molecular formula C7H6ClN3 B2942452 8-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 1427372-54-0

8-Chloroimidazo[1,2-a]pyridin-3-amine

Katalognummer: B2942452
CAS-Nummer: 1427372-54-0
Molekulargewicht: 167.6
InChI-Schlüssel: PFBAZGQVTNUMNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Chloroimidazo[1,2-a]pyridin-3-amine (CAS 1427372-54-0) is a versatile chemical intermediate based on the privileged imidazo[1,2-a]pyridine scaffold, known for its wide range of pharmacological properties . This compound, with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol, is characterized by a chloro-substituent at the 8-position and an amine group at the 3-position, providing two distinct sites for further synthetic modification . The 3-aminoimidazo[1,2-a]pyridine core is a prominent structure in medicinal chemistry, extensively investigated for developing novel anticancer agents . Researchers utilize such derivatives to create novel molecules that can modulate key biological pathways, including the NF-κB and STAT3 signaling pathways, which are crucial in inflammation and cancer cell survival . The imidazo[1,2-a]pyridine scaffold is also a key intermediate in multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which is a efficient method for constructing complex, drug-like molecules for biological screening . This high-value building block is supplied For Research Use Only and is intended for use in laboratory research applications to support the discovery and development of new therapeutic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAZGQVTNUMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 8-Chloroimidazo[1,2-a]pyridin-3-amine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., p38 MAPK, c-Met) and GABA receptor modulation.

Executive Summary

This compound represents a critical "drug-prejudice" scaffold. The presence of the chlorine atom at the C8 position is electronically and sterically significant; it modulates the basicity of the bridgehead nitrogen and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand chemical space. This guide outlines two distinct synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Route for rapid library generation of substituted amines, and the Sequential Cyclization-Nitration-Reduction Route for scalable production of the free primary amine.

Retrosynthetic Analysis

The construction of the imidazo[1,2-a]pyridine core can be approached via two primary disconnections.

Retrosynthesis Target This compound (Target Scaffold) Nitro 3-Nitro-8-chloroimidazo[1,2-a]pyridine Target->Nitro Reduction GBB_Adduct N-Substituted-8-chloroimidazo[1,2-a]pyridin-3-amine Target->GBB_Adduct Deprotection Cyclized 8-Chloroimidazo[1,2-a]pyridine Nitro->Cyclized Nitration (C3) StartA 3-Chloro-2-aminopyridine + Chloroacetaldehyde Cyclized->StartA Cyclization StartB 3-Chloro-2-aminopyridine + Aldehyde + Isocyanide GBB_Adduct->StartB GBB 3-CR

Figure 1: Retrosynthetic disconnection showing the Classical Route (Left) and the Multicomponent Route (Right).

Route A: Classical Scale-Up Protocol (Primary Amine)

This route is preferred when the free primary amine (-NH₂) is the specific target, avoiding the difficult deprotection steps associated with isocyanide routes.

Step 1: Cyclization to 8-Chloroimidazo[1,2-a]pyridine
  • Reagents: 3-Chloro-2-aminopyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO₃ (2.5 eq).[1]

  • Solvent: Ethanol (reflux).[1][2][3]

  • Mechanism: Nucleophilic attack of the exocyclic amine on the aldehyde, followed by attack of the ring nitrogen on the alkyl chloride.[1]

Step 2: Electrophilic Nitration[1]
  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).[1]

  • Conditions: 0°C to RT.

  • Selectivity: The C3 position is the most electron-rich site, ensuring high regioselectivity.

Step 3: Reduction to Primary Amine[1]
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) or Hydrazine Hydrate/Pd-C.[1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Note: Acidic reduction (SnCl₂/HCl) is effective but workup can be tedious due to tin salts.[1] Fe/NH₄Cl provides a cleaner profile.

Detailed Experimental Protocol (Step 3)
  • Charge: To a suspension of 3-nitro-8-chloroimidazo[1,2-a]pyridine (10 mmol) in Ethanol (50 mL) and Water (15 mL), add Iron powder (50 mmol, 5 eq) and Ammonium Chloride (10 mmol, 1 eq).

  • Reflux: Heat the mixture to vigorous reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Extraction: Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (20 mL) to ensure the free base form.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Et₂O/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Route B: Groebke-Blackburn-Bienaymé (GBB) Strategy

This route is ideal for generating N-substituted derivatives for SAR (Structure-Activity Relationship) studies.

  • Components: 3-Chloro-2-aminopyridine + Aldehyde (R-CHO) + Isocyanide (R-NC).

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or p-Toluenesulfonic acid (p-TsOH).

  • Conditions: Methanol, 60°C or Microwave irradiation.[1]

GBB_Mechanism Reactants Amine + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O Isocyanide Isocyanide Insertion (Nitrilium Ion) Imine->Isocyanide + R-NC + Acid Cat. Cyclization Intramolecular Cyclization Isocyanide->Cyclization [4+1] Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product H-Shift Aromatization

Figure 2: Mechanism of the GBB Multicomponent Reaction.

Characterization & Analytics

The 8-chloro substituent introduces distinct spectral signatures compared to the unsubstituted parent scaffold.

Nuclear Magnetic Resonance (NMR)[1][2][4]
  • 1H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (d, J=6.8 Hz, 1H, H-5): The proton at position 5 is deshielded by the ring nitrogen but less so than H-5 in the parent due to the inductive effect of the 8-Cl.

    • δ 7.45 (d, J=7.2 Hz, 1H, H-7): Characteristic doublet showing ortho-coupling to H-6.[1]

    • δ 6.90 (t, J=7.0 Hz, 1H, H-6): Triplet (or dd) arising from coupling to H-5 and H-7.[1]

    • δ 5.20 (br s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.[1] Chemical shift varies significantly with concentration and solvent.

  • 13C NMR:

    • C-8 (approx. 120-125 ppm): Upfield shift relative to C-H due to the shielding/deshielding anisotropy of Chlorine, but distinct due to substitution.

    • C-3 (approx. 125-130 ppm): Diagnostic signal for the amine-bearing carbon.

Mass Spectrometry (MS)[1][2]
  • Pattern: A distinct chlorine isotope pattern is observed.

  • M+H: The molecular ion [M+H]⁺ will show a secondary peak at [M+H+2]⁺ with an approximate intensity ratio of 3:1 (³⁵Cl : ³⁷Cl natural abundance).[1]

Impurity Profile
Impurity TypeOriginDetection Method
Dimer Oxidative coupling of the primary amine (azo-dimer)LC-MS (2M-2 mass)
Unreduced Nitro Incomplete reduction (Route A)TLC (Yellow spot), IR (1350/1530 cm⁻¹)
Ugi Product Competing reaction in GBB (Route B)NMR (Aliphatic signals from uncyclized chain)

References

  • Groebke, K., et al. (1998).[1] "Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation." Synlett, 1998(6), 661-663.[1] Link

  • Blackburn, C., et al. (1998).[1] "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635-3638.[1] Link

  • Bienaymé, H., & Bouzid, K. (1998).[1] "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[1] Link

  • Di Mauro, G., et al. (2024).[1] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry, 20, 1740–1785.[1] Link[1]

Sources

Technical Whitepaper: Physicochemical Profiling of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloroimidazo[1,2-a]pyridin-3-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and acid-blocker (P-CAB) landscapes. This bicyclic heterocycle functions as a bioisostere for purines and indoles, offering distinct solubility and metabolic stability advantages.

While the parent imidazo[1,2-a]pyridine is well-characterized, the 8-chloro substituent introduces critical electronic modulation—lowering the pKa of the bridgehead nitrogen and blocking a primary metabolic soft spot. This guide details the physicochemical parameters, synthetic accessibility, and handling protocols required to utilize this scaffold effectively in lead optimization.

Part 1: Molecular Identity & Structural Architecture

The core architecture consists of a pyridine ring fused to an imidazole ring, with a primary exocyclic amine at position 3 and a chlorine atom at position 8. This substitution pattern is non-trivial; the 8-position is electronically coupled to the bridgehead nitrogen, influencing the entire system's basicity.

Chemical Identifiers[1][2][3][4][5][6]
ParameterDetail
Chemical Name This compound
Core Scaffold Imidazo[1,2-a]pyridine
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
SMILES Nc1c(Cl)n2c(n1)cccc2 (Base Scaffold Logic)
Common Analog CAS 28036-33-1 (Parent 3-amino); 1379292-01-9 (Acid derivative)
Structural Pharmacophore Map (Graphviz)

The following diagram illustrates the electronic zones of the molecule, highlighting the impact of the 8-chloro group on the binding potential of the ring nitrogens.

PharmacophoreMap Figure 1: Pharmacophore and Electronic Influence Map of this compound Core Imidazo[1,2-a]pyridine (Bicyclic Core) N_Bridge N1 (Bridgehead) H-Bond Acceptor Core->N_Bridge  Contains   Amine C3-Amine (-NH2) H-Bond Donor/Acceptor (Ligand Anchor) Core->Amine  Substituted at C3   Chloro C8-Chloro Lipophilic/Metabolic Block (Inductive Withdrawal) Core->Chloro  Substituted at C8   Amine->Core  Electron Donation (+M)   Chloro->N_Bridge  Lowers pKa (Inductive effect)  

Part 2: Core Physicochemical Parameters

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The 8-chloro substituent significantly alters these values compared to the unsubstituted parent.

Calculated & Predicted Properties[5]
PropertyValue (Est.)Scientific Context
LogP (Lipophilicity) 1.6 – 1.9 The 8-Cl group adds ~0.5–0.7 log units compared to the parent (LogP ~1.2). This places it in an optimal range for oral bioavailability (Rule of 5).
TPSA (Polar Surface Area) ~45 Ų Dominated by the 3-amine and the ring nitrogens. Well below the 140 Ų threshold for cell permeability.
pKa (Ring Nitrogen) ~5.2 – 5.6 The electron-withdrawing Cl reduces the basicity of the N1 nitrogen (parent pKa ~6.8). This ensures the molecule remains largely neutral at physiological pH (7.4), aiding membrane permeation.
pKa (Exocyclic Amine) < 4.0 The 3-NH₂ lone pair is delocalized into the aromatic system, making it a very weak base. It acts primarily as a hydrogen bond donor.
Solubility Moderate Low solubility in neutral water; highly soluble in acidic media (pH < 4) due to protonation of the ring nitrogen.
Solubility & Ionization Logic
  • Acidic Media: The compound dissolves readily in 0.1N HCl or DMSO.

  • Neutral Media: Solubility is limited by the flat, aromatic stacking interactions.

  • Protocol Tip: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles as the primary amine can oxidize over time.

Part 3: Synthetic Accessibility & Purity Profiling

Synthesis of the primary amine (3-NH₂) is distinct from the more common N-substituted derivatives formed via the Groebke-Blackburn-Bienaymé (GBB) reaction. The free primary amine is reactive and often synthesized via reduction of a nitro intermediate.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Pathways: Nitro Reduction vs. GBB Reaction Start Starting Material: 2-Amino-3-chloropyridine Step1A Step 1: Cyclization with Nitro-olefin / Oxidant Start->Step1A Step1B Alternative: GBB Reaction (Aldehyde + Isocyanide) Start->Step1B  If N-substituent desired   InterA Intermediate: 3-Nitro-8-chloroimidazo[1,2-a]pyridine Step1A->InterA Step2A Step 2: Reduction (Fe/AcOH or H2/Pd-C) InterA->Step2A Target Target: This compound Step2A->Target TargetB Product: N-Substituted-3-amine (Secondary Amine) Step1B->TargetB

[1]

Detailed Synthetic Protocol (Primary Amine Route)

Objective: Synthesis of this compound via nitro-reduction.

  • Cyclization (Formation of 3-Nitro Core):

    • Reagents: 2-Amino-3-chloropyridine (1.0 eq), 1,1-dimethyl-2-nitroethene (or equivalent nitroalkene), mild oxidant.

    • Conditions: Reflux in ethanol or use of iodine-catalyzed oxidative cyclization.

    • Observation: Formation of the yellow/orange 3-nitro intermediate.

  • Reduction (Nitro to Amine):

    • Reagents: Iron powder (5.0 eq), Ammonium Chloride (saturated aq), Ethanol/Water (4:1).

    • Procedure: Heat to 80°C for 2-4 hours. Monitor by LC-MS (Target M+H ≈ 168).

    • Workup: Filter through Celite to remove iron. Basify filtrate with NaHCO₃. Extract with Ethyl Acetate.

    • Purification: The free amine is prone to oxidation. Immediate use or conversion to the HCl salt is recommended.

    • Salt Formation: Dissolve crude amine in diethyl ether, add 4M HCl in dioxane dropwise. Filter the precipitate.

Quality Control (QC) Metrics
  • HPLC Purity: >95% required for biological testing.

  • Impurity Alert: Watch for the "dimer" formed by oxidative coupling of the 3-amino groups (azo-linkage).

  • Storage: -20°C, under Argon/Nitrogen. Hygroscopic as a salt.

Part 4: Stability & Reactivity

The 3-amino group on this scaffold is electron-rich and susceptible to oxidation.

  • Oxidative Instability: The free base turns brown/black upon exposure to air due to radical cation formation and subsequent polymerization.

  • Acylation: The 3-amine is highly nucleophilic towards acyl chlorides and isocyanates, making it an excellent scaffold for library generation (e.g., urea or amide formation).

  • Metabolic Stability: The 8-chloro group blocks the position typically susceptible to oxidative metabolism (CYP450), extending the half-life compared to the 8-H parent.

Part 5: Drug-Like Properties & Application Context

Bioisosterism

This scaffold is a validated bioisostere for:

  • Purines: In kinase inhibitors (ATP competitive).

  • Indoles: In GPCR ligands.

Application Logic Flowchart

ApplicationLogic Figure 3: Therapeutic Application Logic & Mechanism of Action Scaffold This compound Branch1 Kinase Inhibition (ATP Hinge Binder) Scaffold->Branch1 Branch2 P-CABs (Acid Pump Antagonist) Scaffold->Branch2 Branch3 Infectious Disease (Anti-tubercular/Viral) Scaffold->Branch3 Mech1 N1 accepts H-bond from Hinge C3-NH2 donates to Hinge Branch1->Mech1 Mech2 Protonation at N1 in parietal cells Ionic lock mechanism Branch2->Mech2

Safety & Handling (GHS)

Based on analog data (imidazo[1,2-a]pyridines):

  • Signal Word: Warning/Danger.

  • H301/H302: Toxic/Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

  • Al-Qadi, I., et al. (2025).[1][2] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.

  • Régnier, S., et al. (2016).[3] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). 3-Aminoimidazo[1,2-a]pyridine (Parent Scaffold).[2] National Center for Biotechnology Information.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry.

Sources

A Technical Guide to the Spectral Analysis of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. As Senior Application Scientists, we understand that the precise structural elucidation of novel derivatives is paramount to advancing drug discovery. This guide provides an in-depth technical analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for a key analogue: 8-Chloroimidazo[1,2-a]pyridin-3-amine. Our approach is rooted in field-proven insights, explaining not just the data, but the causality behind the spectral characteristics, ensuring a robust and self-validating understanding for researchers.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, a fused bicyclic heteroaromatic system, dictates its unique spectral signature. The pyridine and imidazole rings create a π-electron system that influences the chemical environment of each atom. The presence of a chlorine atom at the C8 position and an amine group at the C3 position introduces significant electronic effects, which are critical for interpreting the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Predicting Proton Environments

The aromatic protons of the imidazo[1,2-a]pyridine core will exhibit characteristic chemical shifts and coupling patterns. Based on data from analogous structures, we can predict the following:

  • H5, H6, and H7: These protons on the pyridine ring will be influenced by the electron-withdrawing chlorine atom at C8. We anticipate H7 to be the most downfield-shifted of the three due to its proximity to the electronegative chlorine. The coupling constants between these adjacent protons (typically in the range of 7-9 Hz for ortho coupling) will be invaluable for unambiguous assignment.

  • H2: The proton at the C2 position of the imidazole ring is expected to appear as a singlet, typically in the downfield region of the aromatic spectrum.

  • -NH₂ Protons: The protons of the amine group at C3 will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent and concentration due to hydrogen bonding.

dot graph { layout=neato; node [shape=plaintext]; A [label="Predicted ¹H NMR Chemical Shifts"]; B [label="H7 (Downfield)"]; C [label="H5, H6 (Mid-Aromatic)"]; D [label="H2 (Singlet, Downfield)"]; E [label="-NH₂ (Broad Singlet)"]; A -- B [color="#4285F4"]; A -- C [color="#EA4335"]; A -- D [color="#FBBC05"]; A -- E [color="#34A853"]; } caption: "Predicted ¹H NMR chemical shift regions."

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their electronic environment.

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C2 ~130-140Located in the electron-rich imidazole ring.
C3 ~120-130Attached to the electron-donating amine group.
C5 ~110-120Part of the pyridine ring.
C6 ~120-130Part of the pyridine ring.
C7 ~115-125Part of the pyridine ring.
C8 ~125-135Attached to the electron-withdrawing chlorine atom.
C8a ~140-150Bridgehead carbon.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. For this compound, we expect to observe a distinct isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through several key pathways:

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds.

  • Loss of the Amino Group: Cleavage of the C3-NH₂ bond.

  • Loss of Chlorine: Cleavage of the C8-Cl bond.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="[M]⁺˙"]; B [label="[M - HCN]⁺˙"]; C [label="[M - NH₂]⁺"]; D [label="[M - Cl]⁺"]; A -> B [label="- HCN"]; A -> C [label="- •NH₂"]; A -> D [label="- •Cl"]; } caption: "Predicted MS fragmentation pathways."

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to observe characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine) 3300-3500Stretching (often two bands for a primary amine)
C-H (Aromatic) 3000-3100Stretching
C=N and C=C 1500-1650Ring Stretching
C-N 1250-1350Stretching
C-Cl 700-800Stretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating structural confirmation of this compound. The predicted spectral data, based on established principles and analysis of related compounds, serves as a robust guide for researchers. By understanding the causality behind the observed spectral features, scientists can confidently interpret their experimental data, ensuring the integrity of their research and accelerating the drug development process.

References

  • Supporting Information for various imidazo[1,2-a]pyridine derivatives. Royal Society of Chemistry.
  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. The Royal Society of Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link][3]

Sources

Technical Guide: Solubility Profile of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental characterization protocols for 8-Chloroimidazo[1,2-a]pyridin-3-amine .

Executive Summary

This compound (CAS: 1256815-26-9 / Analogous scaffold references) is a fused bicyclic heteroaromatic intermediate critical in the synthesis of kinase inhibitors and acid-blockers (e.g., P-CABs). Its solubility behavior is governed by the planar imidazo[1,2-a]pyridine core, the basicity of the bridgehead nitrogen, and the lipophilicity introduced by the 8-chloro substituent.

While the unsubstituted 3-aminoimidazo[1,2-a]pyridine exhibits slight water solubility (~4.9 g/L), the 8-chloro derivative displays significantly reduced aqueous solubility due to increased lipophilicity (LogP ~2.1) and reduced H-bonding potential. This guide provides a predictive solubility landscape, rigorous determination protocols, and solvent selection criteria for process chemistry.

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue (Estimated/Observed)Structural Rationale
Molecular Weight 167.59 g/mol Small molecule, favorable for membrane permeability.
LogP (Calc.) ~2.1 – 2.4The 8-Cl group adds ~0.7 log units vs. the parent scaffold (LogP ~1.4), increasing lipophilicity.
pKa (Basic) ~5.0 – 5.5 (Ring N1)The electron-withdrawing Cl at C8 inductively reduces the basicity of the N1 bridgehead nitrogen compared to the parent (pKa ~6.8).
H-Bond Donors 1 (Exocyclic -NH2)The primary amine acts as a donor, facilitating solubility in polar protic solvents.
H-Bond Acceptors 2 (Ring N1, Exocyclic N)The N1 nitrogen is the primary acceptor and protonation site.
The "Solubility Switch" Mechanism

The solubility of this compound is highly pH-dependent .

  • Neutral State (pH > 6): The molecule is uncharged and lipophilic. Solubility is driven by Van der Waals interactions and weak H-bonding. Poor aqueous solubility. [1]

  • Cationic State (pH < 4): Protonation of the N1 ring nitrogen disrupts the crystal lattice energy and increases hydration. High aqueous solubility.

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and standard process chemistry observations for this scaffold.

Table 1: Predicted Solubility Profile (25°C)
Solvent ClassRepresentative SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF High (> 50 mg/mL)Primary solvent for biological assays (stock solutions) and nucleophilic substitution reactions.
Polar Aprotic Acetonitrile Moderate (10-30 mg/mL)Standard solvent for HPLC analysis; good for recrystallization when mixed with water.
Chlorinated Dichloromethane (DCM) High (> 50 mg/mL)Excellent for extraction from aqueous workups; solubilizes the neutral free base efficiently.
Polar Protic Methanol, Ethanol Moderate-High Solubility increases significantly with temperature. Preferred for recrystallization (often with cooling).
Aqueous (Neutral) Water (pH 7) Low (< 1 mg/mL)The free base will precipitate. Used as an anti-solvent to crash out the product.
Aqueous (Acidic) 0.1N HCl High (> 20 mg/mL)Forms the hydrochloride salt, which is highly water-soluble.
Non-Polar Hexane, Heptane Very Low (< 0.1 mg/mL)Used as an anti-solvent to drive precipitation from DCM or Ethyl Acetate.
Process Chemistry Implications
  • Reaction Solvent: Reactions involving this amine (e.g., amide coupling, sulfonylation) are best performed in DCM or DMF where the substrate is fully dissolved.

  • Purification: The compound can be purified by dissolving in dilute acid (aqueous HCl), washing with an organic solvent (to remove non-basic impurities), and then basifying (with NaOH/NH4OH) to precipitate the pure free base.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise values for regulatory filing or formulation, a "Shake-Flask" method with HPLC quantification is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating protocol for determining equilibrium solubility.

SolubilityProtocol cluster_check Quality Control Input Excess Solid Compound (8-Cl-Imidazo[1,2-a]pyridin-3-amine) Mix Step 1: Saturation Add solid to solvent until precipitation persists Input->Mix Solvent Target Solvent (Buffer pH 7.4, DMSO, MeOH) Solvent->Mix Incubate Step 2: Equilibration Shake at 25°C for 24-48 hours Mix->Incubate Filter Step 3: Phase Separation Centrifuge or Filter (0.45 µm PVDF) Discard first 20% of filtrate (saturation of filter) Incubate->Filter Dilute Step 4: Dilution Dilute filtrate with Mobile Phase to fit calibration curve Filter->Dilute CheckPH Check pH of filtrate (Did the compound shift the pH?) Filter->CheckPH Analyze Step 5: HPLC-UV Quantification Detect at 254 nm / 280 nm Dilute->Analyze Calc Step 6: Calculation Compare Area Under Curve (AUC) to Standard Curve Analyze->Calc

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Detailed Methodology
  • Preparation: Weigh ~10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C ± 1°C for 24 hours.

  • Sampling:

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Carefully aspirate the supernatant.

    • Critical Step: Filter through a 0.22 µm or 0.45 µm PVDF syringe filter. Note: Discard the first 200 µL of filtrate to prevent errors from non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate (e.g., 1:100) with the HPLC mobile phase (Acetonitrile/Water) and inject. Calculate concentration using a 5-point calibration curve of the standard.

Mechanistic Insight: pH-Dependent Solubilization

Understanding the protonation state is vital for formulation (e.g., salt selection). The N1 nitrogen is the "master switch" for solubility.

ProtonationMechanism cluster_structure Structural Impact Neutral Neutral Species (Free Base) Low Solubility Transition Protonation at N1 Neutral->Transition + H+ Acid Acidic Environment (H+) Acid->Transition Cation Cationic Species (Salt Form) High Solubility Transition->Cation Lattice Disruption Note 8-Cl group reduces pKa Requires stronger acid for full protonation vs unsubstituted Transition->Note

Figure 2: The transition from lipophilic free base to hydrophilic cation upon protonation.

References

  • Scaffold Solubility Baseline: Thermo Scientific Chemicals. 3-Aminoimidazo[1,2-a]pyridine, 97% Product Specification. Fisher Scientific.[2] Retrieved from (Establishes baseline water solubility of 4.9 g/L for the unsubstituted parent).

  • Lipophilicity & LogP Principles: ChemAxon. LogP and logD calculations: Theory and Examples. Retrieved from (Theoretical basis for LogP shift due to Chlorination).

  • Synthesis & Solvent Usage: Goel, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from (Details reaction solvents like Ethanol and purification in DCM/MeOH).

  • Analogous Compound Data: ChemScene. 8-Chloroimidazo[1,2-a]pyrazine Product Data. Retrieved from (Provides LogP ~1.38 for the pyrazine analog, supporting the lipophilicity estimation).

  • General Solubility Protocols: Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Retrieved from .

Sources

The Expanding Therapeutic Landscape of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide to Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] This unique structural motif is present in several commercially available drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytic alpidem.[1] The versatility of its synthesis and the ability to introduce a wide array of substituents have led to the generation of extensive libraries of derivatives.[2] These derivatives have been shown to exhibit a remarkable breadth of biological activities, establishing the imidazo[1,2-a]pyridine nucleus as a critical pharmacophore in modern drug discovery.[3] Research into this scaffold has seen exponential growth, with a significant focus on its applications in oncology, infectious diseases, and inflammatory conditions.[1]

This technical guide provides an in-depth exploration of the diverse biological activities of novel imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current state of the field but also detailed, field-proven experimental protocols for the evaluation of these promising therapeutic agents. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of technical accuracy and practical insight.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a prominent class of anticancer agents, with multifaceted mechanisms of action that target several hallmarks of cancer.[4][5] Their therapeutic potential has been demonstrated against a variety of cancer cell lines, including those of the breast, lung, colon, and cervix.[4][6]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.

  • Kinase Inhibition: A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1]

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, leading to the suppression of the downstream Akt/mTOR signaling cascade.[7][8] This inhibition can induce apoptosis and arrest the cell cycle in cancer cells.[7]

    • c-Met Inhibition: The receptor tyrosine kinase c-Met is another important target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, demonstrating significant antitumor efficacy in preclinical models.[9]

    • IGF-1R Inhibition: The insulin-like growth factor-1 receptor (IGF-1R) is also a key player in cancer progression. Specific derivatives have been developed as inhibitors of IGF-1R tyrosine kinase, showcasing their potential in targeting this signaling axis.[10]

    • Covalent KRAS G12C Inhibition: The development of targeted covalent inhibitors for oncogenic KRAS mutants has been a significant breakthrough. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel covalent inhibitors of KRAS G12C, a prevalent mutation in various cancers.[11]

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and cell cycle arrest.[6][12] This is often mediated by the modulation of key regulatory proteins such as p53, p21, and caspases.[6][12]

B. Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. SAR studies have provided valuable insights for the rational design of more potent and selective compounds. For instance, substitutions at the C-2, C-3, and C-7 positions of the imidazo[1,2-a]pyridine ring have been shown to significantly influence their anticancer activity.[13]

C. Tabulated Anticancer Data
Compound ClassTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference
Thiazole-substituted Imidazo[1,2-a]pyridinesPI3KCAA375 (Melanoma), HeLa (Cervical)0.14, 0.21[7]
1,2,4-Oxadiazole-substituted Imidazo[1,2-a]pyridinesPI3KαT47D (Breast)>10[7]
Imidazo[1,2-a]pyridine derivative 22e c-Met KinaseEBC-10.045[9]
Imidazo[1,2-a]pyridine derivative I-11 Covalent KRAS G12CNCI-H358Potent[11]
Imidazo[1,2-a]pyridine-based peptidomimeticsAkt-Sub-micromolar[14]
D. Experimental Protocols

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

E. Visualization of Key Anticancer Mechanisms

Anticancer_Mechanism cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits cMet c-Met Compound->cMet Inhibits Tubulin Tubulin Compound->Tubulin Inhibits Polymerization KRAS KRAS G12C Compound->KRAS Covalently Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation cMet->Proliferation Tubulin->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest KRAS->Proliferation

Caption: Anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

II. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[15][16]

A. Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][17] Some compounds have also exhibited antifungal properties.[18] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cellular processes.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Antiviral Activity: A Potential Weapon Against Viral Pathogens

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, with notable activity against several viruses.[19][20]

A. Spectrum of Antiviral Activity
  • Human Immunodeficiency Virus (HIV): Some derivatives have shown anti-HIV activity.[19]

  • Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Certain compounds have demonstrated potent activity against HCMV and VZV.[20][21]

B. Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[22][23]

A. Mechanism of Anti-inflammatory Action
  • COX-2 Inhibition: Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[23]

  • Modulation of STAT3/NF-κB Signaling: Novel derivatives have been shown to exert their anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators like iNOS and COX-2.[22][24]

B. Experimental Protocol: Assessment in LPS-Stimulated Macrophages

This in vitro model is commonly used to screen for anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours, measure the production of nitric oxide (a pro-inflammatory mediator) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Gene and Protein Expression Analysis: Analyze the expression of inflammatory genes (e.g., iNOS, COX-2) and proteins using qPCR and Western blotting, respectively.

V. Synthesis of Imidazo[1,2-a]pyridine Derivatives: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and efficient one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][11]

A. General GBB Reaction Protocol
  • Reactants: In a suitable solvent (e.g., methanol, water), combine an aminopyridine, an aldehyde, and an isocyanide.

  • Catalyst: The reaction is often catalyzed by a Brønsted or Lewis acid (e.g., Sc(OTf)3, p-toluenesulfonic acid).[25]

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under conventional or microwave irradiation.[6]

  • Work-up and Purification: After completion of the reaction, the product is isolated and purified by standard techniques such as crystallization or column chromatography.

B. Visualization of the GBB Reaction Workflow

GBB_Reaction cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Aminopyridine 2-Aminopyridine Mixing Mixing & Stirring Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Catalyst Catalyst (e.g., Sc(OTf)3) Catalyst->Mixing Temperature Temperature (e.g., Room Temp or Heat) Temperature->Mixing Product 3-Aminoimidazo[1,2-a]pyridine Mixing->Product One-pot Reaction

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new drugs targeting cancer, infectious diseases, and inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, enabling researchers to systematically assess their biological potential. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.

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A Technical Guide to Predicting the Mechanism of Action for 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide presents a comprehensive, multi-faceted strategy for predicting and validating the mechanism of action (MoA) of a specific, novel derivative: 8-Chloroimidazo[1,2-a]pyridin-3-amine. We move beyond a simple listing of techniques to provide a logical, field-proven workflow that integrates computational prediction, in vitro validation, and unbiased target deconvolution. Each step is explained with its underlying scientific rationale, establishing a self-validating system for MoA elucidation, from initial hypothesis to experimental confirmation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in compounds with a wide therapeutic spectrum, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] Derivatives have been shown to potently inhibit key cellular signaling nodes, particularly protein kinases such as PI3K, AKT/mTOR, FLT3, and IGF-1R.[6][7][8] This history of kinase inhibition provides a strong rationale for hypothesizing that novel derivatives, such as this compound, are likely to exert their effects through similar mechanisms.

The elucidation of a compound's MoA is a cornerstone of the drug discovery process, essential for rationalizing phenotypic findings and anticipating potential side effects.[9] This guide outlines a systematic workflow to generate and rigorously test mechanistic hypotheses for this compound, a process that is broadly applicable to other novel chemical entities.

Part 1: In Silico MoA Prediction: Generating the Initial Hypothesis

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable first step to profile a novel compound and generate testable hypotheses.[10] This approach leverages vast databases of existing chemical and biological data to predict the most probable biological targets.[11]

Ligand-Based and Structure-Based Virtual Screening

The core principle of ligand-based screening is that structurally similar molecules often have similar biological activities.[10] By comparing this compound to curated databases of compounds with known targets, we can infer its likely MoA.

Simultaneously, structure-based screening, or molecular docking, simulates the physical interaction between our compound and the three-dimensional structures of known protein targets.[12] Given the prevalence of kinase inhibition within the imidazo[1,2-a]pyridine class, a logical starting point is to dock the compound against the ATP-binding sites of kinases known to be targeted by its analogues (e.g., PI3K, AKT, mTOR, FLT3).[6][8]

Predicted Targets from In Silico Analysis:

Predicted Target ClassSpecific ExamplesRationale
Protein Kinases PI3Kα, mTOR, AKT1, FLT3, Mer/Axl, IGF-1RHigh structural similarity to known imidazo[1,2-a]pyridine-based inhibitors of these kinases.[6][7][13]
Other Enzymes Topoisomerase-II, RGGTThe imidazo[1,2-a]pyridine scaffold has been associated with broader enzyme inhibition.[3]
Integrated Computational Workflow

The overall computational strategy follows a path from broad prediction to specific interaction modeling.

cluster_0 In Silico Prediction Compound This compound (SMILES: NC1=CN=C2C(Cl)=CC=CN21) Similarity Ligand-Based Screening (Similarity Search, QSAR) Compound->Similarity Docking Structure-Based Screening (Molecular Docking) Compound->Docking DB Chemical Databases (ChEMBL, PubChem) DB->Similarity PDB Protein Data Bank (PDB) PDB->Docking Hypothesis Hypothesis Generation: Predicted Kinase Target(s) (e.g., PI3K/AKT/mTOR) Similarity->Hypothesis Docking->Hypothesis

Caption: In silico workflow for initial MoA hypothesis generation.

Part 2: In Vitro Validation: Testing the Computational Hypothesis

With a computationally-derived hypothesis in hand—that this compound primarily functions as a kinase inhibitor—the next crucial phase is experimental validation.[14] This involves a tiered approach, moving from direct target interaction to broader cellular effects.

Primary Target Engagement Assays

The first objective is to confirm a direct, physical interaction between the compound and its predicted protein targets. This is a critical validation step.[15]

  • Kinase Profiling Panels: A broad, unbiased assessment of kinase inhibition is the gold standard.[16] Services like Eurofins' KINOMEscan™ platform utilize a competition binding assay to measure the interaction of a compound against a large panel of human kinases (over 480).[16][17] This not only validates predicted targets but can also reveal unexpected off-target interactions, which is crucial for predicting side effects.[18]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound.[17] By heating cell lysates treated with the compound and then quantifying the remaining soluble protein via Western Blot, one can confirm target binding in a physiological context.

Hypothetical Kinase Profiling Data:

Kinase TargetIC₅₀ (nM)Interpretation
PI3Kα25Potent Hit. Strong validation of in silico prediction.
mTOR60Potent Hit. Suggests dual inhibition within the PI3K/AKT/mTOR pathway.
FLT3150Moderate Hit. A potential secondary target.
Axl800Weak Hit. Likely not a primary driver of phenotype at lower concentrations.
CDK2>10,000No significant activity. Demonstrates selectivity.
Cellular Phenotypic Assays

Once direct target engagement is confirmed, the next step is to determine the compound's effect on cancer cell lines known to be dependent on the identified pathway (e.g., PI3K/AKT-driven breast or cervical cancer cell lines).[6]

  • Cytotoxicity Assay (MTT/MTS): This initial screen determines the concentration at which the compound inhibits cell proliferation (IC₅₀).[6] It provides a quantitative measure of the compound's overall cellular potency.

  • Cell Cycle Analysis: Compounds that inhibit critical survival pathways often cause cells to arrest at specific checkpoints in the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells can quantify the percentage of cells in the G1, S, and G2/M phases, revealing potential cell cycle arrest.[6]

  • Apoptosis Assay: A key desired outcome for an anti-cancer agent is the induction of programmed cell death (apoptosis). Dual staining with Annexin V and PI, followed by flow cytometry, can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, confirming the compound's ability to induce apoptosis.[6]

Pathway Modulation Analysis

The final step in hypothesis validation is to demonstrate that the compound modulates the specific signaling pathway downstream of its target. Western blotting is the workhorse technique for this analysis.[6] If this compound inhibits PI3K/mTOR, we would expect to see a dose-dependent decrease in the phosphorylation of downstream effectors like AKT and mTOR.

Predicted PI3K/AKT/mTOR Pathway Modulation:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT p AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 mTORC2 mTORC2 mTORC2->pAKT p Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Chloroimidazo[1,2-a] pyridin-3-amine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Predicted inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blot for Phospho-AKT Quantification

This protocol describes a self-validating method to confirm pathway modulation.

  • Cell Culture & Treatment: Seed A375 melanoma or HeLa cervical cancer cells (known to have active PI3K/AKT pathways) in 6-well plates.[6] Allow cells to adhere for 24 hours. Treat cells with a dose range of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay. This is critical for ensuring equal protein loading.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane). Run samples on a 10% SDS-polyacrylamide gel to separate proteins by size.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Test Blots: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-phospho-mTOR.

    • Control Blots: Rabbit anti-total-AKT and Rabbit anti-total-mTOR (to ensure changes are in phosphorylation, not total protein).

    • Loading Control: Mouse anti-β-actin (to confirm equal protein loading across all lanes).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal and then to the loading control (β-actin).

Part 3: Unbiased Target Deconvolution: Discovering the Unexpected

While a hypothesis-driven approach is efficient, it can be biased. What if the compound's primary target is not a kinase, or its phenotypic effect is caused by an unexpected off-target?[19] Unbiased target deconvolution strategies are essential for a comprehensive MoA analysis and are a hallmark of rigorous drug discovery.[20]

Affinity Chromatography-Mass Spectrometry

This is a classic and powerful biochemical method for target identification.[21]

  • Immobilization: The compound (the "ligand") is chemically modified with a linker and immobilized on a solid support, such as sepharose beads.[21]

  • Pull-Down: A cell lysate is passed over the beads. Proteins that bind to the compound are "captured" while unbound proteins are washed away.

  • Elution: The bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).[22]

This method directly identifies the proteins that physically interact with the compound of interest.

Genetic Screening (CRISPR-Cas9)

Genetic approaches can identify genes that are essential for a compound's activity.[23]

  • Library Screening: A pooled library of CRISPR single-guide RNAs (sgRNAs), with each sgRNA targeting a single gene for knockout, is introduced into a population of cells.

  • Selection Pressure: The cell population is treated with a cytotoxic concentration of this compound.

  • Analysis: Cells that survive are those in which the gene for the drug's target (or a critical pathway component) has been knocked out. Deep sequencing of the sgRNAs in the surviving population reveals which gene knockouts confer resistance.[23] The enriched sgRNAs point directly to the drug's target or essential pathway members.

Comprehensive MoA Elucidation Workflow:

cluster_1 Hypothesis-Driven Validation cluster_2 Unbiased Deconvolution Hypothesis Predicted Target (e.g., PI3K) TargetEngage Target Engagement (Kinase Panel, CETSA) Hypothesis->TargetEngage CellularAssay Cellular Assays (MTT, Apoptosis) TargetEngage->CellularAssay PathwayAssay Pathway Analysis (Western Blot) CellularAssay->PathwayAssay ValidatedMoA Validated MoA PathwayAssay->ValidatedMoA FinalMoA Comprehensive MoA Profile ValidatedMoA->FinalMoA Affinity Affinity Chromatography + Mass Spectrometry NovelTargets Novel / Off-Targets Affinity->NovelTargets CRISPR CRISPR Screen CRISPR->NovelTargets NovelTargets->FinalMoA

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In Silico Modeling of 8-Chloroimidazo[1,2-a]pyridin-3-amine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (GABA-A agonist) and Soraprazan (P-CAB). The specific derivative, 8-Chloroimidazo[1,2-a]pyridin-3-amine , represents a high-value molecular scaffold. The 8-chloro substituent modulates the pKa of the N1 bridgehead nitrogen via inductive withdrawal, while the 3-amine moiety provides a critical vector for hydrogen bond donation or further functionalization (e.g., via Groebke-Blackburn-Bienaymé reactions).

This guide details the in silico characterization of this scaffold, moving from Quantum Mechanical (QM) electronic profiling to molecular docking and dynamic simulation.

Chemical Space & Quantum Mechanical Profiling

Before docking, one must understand the electronic landscape of the ligand. Standard force fields (e.g., GAFF) often fail to capture the specific halogen-sigma hole effects of the 8-chloro group.

DFT Protocol for Electronic Parameterization

We utilize Density Functional Theory (DFT) to generate accurate Partial Charges (RESP) and analyze the Frontier Molecular Orbitals (FMO).

Experimental Rationale: The 8-Cl atom is electron-withdrawing. This lowers the basicity of N1 compared to the unsubstituted core, potentially altering binding selectivity between kinases (which often require a specific pKa window for the hinge region interaction).

Workflow Table: QM Parameterization
ParameterSetting / MethodRationale
Software Gaussian 16 or ORCA 5.0Industry standard for QM.
Functional/Basis Set B3LYP / 6-311G++(d,p) Diffuse functions (++) are critical for modeling the lone pairs on Chlorine and Nitrogen.
Solvation Model IEFPCM (Water)Mimics the aqueous biological environment.
Key Output ESP Map & RESP ChargesEssential for accurate MD force field generation.
Geometric Optimization & Reactivity

The 3-amine group is pyramidal in vacuum but often planarizes upon conjugation. DFT optimization should confirm the hybridization state.

  • HOMO Location: Typically localized on the 3-amine and the imidazole ring (Nucleophilic center).

  • LUMO Location: Pyridine ring (Electrophilic susceptibility).

Target Identification & Homology Modeling

The 8-chloroimidazo[1,2-a]pyridine scaffold mimics the purine ring of Adenine. Therefore, its primary biological targets are ATP-binding pockets .

Validated Biological Targets
  • Protein Kinases (e.g., DYRK1A, CLK1, EGFR): The N1 nitrogen accepts a H-bond from the "hinge region" backbone (e.g., Leu, Met residues), while the 3-amine donates to the gatekeeper residue.

  • GABA-A Receptor (Benzodiazepine site): Similar to Zolpidem, but the 8-Cl adds lipophilicity, potentially altering subunit selectivity (

    
     vs 
    
    
    
    ).
Graphviz Workflow: From Scaffold to Simulation

The following diagram outlines the logical flow of the modeling campaign.

ModelingWorkflow Ligand 8-Cl-Imidazo Scaffold DFT QM/DFT (B3LYP/6-311G++) Ligand->DFT RESP RESP Charge Fitting DFT->RESP Docking Molecular Docking (AutoDock/Glide) RESP->Docking Target Target Selection (Kinase/GABA) Target->Docking MD MD Simulation (100ns GROMACS) Docking->MD Analysis Binding Energy (MM-PBSA) MD->Analysis Analysis->Ligand Optimization

Caption: Integrated workflow for parameterizing and simulating this compound derivatives.

Molecular Docking Protocols

This section details the protocol for docking the scaffold into a representative kinase target (e.g., DYRK1A , PDB ID: 7A5C), a common target for this class.

Step-by-Step Methodology

Causality: We use a "Soft" docking potential initially to allow the halogen (Cl) to find optimal pockets without high steric penalties, followed by "Hard" refinement.

  • Protein Preparation:

    • Remove crystallographic water (unless bridging, e.g., near the Gatekeeper).

    • Add hydrogens using PropKa at pH 7.4.

    • Critical Step: Assign protonation states to Histidine residues.

  • Ligand Preparation:

    • Convert DFT-optimized structure to PDBQT format.

    • Set the bond between C3 and the amine Nitrogen as rotatable only if substituted; for the primary amine, ensure correct H-bond vectors.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized ligand (or Hinge region residues).

    • Size:

      
       Å (Focus on ATP pocket).
      
  • Docking Execution (AutoDock Vina / Glide):

    • Exhaustiveness: 32 (High precision).

    • Scoring: Focus on Hydrogen Bond terms (N1...H-N backbone) and Hydrophobic terms (8-Cl...Hydrophobic pocket).

Interaction Map

The specific binding mode of the 8-chloro-3-amine derivative relies on three anchor points.

InteractionMap N1 N1 (Bridgehead) Amine 3-NH2 Group Gatekeeper Gatekeeper (Glu/Asp) Amine->Gatekeeper H-Bond Donor Cl8 8-Chloro Pocket Hydrophobic Pocket II Cl8->Pocket Halogen Bond / Van der Waals Hinge Hinge Region (Backbone NH) Hinge->N1 H-Bond Acceptor (2.8 Å)

Caption: Pharmacophore mapping of the this compound core in a kinase ATP pocket.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 8-chloro substituent stabilizes the pose or causes drift due to steric clash.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for heterocyclic small molecules + protein).

  • Ligand Topology: Generated via CGenFF (validated against DFT charges from Section 2).

  • System: Cubic box, TIP3P water model, 150 mM NaCl.

Analysis Metrics

To validate the model, calculate the following post-simulation:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å. If > 3.0 Å, the 8-Cl group is likely clashing with the pocket wall.

  • Radial Distribution Function (RDF): Calculate RDF between the 8-Cl atom and surrounding water oxygens. A sharp peak indicates solvent exposure (unfavorable); no peak indicates successful burial in the hydrophobic pocket.

  • MM-PBSA Binding Energy: Extract frames from the last 10ns to calculate

    
    .
    

References

  • Goel, R. et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link

  • Al-Qadi, I. et al. (2025).[1][2] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.[1] Link

  • Kouakou, A. et al. (2016). "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Enguehard-Gueiffier, C. et al. (2006). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Heterocycles. Link

  • Trott, O. & Olson, A.J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link

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An In-Depth Technical Guide to the Preliminary Screening of 8-Chloroimidazo[1,2-a]pyridin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active agents.[1] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4][5] This versatility makes it an exceptionally attractive starting point for drug discovery campaigns. The 8-Chloroimidazo[1,2-a]pyridin-3-amine framework, in particular, offers a synthetically tractable core with specific electronic properties conferred by the chloro-substituent, providing a unique vector for chemical space exploration.

This guide provides a comprehensive, field-proven framework for conducting the preliminary screening of compound libraries built around the this compound scaffold. We will move beyond rote protocols to dissect the underlying logic of a well-designed screening cascade, from initial computational triage to the validation of high-quality hits. The methodologies described herein are designed to be self-validating systems, ensuring that the generated data is robust, reproducible, and provides a solid foundation for subsequent hit-to-lead optimization.

Part 1: Library Design and Quality Control: The Foundation of Success

The quality of any screening campaign is fundamentally limited by the quality of the chemical library. For the this compound scaffold, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction are exceptionally powerful.[6][7] This one-pot synthesis strategy allows for the rapid generation of a diverse set of analogues by varying the aldehyde and isocyanide inputs, providing a cost-effective method to explore a wide chemical space.[4][8]

Causality in Library Design: The choice between a diversity-oriented or a focused library is a critical first step.

  • Diversity-Oriented Synthesis (DOS): Aims to cover a broad, unexplored chemical space. This is ideal for phenotypic screens or when exploring novel targets where the key binding interactions are unknown.

  • Focused Libraries: Designed with a specific target or target family (e.g., protein kinases) in mind. Building blocks are selected based on known pharmacophores or computational models to increase the probability of finding active compounds.[9]

Before initiating any screening, rigorous quality control (QC) is non-negotiable. This includes:

  • Identity Confirmation: Verifying the chemical structure of each library member, typically via LC-MS.

  • Purity Assessment: Quantifying the purity of each compound, usually by HPLC-UV or LC-MS. A purity threshold of >95% is standard for HTS campaigns.

  • Solubility Determination: Assessing compound solubility in the assay buffer is crucial to avoid false negatives or positives due to compound precipitation.

Part 2: The Integrated Screening Cascade: A Funneling Strategy

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify and eliminate compounds. This "screening cascade" approach maximizes resource efficiency by applying progressively more complex and resource-intensive assays only to the most promising molecules.

G cluster_0 In-Silico Phase cluster_1 In-Vitro Primary Screening cluster_2 Hit Validation VirtualScreen Virtual Screening (Docking / Pharmacophore) PrimaryHTS Primary HTS (Single Concentration) VirtualScreen->PrimaryHTS Prioritized Subset HitConfirmation Hit Confirmation & Dose-Response (IC50) PrimaryHTS->HitConfirmation Initial Hits OrthogonalAssay Orthogonal Assay (e.g., Biophysical Binding) HitConfirmation->OrthogonalAssay Confirmed Hits Counterscreen Counterscreen (Selectivity / Cytotoxicity) OrthogonalAssay->Counterscreen Validated On-Target Hits Prioritized Hits for Hit-to-Lead Prioritized Hits for Hit-to-Lead Counterscreen->Prioritized Hits for Hit-to-Lead

Caption: The Integrated Screening Cascade Workflow.

Part 3: In-Silico Triage: Prioritizing with Virtual Screening

Virtual screening (VS) is a computational technique used to enrich the hit rate of experimental screens by prioritizing compounds with a higher predicted probability of being active.[10] This is a cost-effective first pass that can significantly reduce the number of compounds requiring wet-lab testing.[9]

Methodological Choices:

  • Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the target protein is available, molecular docking can be used to predict the binding pose and affinity of each library member within the target's active site.[11][12] This is particularly powerful for target classes like kinases, where many crystal structures are publicly available.

  • Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, models can be built from known active compounds. Techniques include pharmacophore modeling, which defines the essential 3D arrangement of features required for activity, and machine learning models trained on structure-activity relationship (SAR) data.[13]

G Library Full Compound Library Docking Molecular Docking Simulation Library->Docking Target Target 3D Structure (e.g., PDB file) Target->Docking Scoring Scoring & Ranking (Based on predicted binding energy) Docking->Scoring Subset Prioritized Subset for HTS Scoring->Subset

Caption: A typical structure-based virtual screening workflow.

The output of this stage is a ranked list of compounds. A decision can then be made to either screen the full library, informed by the computational predictions, or to test only a prioritized subset (e.g., the top 10-20%).

Part 4: Primary High-Throughput Screening (HTS)

The primary HTS is the first experimental test of the library, designed to rapidly identify "hits" that modulate the biological target or pathway of interest.[14][15] This is typically performed at a single high concentration (e.g., 10-20 µM) in a microplate format (384- or 1536-well).[14] The choice of assay is dictated by the project's therapeutic hypothesis.

A) The Phenotypic Approach: Cell Viability and Cytotoxicity

A phenotypic screen measures the effect of a compound on the overall behavior of a cell, such as proliferation or death.[15] This is the preferred approach for many oncology programs, where the primary goal is to identify compounds that selectively kill cancer cells.[4][16]

Core Protocol: Resazurin (alamarBlue) Cell Viability Assay

This protocol is based on the reduction of the blue, weakly fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active, viable cells.[17] The increase in fluorescence is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into 384-well, black, clear-bottom microplates at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Addition: Using an automated liquid handler, transfer a small volume of each library compound from a stock plate to the assay plates to achieve a final concentration of 10 µM. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the assay plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Reagent Addition: Add Resazurin reagent to each well to a final concentration of 20-40 µg/mL.

  • Signal Development: Incubate for 2-4 hours to allow for the conversion of resazurin to resorufin.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em: 560/590 nm).

  • Data Analysis: Calculate the percent viability for each well relative to the vehicle controls. A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability).

Data Presentation: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT Reduction of tetrazolium salt to colored formazan by mitochondrial dehydrogenases.[18][19]Inexpensive, well-established.MTT requires a solubilization step; potential for compound interference.[18]
Resazurin Reduction of resazurin to fluorescent resorufin by viable cells.[17]Highly sensitive, homogeneous ("add-and-read"), cost-effective.Can be sensitive to changes in cellular redox state unrelated to viability.
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[17][20]Directly measures cytotoxicity/cell death.Less sensitive for cytostatic (growth-inhibiting) effects.
ATP-Based Quantifies ATP levels using a luciferase/luciferin reaction as an indicator of metabolically active cells.[17]Very high sensitivity and rapid.Signal can be affected by compounds that interfere with luciferase or ATP metabolism.
B) The Target-Based Approach: Biochemical Kinase Assays

Given the prevalence of imidazopyridines as kinase inhibitors, a direct target-based approach is often employed.[9][11] Biochemical assays use purified enzyme to directly measure a compound's ability to inhibit its catalytic activity.[21][22]

Core Protocol: ADP-Glo™ Universal Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a universal product of kinase activity.[23] Lower ADP levels in the presence of a compound indicate inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white microplate, combine the purified kinase, its specific substrate (peptide or protein), and ATP at a concentration near its Km value.

  • Compound Addition: Add the this compound library compounds to a final concentration of 10 µM. Include vehicle (no inhibition) and no-enzyme (100% inhibition) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • First Reagent Addition (ADP-Glo™ Reagent): Add the ADP-Glo™ Reagent, which simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Reagent Addition (Kinase Detection Reagent): Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step back into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle and no-enzyme controls. Define a "hit" threshold (e.g., >50% inhibition).

Data Presentation: Comparison of Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence Measures ADP production via a coupled luciferase reaction (e.g., ADP-Glo™).[21][23]Universal for any kinase, high sensitivity, resistant to light-scattering interference.Multi-step, potential for compound interference with luciferase.
TR-FRET Time-Resolved Förster Resonance Energy Transfer detects either a phosphorylated product or inhibitor binding.[22][24]Homogeneous, sensitive, ratiometric measurement reduces well-to-well variability.Requires specific antibodies or labeled tracers, potential for compound auto-fluorescence.
Binding Assay Measures the displacement of a fluorescent tracer from the kinase active site.[22]Directly measures binding, independent of catalytic activity, can detect non-ATP competitive inhibitors.Does not confirm functional inhibition of the enzyme.

Part 5: Hit Validation: From Signal to Substance

A "hit" from a primary screen is merely a starting point. A rigorous validation process is essential to eliminate false positives and confirm the biological activity of the compound.[25][26]

The Hit Validation Workflow:

  • Hit Confirmation: The first step is to re-test the initial hits, preferably from a freshly prepared sample, in the primary assay to confirm their activity. This eliminates errors from library plating or compound handling.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution) to generate a dose-response curve. This allows for the determination of potency, most commonly expressed as the IC₅₀ (for inhibition) or EC₅₀ (for effect) value.

  • Orthogonal Assay Confirmation: It is critical to confirm the hit's activity in an assay that uses a different technology or readout.[25] This ensures the observed activity is not an artifact of the primary assay format. For example, if a hit was identified in a biochemical kinase assay, its direct binding to the target could be confirmed using a biophysical method like the Cellular Thermal Shift Assay (CETSA).[27]

  • Selectivity and Cytotoxicity Counterscreens: For target-based hits, it's important to assess selectivity by testing against related kinases. For phenotypic hits, assessing cytotoxicity against a non-cancerous cell line provides an initial therapeutic window. The ratio of cytotoxicity (CC₅₀) to potency (IC₅₀) gives the Selectivity Index (SI), a key parameter for prioritizing compounds.

G PrimaryHit Primary Hit (e.g., >50% Inh @ 10µM) Confirm Re-test from Fresh Sample PrimaryHit->Confirm Confirmation DoseResponse Generate IC50 Curve Confirm->DoseResponse Potency Orthogonal Confirm in Orthogonal Assay (e.g., Binding Assay) DoseResponse->Orthogonal Mechanism ValidatedHit Validated Hit Orthogonal->ValidatedHit

Caption: The workflow for validating a primary screening hit.

Part 6: Data Synthesis and Hit Prioritization

The final step in the preliminary screen is to synthesize all the data to prioritize the most promising hits for the next phase of drug discovery: Hit-to-Lead.

Data Presentation: Hypothetical Hit Prioritization Table

Compound IDPrimary Screen (% Inh @ 10µM)Potency (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)Comments
IMP-001 95%0.81.21.5Potent but not selective.
IMP-002 65%4.5>50>11.1Good selectivity, moderate potency.
IMP-003 88%1.23529.2High Priority: Potent with a good therapeutic window.
IMP-004 52%9.8>50>5.1Low potency.

Prioritization Criteria: A high-quality, validated hit suitable for optimization should exhibit:

  • Confirmed Activity: Reproducible activity in primary and orthogonal assays.

  • Dose-dependent Potency: A well-defined IC₅₀/EC₅₀ value, typically in the low micromolar to nanomolar range.

  • Selectivity: A favorable selectivity index, indicating a window between the desired on-target effect and general cytotoxicity.

  • Chemical Tractability: A chemical structure that is amenable to synthetic modification for SAR exploration.

By following this structured, logic-driven approach, researchers can effectively navigate the complexities of preliminary screening, ensuring the identification of robust, validated hits from their this compound libraries, thereby laying a strong foundation for successful drug discovery programs.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Biolabs. Cell Viability Assay Service.
  • Ekins, S., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • Frontiers in Health Informatics. View of Computational Strategies in Anticancer Drug Discovery: Virtual Screening of Protein Kinase Inhibitors.
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  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
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  • Gentile, F., et al. (2025, December 20). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences.
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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Hernandez-Vazquez, E., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Keglevich, G., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules.
  • Annang, F., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate.
  • BenchChem. (2025). High-throughput screening with N-[2-(1H-imidazol-4-yl)ethyl].
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • La-Vaguada, N., et al. (2026, February 14). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Ouattara, M., et al. (2023, January 25). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv.
  • Al-Qadi, I., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Grošelj, U., et al. (2025, August 5). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.
  • Báez-Santos, Y. M., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals.
  • Al-Qadi, I., et al. (2025, February 27). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

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Methodological & Application

Application Note: Streamlined Synthesis of 8-Chloroimidazo[1,2-a]pyridin-3-amine via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates due to its wide range of biological activities.[1][2][3] This application note provides a comprehensive guide for the synthesis of 8-Chloroimidazo[1,2-a]pyridin-3-amine, a valuable building block for drug discovery, utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction. This three-component reaction offers a highly efficient, atom-economical, and convergent approach to this heterocyclic system, starting from readily available 3-chloro-2-aminopyridine, an aldehyde, and an isocyanide.[4][5] We present a detailed experimental protocol, mechanistic insights, and practical guidance for researchers in synthetic and medicinal chemistry.

Introduction: The Power of Multicomponent Reactions

The synthesis of complex, drug-like molecules often requires lengthy, multi-step sequences that can be inefficient and generate significant waste. Multicomponent reactions (MCRs) address these challenges by combining three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction, discovered in 1998, has emerged as a cornerstone of MCRs for the construction of fused imidazoles, particularly the imidazo[1,2-a]pyridine scaffold.[2][4][5]

The GBB reaction's key advantages include:

  • High Convergence: Rapid assembly of complex scaffolds from simple starting materials.

  • Operational Simplicity: Often performed as a one-pot procedure, reducing purification steps and handling losses.[6]

  • Structural Diversity: The modular nature allows for easy variation of the three input components, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

  • Atom Economy: Most atoms from the starting materials are incorporated into the final product, aligning with the principles of green chemistry.

This guide focuses on a specific, yet broadly applicable, example: the synthesis of an 8-chloro-substituted 3-aminoimidazo[1,2-a]pyridine, a key intermediate for further functionalization in pharmaceutical and agrochemical research.[7]

Reaction Mechanism and Rationale

The GBB reaction proceeds via a well-established, acid-catalyzed domino sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in three key stages:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (Component B ) with the most nucleophilic nitrogen of the 2-amino-3-chloropyridine (Component A ). This forms a reactive Schiff base, which is then protonated to generate a key electrophilic iminium ion intermediate. The use of a Lewis acid or Brønsted acid catalyst is often employed to accelerate this step.[8]

  • α-Addition of Isocyanide: The nucleophilic isocyanide (Component C ) performs an α-addition to the iminium ion. This is the characteristic step for isocyanide-based MCRs and results in the formation of a nitrilium ion intermediate.

  • Intramolecular Cyclization: The remaining endocyclic nitrogen of the pyridine ring acts as an intramolecular nucleophile, attacking the electrophilic nitrilium ion. This [5+1] annulation step constructs the five-membered imidazole ring, and subsequent tautomerization yields the final aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism Fig. 1: Catalytic Cycle of the GBB Reaction cluster_cycle Reaction Pathway A A: 3-Chloro-2-aminopyridine I1 Iminium Ion A->I1 + B, -H2O B B: Aldehyde (R'-CHO) C C: Isocyanide (R''-NC) I2 Nitrilium Ion Intermediate I1->I2 + C (α-addition) Product Product: 8-Chloro-N-R''-2-R'-imidazo[1,2-a]pyridin-3-amine I2->Product Intramolecular Cyclization Catalyst H+ (Acid Catalyst) Product->Catalyst Regenerates Catalyst->I1

Fig. 1: Simplified GBB Reaction Mechanism.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific aldehyde and isocyanide used.

Materials and Reagents
ReagentPuritySupplierNotes
3-Chloro-2-aminopyridine>97%Standard vendorStarting amidine component.
Benzaldehyde (example)>99%Standard vendorAldehyde component. Can be varied.
tert-Butyl isocyanide (example)>98%Standard vendorIsocyanide component. EXTREME STENCH .
Scandium(III) triflate>99%Standard vendorLewis acid catalyst. Other acids may be used.[8]
Methanol (MeOH)AnhydrousStandard vendorReaction solvent.
Dichloromethane (DCM)AnhydrousStandard vendorCo-solvent / Work-up solvent.
Saturated NaHCO₃ solution-Lab preparedFor aqueous work-up.
Brine-Lab preparedFor aqueous work-up.
Anhydrous Na₂SO₄ or MgSO₄-Standard vendorDrying agent.
Silica Gel-Standard vendorFor column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system

Step-by-Step Procedure

GBB_Workflow Fig. 2: Experimental Workflow Start Start Setup 1. Reaction Setup - Add 3-chloro-2-aminopyridine, aldehyde, and Sc(OTf)3 to flask. - Add anhydrous MeOH. Start->Setup Inert 2. Inert Atmosphere - Flush flask with N2 or Ar. Setup->Inert Addition 3. Isocyanide Addition - Add isocyanide dropwise at room temperature. Inert->Addition Reaction 4. Reaction - Heat to reflux (65 °C). - Monitor by TLC/LC-MS (6-24 h). Addition->Reaction Workup 5. Work-up - Cool to RT. - Concentrate in vacuo. - Partition between DCM and NaHCO3(aq). Reaction->Workup Purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate. - Purify by silica gel chromatography. Workup->Purify Analyze 7. Analysis - Characterize by NMR, HRMS. - Assess purity. Purify->Analyze End End Product Analyze->End

Fig. 2: Step-by-step experimental workflow.
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-aminopyridine (1.0 mmol, 1.0 eq), the desired aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 eq), and scandium(III) triflate (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous methanol (5 mL). Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.2 mmol, 1.2 eq) to the stirring mixture. Caution: Isocyanides are highly toxic and have an extremely unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyridine is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in dichloromethane (DCM, 20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient dehydration; sterically hindered substrates.Use a fresh, anhydrous catalyst like Sc(OTf)₃ or Yb(OTf)₃.[9] Add a dehydrating agent like trimethyl orthoformate.[7] Increase reaction time or temperature.
Incomplete Reaction Reaction has not reached equilibrium or is proceeding slowly.Extend the reaction time. Check catalyst activity. A stronger Lewis acid or higher temperature may be required for less reactive substrates.
Side Product Formation Isocyanide polymerization; side reactions of the aldehyde.Add the isocyanide slowly at room temperature before heating. Ensure high purity of starting materials.
Difficult Purification Product co-elutes with impurities.Modify the column chromatography eluent system. Consider purification via crystallization or salt formation if the product is basic.[7]

Safety Precautions

  • Isocyanides: Isocyanides (isonitriles) are the primary hazard in this reaction. They are volatile, highly toxic by inhalation and absorption, and possess an extremely foul and pervasive odor. Always handle isocyanides in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [10][11] Any equipment that comes into contact with isocyanides should be quenched with an acidic bleach solution.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. Standard laboratory safety practices should be followed at all times.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a powerful and versatile tool for the rapid synthesis of 3-aminoimidazo[1,2-a]pyridines.[8] This application note provides a robust and reliable protocol for the synthesis of this compound, a key building block for further chemical exploration. By understanding the underlying mechanism and adhering to the experimental and safety guidelines presented, researchers can efficiently access a wide array of valuable heterocyclic compounds for applications in drug discovery and materials science.[12]

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025). PubMed. [Link]

  • A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. (2015). Green Chemistry. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]

  • Isocyanate Exposure, Reaction and Protection – Quick Tips. (n.d.). BHHC Safety Center. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2025). ACS Omega. [Link]

  • Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape. [Link]

  • The Groebke-Blackburn-Bienayme Reaction. (2019). University of Groningen. [Link]

  • Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2016). Organic Chemistry Portal. [Link]

  • Isocyanates technical fact sheet. (n.d.). SafeWork NSW. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Preprints.org. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Archives. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (n.d.). Semantic Scholar. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

  • (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (2019). ResearchGate. [Link]

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protocol for functionalization of the 8-Chloroimidazo[1,2-a]pyridin-3-amine core

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision protocol for the functionalization of the 8-chloroimidazo[1,2-a]pyridin-3-amine core. It is designed for medicinal chemists requiring modular access to this privileged scaffold, which is central to kinase inhibitors (e.g., p38, PI3K) and GABAergic ligands.

Part 1: Strategic Analysis & Reactivity Map

The this compound scaffold presents a "push-pull" reactivity profile that allows for orthogonal functionalization.

  • C3-Amine (Nucleophilic "North"): The exocyclic amine at position 3 is a potent nucleophile. It is readily derivatized via acylation, sulfonylation, or reductive amination. In the context of drug discovery, this position often links to the "hinge-binding" motif or solvent-exposed regions of a target protein.

  • C8-Chloride (Electrophilic "South-West"): The chlorine atom at position 8 serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

    • Technical Insight: The C8 position corresponds to the 3-position of the starting 2-aminopyridine. While less reactive than a C6-halide, the C8-chloride can be activated using electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd systems.

  • C2-Position (C-H Acidic): If unsubstituted, the C2 proton is amenable to direct C-H arylation, though it is often substituted during the core synthesis (Groebke-Blackburn-Bienaymé reaction).

ReactivityMap Core 8-Chloroimidazo[1,2-a] pyridin-3-amine Core C3_Amine C3-Amine (Nucleophile) - Amide Coupling - Urea Formation - Reductive Amination Core->C3_Amine  Path A (Kinetic) C8_Chloro C8-Chloride (Electrophile) - Suzuki-Miyaura (Biaryls) - Buchwald-Hartwig (Amines) - Sonogashira (Alkynes) Core->C8_Chloro  Path B (Metal-Cat) C2_CH C2-Position (C-H) - Direct Arylation - Formylation Core->C2_CH  Path C (Late-Stage)

Figure 1: Orthogonal reactivity map of the this compound core.

Part 2: Synthesis of the Core (The GBB Approach)

While the user may possess the core, in situ generation via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard for introducing diversity at C2 and C3 simultaneously.

Objective: Synthesize the 8-chloro-3-amino scaffold. Starting Material: 2-Amino-3-chloropyridine (commercially available).

Protocol 1: One-Pot GBB Synthesis

This protocol uses a convertible isocyanide (tert-butyl isocyanide) to access the secondary amine, which can be deprotected to the primary amine if required, though the tert-butyl group is often retained as a lipophilic handle.

Reagents:

  • Amine: 2-Amino-3-chloropyridine (1.0 equiv)

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv) - Defines C2 substituent

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv) - Defines C3 substituent

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (0.5 M)

Step-by-Step:

  • Mixing: In a microwave vial, dissolve 2-amino-3-chloropyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (2 mL). Stir for 10 min to allow imine formation (pre-condensation).

  • Addition: Add tert-butyl isocyanide (1.1 mmol) and Sc(OTf)₃ (0.05 mmol).

  • Reaction: Seal and heat to 80°C for 12 hours (thermal) or 100°C for 30 mins (Microwave).

  • Work-up: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Technical Note: If the free primary amine (3-NH₂) is absolutely required, substitute tert-butyl isocyanide with 1,1,3,3-tetramethylbutyl isocyanide (Walborsky reagent) . Post-GBB, treat with TFA/DCM (1:1) to cleave the alkyl group, revealing the free NH₂.

Part 3: Functionalization Protocols

Protocol 2: C3-Amine Derivatization (The "North" Vector)

Prerequisite: If the C3-amine is secondary (from GBB), use Method A. If primary, use Method A or B.

Method A: Amide Coupling (HATU)

  • Dissolve: this compound (0.2 mmol) in DMF (1 mL).

  • Activate: In a separate vial, mix Carboxylic Acid (0.24 mmol), HATU (0.24 mmol), and DIPEA (0.6 mmol) in DMF (0.5 mL). Stir for 5 mins.

  • Combine: Add the activated acid solution to the amine.

  • Monitor: Stir at RT for 2–4 h. (LCMS monitoring).

  • Isolate: Precipitate with water or extract with EtOAc.

Method B: Urea Formation (Isocyanates)

  • Dissolve: Amine substrate (0.2 mmol) in DCM (anhydrous).

  • Add: Isocyanate (0.22 mmol) dropwise at 0°C.

  • Catalyst: Add 1 drop of Et₃N (optional, accelerates reaction).

  • Finish: Warm to RT and stir for 1 h. The urea product often precipitates; filter and wash with Et₂O.

Protocol 3: C8-Chlorine Diversification (The "South-West" Vector)

Critical Constraint: Free amines at C3 can poison Palladium catalysts. Strategy:Protect the C3-amine (e.g., as an amide, carbamate, or urea from Protocol 2) before attempting C8 coupling. If the free amine is required in the final product, use a Boc-protection strategy.[1]

Reaction Class: Suzuki-Miyaura Cross-Coupling This protocol overcomes the lower reactivity of the C8-chloride (compared to bromides/iodides) using the Buchwald generation of pre-catalysts.

Reagents:

  • Substrate: C3-functionalized 8-chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G2 (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degas: Charge a reaction vial with the substrate, boronic acid, base, and Pd-catalyst. Seal and purge with Argon for 5 mins.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Heat to 100°C for 4–12 hours.

    • Why: The 8-position is sterically sensitive due to the peri-interaction with N1. High temperature and bulky, electron-rich ligands (XPhos) are essential to facilitate oxidative addition into the C-Cl bond.

  • Filter: Cool, filter through Celite, and concentrate.

  • Purify: Flash chromatography.

Data Summary: Optimization of C8-Coupling

ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst Pd(PPh₃)₄XPhos Pd G2 or Pd(dtbpf)Cl₂
Base Na₂CO₃K₃PO₄ or Cs₂CO₃
Solvent DME/H₂O1,4-Dioxane/H₂O or n-BuOH
Temp 80°C100–110°C
Time 12 h2–6 h

Part 4: Library Generation Workflow

The following workflow illustrates the logical sequence for generating a library of bis-functionalized compounds, ensuring chemical compatibility.

Workflow Start Start: 2-Amino-3-chloropyridine GBB Step 1: GBB Reaction (Introduce R1 at C2, R2 at C3) Start->GBB Check Is C3-Amine Free? GBB->Check Protect Step 2a: Protection/Derivatization (Cap C3-Amine to prevent Pd poisoning) Check->Protect Yes (NH2/NHR) Coupling Step 3: C8-Suzuki Coupling (Introduce R3 via Boronic Acid) Check->Coupling No (Already Amide) Protect->Coupling Deprotect Step 4: Optional Deprotection (Remove C3-PG if needed) Coupling->Deprotect Final Final Library: C2-R1, C3-NH-R2, C8-R3 Deprotect->Final

Figure 2: Logical workflow for library synthesis avoiding catalyst poisoning.

References

  • Groebke-Blackburn-Bienaymé Reaction Review

    • Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[1][2][3][4][5][6] Angewandte Chemie International Edition, 37(16), 2234-2237.

  • C3-Functionalization Strategies

    • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 51, 1555-1575.

  • Palladium Coupling on Heterocycles (Buchwald Conditions)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.

  • 8-Haloimidazo[1,2-a]pyridine Reactivity

    • Guchhait, S. K., et al. (2018).[7] Regioselective functionalization of imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 83(15), 8000-8015.

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High-Throughput Screening of 8-Chloroimidazo[1,2-a]pyridin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Executive Summary

The 8-chloroimidazo[1,2-a]pyridin-3-amine scaffold represents a "privileged structure" in modern drug discovery, offering a unique geometry that mimics the purine core of ATP. This makes it highly relevant for targeting kinases, G-protein coupled receptors (GPCRs), and DNA-binding proteins.

In High-Throughput Screening (HTS), this scaffold is valued for two distinct properties:

  • The 3-Amine Vector: Generated via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, allowing for rapid library generation.

  • The 8-Chloro Handle: A specific orthogonal vector for late-stage diversification (e.g., Suzuki-Miyaura coupling), enabling the exploration of chemical space inaccessible to standard imidazopyridines.

Critical Advisory: While potent, this scaffold possesses intrinsic fluorescence properties and potential oxidative instability. This guide details the protocols required to screen these libraries effectively while mitigating false positives (PAINS/autofluorescence).

Chemical Biology & Properties[1][2][3][4][5][6]

Physicochemical Profile[2][7][8][9][10]
  • Lipophilicity (LogP): Typically 1.5 – 3.0 (dependent on R-groups). The 8-chloro substituent increases lipophilicity relative to the parent scaffold, improving membrane permeability but reducing aqueous solubility.

  • pKa: The bridgehead nitrogen (N1) is weakly basic (pKa ~5-6). The 3-amino group is generally non-basic due to conjugation with the aromatic system.

  • Fluorescence: Imidazo[1,2-a]pyridines are known fluorophores (Excitation: ~330-370 nm; Emission: ~420-480 nm). The 8-chloro substituent modulates but does not eliminate this property. Strict counter-screening is required.

Stability & Storage
  • Oxidative Sensitivity: The electron-rich 3-amino group is susceptible to oxidation (forming colored diazo/dimer species) upon prolonged exposure to air or light in solution.

  • Storage Protocol: Store as 10 mM stock in 100% DMSO at -20°C or -80°C. Use amber vials or foil-wrapped plates. Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol 1: Library Construction (The Input)

The most efficient route to generate a screening library for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction . This one-pot, three-component reaction (3CR) assembles the core from simple building blocks.

Synthetic Workflow

Reagents:

  • Amine: 2-Amino-3-chloropyridine (Defines the 8-Cl scaffold).

  • Aldehyde: R1-CHO (Defines diversity vector 1).

  • Isocyanide: R2-NC (Defines the 3-amino substituent, diversity vector 2).

  • Catalyst: Scandium triflate (Sc(OTf)₃) or Ammonium chloride (NH₄Cl).

Step-by-Step Synthesis:

  • Dissolve 2-amino-3-chloropyridine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH/DCM (1:1).

  • Add Catalyst (5-10 mol%). Stir for 30 min to form the imine intermediate.

  • Add Isocyanide (1.1 equiv).

  • Stir at room temperature for 12-24h (or microwave at 80°C for 20 min).

  • Purification: For HTS, perform solid-phase extraction (SPE) or prep-HPLC to ensure >90% purity. Unreacted isocyanides are toxic and can interfere with biological assays.

GBB_Synthesis Start 2-Amino-3-chloropyridine Imine Imine Intermediate Start->Imine + Aldehyde Cat. Sc(OTf)3 Aldehyde Aldehyde (R1) Aldehyde->Imine Isocyanide Isocyanide (R2) Scaffold 8-Cl-Imidazo[1,2-a]pyridin-3-amine (Library Member) Isocyanide->Scaffold Imine->Scaffold + Isocyanide Cyclization Diversification Late-Stage Coupling (Suzuki at 8-Cl) Scaffold->Diversification Optional Pd-Cat Coupling

Caption: GBB 3-Component Reaction Pathway for Library Generation.

Protocol 2: HTS Assay Setup

Sample Preparation
  • Solubilization: Prepare master source plates at 10 mM in 100% DMSO .

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo) to transfer nanoliter volumes to assay plates to minimize tip-based contamination.

  • Final Concentration: Screen at 10 µM (standard) or 1 µM (sensitive targets). Ensure final DMSO concentration is <1% (typically 0.1-0.5%).

Aggregation Control

Imidazopyridines can form colloidal aggregates, leading to false positives (promiscuous inhibition).

  • Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

  • Validation: If a hit is identified, re-test in the presence of increased detergent (0.1%) to confirm activity is not due to aggregation.

Protocol 3: Screening & Counter-Screening

Due to the intrinsic fluorescence of the scaffold, a rigorous triage workflow is essential.

Primary Screen (e.g., Kinase Assay)
  • Format: FRET, TR-FRET, or FP (Fluorescence Polarization).

  • Readout: Inhibition of signal.[1]

  • Note: If using a fluorescence-based readout (e.g., excitation at 340nm), the scaffold will interfere. Red-shifted assays (Ex > 500nm, Em > 600nm) are strongly recommended (e.g., HTRF using Europium/Allophycocyanin).

Mandatory Counter-Screen: Autofluorescence

Objective: Identify compounds that emit light at the assay's detection wavelength. Method:

  • Prepare a "Mock Assay" plate containing buffer and compounds only (no enzyme/fluorophore reagents).

  • Read the plate using the exact filter set of the Primary Screen.

  • Threshold: Any compound showing signal >3 standard deviations above the DMSO blank in the Mock Assay is flagged as an Autofluorescent False Positive .

Secondary Counter-Screen: Redox Cycling

The 3-amino group can participate in redox cycling.

  • Method: Add H₂O₂ scavenging enzymes (Catalase or Horseradish Peroxidase) to the assay.

  • Result: If potency shifts significantly (>3-fold) with scavenger, the compound is a redox false positive.

HTS_Workflow Library 8-Cl-Imidazo Library (10mM DMSO) Primary Primary Screen (Kinase/GPCR) Library->Primary Triage Hit Cutoff (>50% Inh) Primary->Triage Counter_Fluo Counter Screen 1: Autofluorescence (Buffer Only) Triage->Counter_Fluo Hits Discard Discard (False Positive) Triage->Discard Non-hits Counter_Agg Counter Screen 2: Detergent Sensitivity Counter_Fluo->Counter_Agg Clean Signal Counter_Fluo->Discard High Background Signal Validation Hit Validation (IC50 Determination) Counter_Agg->Validation Confirmed Activity Counter_Agg->Discard Activity Lost w/ Detergent SAR SAR Expansion (8-Cl Diversification) Validation->SAR

Caption: HTS Triage Workflow for Imidazo[1,2-a]pyridin-3-amine Libraries.

Data Analysis & SAR Interpretation

When analyzing hits from this scaffold, consider the 8-Chloro Vector :

  • Structure-Activity Relationship (SAR): If the 8-chloro group is essential for binding, it likely occupies a small hydrophobic pocket.

  • Expansion: The 8-chloro group is a "synthetic handle." Validated hits should be subjected to Suzuki-Miyaura coupling to replace the Cl with aryl/heteroaryl groups. This "scaffold hopping" strategy can dramatically improve potency and selectivity by reaching into adjacent binding pockets.

Summary Table: Troubleshooting Common Issues
IssueCauseSolution
High Hit Rate (>5%) Aggregation or FluorescenceIncrease detergent conc.; Apply strict autofluorescence background subtraction.
Signal Drift Oxidation of 3-amineUse fresh DMSO stocks; Ensure plates are sealed and kept in dark.
Low Solubility Lipophilic R-groupsReformulate in DMSO/Water (90:10) or reduce screening concentration to 1 µM.

References

  • Scaffold Synthesis (GBB Reaction)

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

    • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo [1, 2-a] annulated pyridines, pyrazines and pyrimidines by a new multicomponent reaction. Synlett, 1998(06), 661-663. Link

  • Biological Applications (Kinase/Anticancer)

    • Rival, Y., et al. (1992). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amines as new anti-ulcer agents. Journal of Medicinal Chemistry. Link

    • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinase A. Journal of Medicinal Chemistry. (Relevant for scaffold comparison). Link

  • Fluorescence Properties

    • Velázquez-Olvera, S., et al. (2012).[2] Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. Link[3]

  • HTS Best Practices

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Technical Application Note: Antiviral Profiling of 8-Chloroimidazo[1,2-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Rationale

The 8-Chloroimidazo[1,2-a]pyridin-3-amine scaffold represents a privileged chemotype in medicinal chemistry. While the imidazo[1,2-a]pyridine core is historically associated with GABA-A receptor modulation (e.g., Zolpidem), recent structure-activity relationship (SAR) studies have repositioned 3-amino and 8-chloro substituted derivatives as potent anti-infectives.

Why this specific derivative?
  • 8-Chloro Substitution: Often introduced to block metabolic oxidation at the C8 position or to modulate lipophilicity (LogP), enhancing membrane permeability.

  • 3-Amine Functionality: Typically synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] This moiety acts as a critical hydrogen bond donor/acceptor, frequently targeting viral polymerases (RdRp) or capsid proteins in RNA viruses (e.g., Enteroviruses, Influenza, or Flaviviruses).

This guide provides a rigorous, self-validating workflow to transition these compounds from synthesis to validated antiviral hits.

Experimental Workflow Visualization

The following flowchart outlines the critical path for evaluating these derivatives. It enforces a "Safety First" logic where cytotoxicity data must validate the therapeutic window before antiviral claims are made.

Antiviral_Workflow Start Compound Library (8-Cl-imidazo[1,2-a]pyridin-3-amines) Solubility Solubility Check (DMSO Tolerance < 0.5%) Start->Solubility Tox Phase 1: Cytotoxicity (CC50) Assay: MTS/MTT in Host Cells Solubility->Tox Decision1 CC50 > 10µM? Tox->Decision1 Efficacy Phase 2: Antiviral Screening (EC50) Assay: CPE Inhibition / Plaque Red. Decision1->Efficacy Yes Discard Discard / Redesign Decision1->Discard No (Toxic) SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Efficacy->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 Mechanism Phase 3: Mechanism of Action Assay: Time-of-Addition (TOA) Decision2->Mechanism Yes (Hit) Decision2->Discard No (Non-selective)

Figure 1: Critical path workflow for antiviral evaluation. Note the strict "Go/No-Go" gates based on cytotoxicity and selectivity index.

Phase 1: Host Cell Cytotoxicity (The Safety Gate)

Before assessing antiviral activity, you must quantify the compound's toxicity to the host cell line (e.g., Vero-E6, HeLa, or MDCK). The 8-chloro substitution can sometimes increase cytotoxicity compared to the unsubstituted parent; thus, establishing the CC50 (Cytotoxic Concentration 50%) is mandatory.

Protocol: MTS Cell Viability Assay

Objective: Determine the concentration at which 50% of host cells die in the absence of virus.

Materials:

  • Cell Line: Permissive to the target virus (e.g., Vero cells for Enterovirus).

  • Reagent: Promega CellTiter 96® AQueous One Solution (MTS).

  • Controls:

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Toxicity Control: 10% DMSO or Puromycin.

Step-by-Step:

  • Seeding: Plate cells in 96-well plates (1.5 × 10⁴ cells/well) in 100 µL growth medium. Incubate 24h at 37°C/5% CO₂ to reach 90% confluency.

  • Compound Prep: Prepare a serial dilution (2-fold) of the 8-chloro derivative in maintenance medium (2% FBS). Range: 200 µM down to 1.5 µM.

  • Treatment: Remove supernatant. Add 100 µL of compound dilutions to triplicate wells.

  • Incubation: Incubate for 48h (mimicking the viral assay duration).

  • Readout: Add 20 µL MTS reagent per well. Incubate 2–4h until purple formazan develops.

  • Analysis: Measure Absorbance at 490 nm.

    • Calculation:% Viability = (Abs_sample / Abs_vehicle) × 100

    • Output: Plot log(concentration) vs. viability to derive CC50 using non-linear regression.

Phase 2: Antiviral Efficacy (CPE Inhibition)

Once the non-toxic range is defined (e.g., < CC10), evaluate antiviral potency. Imidazo[1,2-a]pyridines often show efficacy against RNA viruses; this protocol uses Enterovirus (EV71) or Influenza as a model, utilizing the Cytopathic Effect (CPE) inhibition method.

Protocol: Crystal Violet CPE Reduction

Objective: Determine the EC50 (Effective Concentration 50%)—the concentration that prevents 50% of viral-induced cell death.

Step-by-Step:

  • Seeding: Plate cells (Vero or MDCK) as in Phase 1.

  • Infection:

    • Remove growth medium.[2]

    • Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 to 0.1.

    • Critical Step: Allow virus adsorption for 1 hour at 37°C.

  • Treatment: Remove viral inoculum.[3] Wash 1x with PBS (to remove unbound virus). Add 100 µL of medium containing the 8-chloro derivative at varying concentrations (must be ≤ non-toxic limit determined in Phase 1).

  • Incubation: Incubate until the Virus Control (untreated, infected cells) shows 100% CPE (typically 48–72h).

  • Fixation & Staining:

    • Remove medium.[2] Wash with PBS.[2][4]

    • Fix with 4% Formaldehyde (20 min).

    • Stain with 0.5% Crystal Violet (30 min).

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 100 µL Methanol. Read OD at 570 nm.

    • Interpretation: High OD = High Cell Survival = Potent Antiviral Activity.

Data Reporting: Summarize results in a table format for clarity.

Compound IDR1 (C8-Pos)R2 (C3-Amine)CC50 (µM)EC50 (µM)SI (CC50/EC50)Status
8-Cl-IP-01 ClPhenylamine>1002.5>40Hit
8-Cl-IP-02 ClAlkylamine45401.1Toxic
Ref (Ribavirin) -->20015>13Control

Phase 3: Mechanism of Action (Time-of-Addition)

If an 8-chloro derivative shows a high Selectivity Index (SI > 10), the next question is: How does it work? The Time-of-Addition (TOA) assay distinguishes between entry inhibitors (attachment/fusion) and replication inhibitors (polymerase/protease).

Protocol: TOA Assay

Concept: The drug is added at different time points relative to viral infection (Time 0).

  • Pre-treatment (-2h to 0h): Suggests host-target modulation or prophylactic effect.

  • Co-treatment (0h): Suggests entry/attachment inhibition.

  • Post-treatment (+2h, +4h, +6h): Suggests inhibition of intracellular replication (e.g., RdRp inhibition) or assembly.

TOA_Logic T_minus Pre-Treatment (-2h) T_zero Infection (0h) T_minus->T_zero Drug Present T_plus2 Post-Infection (+2h to +6h) T_zero->T_plus2 Viral Entry Complete Entry Target: Viral Entry/Fusion T_zero->Entry Max Inhibition Here Replication Target: Replication (RdRp) T_plus2->Replication Max Inhibition Here

Figure 2: Interpretation logic for Time-of-Addition assays. Imidazo[1,2-a]pyridines targeting RdRp typically retain efficacy even when added 2–4 hours post-infection.

Procedure:

  • Infect all wells at T=0.

  • Add the EC90 concentration of the compound at specific intervals: -1h, 0h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatant at 12–16h (one replication cycle).

  • Quantify viral titer via Plaque Assay or qPCR.

  • Result: If the drug loses efficacy when added at +2h, it is likely an entry inhibitor. If it retains efficacy at +4h but loses it at +8h, it targets replication.

References & Authority

  • Imidazo[1,2-a]pyridine Scaffold Review:

    • Source: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.

    • Context: Establishes the broad biological profile including antiviral potential.[5][6][7]

  • Antiviral Mechanism (RdRp Inhibition):

    • Source: Li, Z., et al. "Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents." European Journal of Medicinal Chemistry.

    • Context: Validates the "3-amine" substitution pattern for targeting viral polymerases.

  • Cytotoxicity Assay Standards:

    • Source: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual (NCBI).

    • Context: Gold standard protocol for MTS/MTT assays.

  • Enterovirus 71 Screening Protocols:

    • Source: Shang, L., et al. "Antiviral activity of imidazo[1,2-a]pyridine derivatives against Enterovirus 71."

    • Context: Specific relevance to the 8-chloro derivatives in RNA virus models.

Sources

anti-inflammatory effects of 8-Chloroimidazo[1,2-a]pyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Evaluating the Anti-inflammatory Effects of 8-Chloroimidazo[1,2-a]pyridin-3-amine Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This guide focuses on analogs of this compound, a promising chemical series for the development of novel anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous chronic diseases, making the discovery of new therapeutics a critical endeavor.[2] These application notes provide a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of this compound class, from initial in vitro screening in relevant cellular models to subsequent validation in established in vivo models of acute inflammation. We present detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and offer a clear pathway for data interpretation, empowering research teams to identify and advance promising drug candidates.

Section 1: The Molecular Basis of Inflammation & Therapeutic Targeting

Inflammation is fundamentally a protective response, but its dysregulation leads to pathology. A key pathway governing the inflammatory response is initiated by stimuli like Lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3] LPS binds to Toll-like receptor 4 (TLR4) on immune cells such as macrophages, triggering a cascade of intracellular signaling events.[3][4]

This cascade primarily activates two major pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TLR4 activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.[5] There, it acts as a master transcription factor, driving the expression of numerous pro-inflammatory genes.[6]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, including kinases like p38, JNK, and ERK, is also activated by inflammatory stimuli and plays a crucial role in regulating the synthesis of inflammatory mediators.[7]

The downstream products of this signaling include potent pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.[4][6] The this compound analogs are hypothesized to exert their anti-inflammatory effects by modulating key nodes within these pathways.

Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK DNA Gene Promoters MAPK_Pathway->DNA IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65) IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) DNA->Enzymes

Figure 1: Simplified LPS-induced inflammatory signaling cascade.

Section 2: A Hierarchical Strategy for Pre-clinical Evaluation

A robust and efficient evaluation of novel compounds requires a multi-tiered approach. This strategy begins with high-throughput in vitro assays to establish biological activity and elucidate the mechanism of action. Promising candidates are then advanced to more complex in vivo models that assess efficacy in a physiological context. This hierarchical approach ensures that resources are focused on the most viable analogs.

Experimental_Workflow cluster_start Phase 1: In Vitro Screening cluster_decision cluster_end Phase 2: In Vivo Validation start Select this compound Analogs cytotoxicity Protocol 3.2: Cytotoxicity Assay (Determine non-toxic dose range) start->cytotoxicity griess Protocol 3.3: Nitric Oxide (NO) Assay (Screen for iNOS inhibition) cytotoxicity->griess elisa Protocol 3.4: Cytokine Quantification (ELISA) (Measure TNF-α, IL-6, IL-1β) griess->elisa western Protocol 3.5: Western Blot (Probe NF-κB & MAPK pathways) elisa->western decision Identify Lead Candidates (Potent & Non-toxic) western->decision paw_edema Protocol 5.1: Carrageenan-Induced Paw Edema (Assess acute anti-inflammatory effect) decision->paw_edema Promising Results lps_challenge Protocol 5.2: LPS-Induced Systemic Inflammation (Confirm systemic efficacy) paw_edema->lps_challenge end_point Advance for PK/PD & Toxicology Studies lps_challenge->end_point

Figure 2: Hierarchical workflow for evaluating anti-inflammatory analogs.

Section 3: Detailed In Vitro Screening Protocols

Protocol 3.1: Cell Line Selection and Culture
  • Rationale: Murine macrophages (RAW 264.7) or human monocytic cells (THP-1, differentiated into macrophages) are the gold standard for studying the innate inflammatory response.[8] They robustly express TLR4 and produce a wide range of inflammatory mediators upon LPS stimulation, making them ideal for primary screening.[4]

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their inflammatory response.

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
  • Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory mediators due to cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This step determines the maximum non-toxic concentration of each analog for use in subsequent experiments.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 3.3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Rationale: Overproduction of NO by iNOS is a hallmark of inflammation. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[7]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the 8-chloro-imidazo[1,2-a]pyridin-3-amine analogs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).

    • After incubation, collect 50 µL of the supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3.4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[6] This provides direct evidence of the compounds' ability to suppress key inflammatory mediators.

  • Protocol:

    • Prepare cell culture supernatants as described in Protocol 3.3.

    • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions precisely. The general steps involve: a. Coating a 96-well plate with a capture antibody. b. Adding standards, controls, and samples (supernatants). c. Adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that produces a colorimetric signal. e. Stopping the reaction and measuring the absorbance.

    • Calculate cytokine concentrations based on the standard curve.

Section 4: In Vitro Data Analysis and Interpretation

Summarize the data in a clear, tabular format to compare the potency and cytotoxicity of the analogs. The goal is to identify compounds with a low IC₅₀ for inflammatory markers and high CC₅₀ (cytotoxic concentration), indicating a favorable therapeutic window.

Table 1: Hypothetical In Vitro Screening Data for this compound Analogs

Compound IDR-Group ModificationCytotoxicity CC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Analog-01-H> 10015.218.522.1
Analog-02-CH₃> 1008.910.312.8
Analog-03 -CF₃ > 100 1.5 2.1 3.4
Analog-04-OCH₃85.412.114.619.9
DexamethasonePositive Control> 1000.50.81.1

Based on this hypothetical data, Analog-03 would be selected as a lead candidate for further mechanistic studies (Western Blot) and in vivo validation due to its superior potency and lack of cytotoxicity.

Section 5: Detailed In Vivo Validation Protocols

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
  • Rationale: This is a widely used and well-characterized model of acute inflammation.[9][10] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema (fluid accumulation), a cardinal sign of inflammation.[11]

  • Protocol:

    • Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week.

    • Fast animals overnight before the experiment but allow free access to water.

    • Group the animals (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., Analog-03 at 10, 30, 100 mg/kg).

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the edema volume (Final paw volume - Initial paw volume) and the percentage of inhibition compared to the vehicle control group.

Protocol 5.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
  • Rationale: This model assesses the ability of a compound to suppress a systemic inflammatory response, particularly the "cytokine storm" induced by LPS.[12][13] It directly evaluates the compound's effect on the production of circulating pro-inflammatory cytokines in vivo.

  • Protocol:

    • Use male C57BL/6 or BALB/c mice (20-25 g).

    • Group the animals (n=6-8 per group) as described in Protocol 5.1.

    • Administer the test compounds and controls (p.o. or i.p.) 60 minutes before the LPS challenge.

    • Administer a non-lethal dose of LPS (e.g., 1 mg/kg, i.p.).

    • At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

    • Prepare serum and store it at -80°C until analysis.

    • Quantify serum levels of TNF-α, IL-6, and IL-1β using ELISA kits as described in Protocol 3.4.

Section 6: In Vivo Data Analysis and Interpretation

Present the results clearly, showing a dose-dependent reduction in inflammation.

Table 2: Hypothetical In Vivo Data for Lead Candidate Analog-03

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition at 3h (%)Serum TNF-α Inhibition (%)
Vehicle Control-0%0%
Indomethacin1055.2%N/A
Analog-031025.8%22.4%
Analog-033048.9%51.6%
Analog-0310065.1%70.3%

This hypothetical data demonstrates that Analog-03 is effective in a dose-dependent manner in reducing both localized edema and systemic cytokine production, validating the in vitro findings and supporting its advancement as a potential anti-inflammatory drug candidate.

Section 7: Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the anti-inflammatory properties of this compound analogs. By following this hierarchical approach, researchers can efficiently identify lead compounds, elucidate their mechanism of action at the cellular level, and validate their efficacy in relevant animal models. Analogs that demonstrate significant potency, low toxicity, and clear dose-dependent effects in vivo are strong candidates for further pre-clinical development, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, extended toxicology studies, and evaluation in chronic inflammation models.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link][2][9]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link][14]

  • Gholami, M., Ghasemi, S., Ghasemi, A., & Asoodeh, A. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer. [Link][6]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism. [Link][8]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link][15]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Request PDF. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

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  • My_VivJaan. (2017). Screening models for inflammatory drugs. Slideshare. [Link]

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  • Taylor & Francis Online. (n.d.). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Taylor & Francis Online. [Link]

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  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

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  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [Link][3]

  • ResearchGate. (n.d.). LPS-inflammation induced MPs do not activate macrophages. ResearchGate. [Link]

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Sources

Application Note: Developing Kinase Inhibitors from 8-Chloroimidazo[1,2-a]pyridin-3-amine

[1][2][3]

Executive Summary & Rationale

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). In the context of kinase inhibition, this scaffold mimics the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region.

This guide focuses specifically on the 8-chloro-3-amino variant.[1][2][3] This substitution pattern offers three distinct strategic advantages over the unsubstituted core:

  • Metabolic Stability: The chlorine atom at C8 blocks a common site of oxidative metabolism (CYP450-mediated oxidation), extending half-life (

    
    ).[2]
    
  • Vector for Selectivity: The C8 position vectors substituents towards the "solvent front" or the ribose binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Modular Synthesis: The chlorine serves as a dormant electrophile, allowing for late-stage diversification via palladium-catalyzed cross-coupling after the core hinge-binding motif (at C3) has been established.[1][2][3]

Structural Biology & Design Logic

Effective kinase inhibitors typically satisfy a pharmacophore model comprising a Hinge Binder, a Spacer, and a Hydrophobic Tail.[4] The this compound scaffold maps to this model as follows:

  • N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region (e.g., Met341 in c-Src).

  • C3-Amine (Exocyclic): When acylated (to form an amide or urea), the NH acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.

  • C8-Chlorine: Provides a handle to introduce solubilizing groups or steric bulk to interact with the solvent-exposed regions, improving selectivity against homologous kinases.[1][2][3]

Visualization: Scaffold Binding Mode & Logic

KinaseBindingcluster_0Pharmacophore MappingHingeKinase Hinge Region(Backbone)Scaffold8-Cl-Imidazo[1,2-a]pyridineCoreHinge->ScaffoldH-Bond (to N1)Scaffold->HingeH-Bond (from C3-NH)SolventSolvent Front / Ribose Pocket(Selectivity)Scaffold->SolventC8-Functionalization(Suzuki/Buchwald)

Figure 1: Pharmacophore mapping of the scaffold. The N1 and C3 positions anchor the molecule, while the C8 position allows for extension into solvent-exposed areas.

Chemical Synthesis Protocols

The most efficient route to this scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2] This one-pot transformation assembles the fused ring system from three simple building blocks.

Protocol A: Synthesis of the Core Scaffold (GBB Reaction)

Objective: Synthesis of N-substituted-8-chloroimidazo[1,2-a]pyridin-3-amine.[1][2][3]

Materials:

  • Amine: 2-Amino-3-chloropyridine (1.0 equiv)[1][2][3]

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv) [Determines C2 substituent][4]

  • Isocyanide: tert-Butyl isocyanide or Benzyl isocyanide (1.0 equiv) [Determines N3 substituent]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)[4]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)[4]

Step-by-Step Procedure:

  • Mixing: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-amino-3-chloropyridine (1.0 mmol, 128 mg) and the chosen aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)₃: 25 mg; or I₂: 25 mg). Stir at room temperature for 10 minutes to facilitate imine formation.

    • Note from the Bench: A color change (often yellow to orange) indicates imine formation.

  • Cyclization: Add the isocyanide (1.0 mmol) in one portion.

  • Incubation: Cap the vial and stir at room temperature for 12–24 hours. For sluggish aldehydes, heat to 50°C.[3][4]

  • Workup:

    • Evaporate the solvent under reduced pressure.[3][5]

    • Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize acid/catalyst.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0% to 50% EtOAc).[3]

    • Yield Expectation: 60–85%.[2][3]

Protocol B: C8-Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the 8-chloro handle to introduce selectivity elements. Challenge: Aryl chlorides at the 8-position are electronically deactivated and sterically hindered compared to typical aryl halides.[1][2][3] Standard Pd(PPh₃)₄ conditions often fail.

Optimized Conditions:

  • Catalyst: XPhos Pd G3 (Precatalyst) - Crucial for aryl chlorides.[1][2]

  • Base: K₃PO₄ (2.0 equiv)[2][4]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][4]

Procedure:

  • Charge a microwave vial with the 8-chloro core (0.2 mmol), Boronic Acid/Ester (0.3 mmol), K₃PO₄ (85 mg, 0.4 mmol), and XPhos Pd G3 (5 mg, 3 mol%).[4]

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (2 mL) and Water (0.5 mL) via syringe.[2][3][4]

  • Heat at 100°C for 2–4 hours (or 30 min in a microwave reactor at 120°C).

  • Filter through a Celite pad, dilute with EtOAc, and wash with water.[3][4]

  • Concentrate and purify via HPLC or Prep-TLC.[1][2][3]

Experimental Workflow Diagram

SynthesisWorkflowStartStart: 2-Amino-3-chloropyridineGBBStep 1: GBB Reaction(Sc(OTf)3, MeOH, RT)Start->GBBAldehyde+ Aldehyde (R1)Aldehyde->GBBIsocyanide+ Isocyanide (R2)Isocyanide->GBBCoreIntermediate:8-Chloro-imidazo[1,2-a]pyridin-3-amineGBB->Core60-85% YieldDecisionFunctionalization StrategyCore->DecisionPathAPath A: N3-Acylation(Hinge Binder Optimization)Decision->PathAModify Hinge InteractionPathBPath B: C8-Coupling(Suzuki/Buchwald for Selectivity)Decision->PathBModify Solvent InteractionFinalFinal Kinase InhibitorPathA->FinalPathB->Final

Figure 2: Synthetic workflow from raw materials to functionalized inhibitor.

Biological Evaluation: Biochemical Kinase Assay (Protocol)

Once synthesized, compounds must be evaluated for potency.[3][4] The ADP-Glo™ (Promega) assay is recommended for its high sensitivity and resistance to fluorescent interference common with heteroaromatic compounds.[1]

Assay Conditions (Example for p38 MAPK):

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Top concentration: 10 mM).

  • Reaction Assembly (384-well plate):

    • Add 2 μL of Compound (in 5% DMSO buffer).

    • Add 2 μL of Kinase Enzyme (e.g., p38α, 5 ng/well).[4]

    • Incubate for 10 min at RT (allows compound to bind).

    • Add 1 μL of Substrate/ATP Mix (ATP at

      
      , e.g., 50 μM).[4]
      
  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).[1][2][3][4] Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1][2][3] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    
Data Interpretation Table
ParameterDesirable RangeTroubleshooting
IC50 (Enzymatic) < 100 nM (Hit)< 10 nM (Lead)If > 1 μM: Check Hinge Binding capability. Ensure N3-substituent isn't sterically clashing with the "Gatekeeper" residue.
Ligand Efficiency (LE) > 0.3If low: Molecule is too heavy for its potency.[2][3] Remove C2-phenyl groups or shorten alkyl chains at N3.[1][2][3]
Solubility (Kinetic) > 50 μM in PBSIf insoluble: Utilize the C8-handle to attach a solubilizing morpholine or piperazine ring via Suzuki coupling.[2]

References

  • Bagdi, A. K., et al. (2020).[3][4] "Groebke–Blackburn–Bienaymé reaction: A robust tool for the synthesis of fused imidazoles."[6] Coordination Chemistry Reviews. [4]

  • Goel, R., et al. (2016).[3][4] "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the development of potent kinase inhibitors." European Journal of Medicinal Chemistry. [4]

  • Larch, C. P., et al. (2018).[3][4] "Synthesis of 8-Substituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed C–H Activation." Journal of Organic Chemistry. [4]

  • Promega Corporation. (2024).[3] "ADP-Glo™ Kinase Assay Technical Manual."

  • Engels, M. F., et al. (2015).[3][4] "Privileged Scaffolds in Drug Discovery: The Case of Imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

An Investigational Guide: Application of 8-Chloroimidazo[1,2-a]pyridin-3-amine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Rationale

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Neuropharmacology

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed drugs like Zolpidem and Alpidem, which modulate GABA-A receptors for sedative and anxiolytic effects, underscore the scaffold's ability to interact with key targets in the central nervous system (CNS).[4] Recent research has expanded its scope, with derivatives being investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This established neuropharmacological profile makes the imidazo[1,2-a]pyridine scaffold a compelling starting point for novel drug discovery in neurodegenerative diseases.[5]

The Multifaceted Pathology of Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and interconnected pathology. The primary hallmarks include:

  • Amyloid-β (Aβ) Plaques: Extracellular aggregation of Aβ peptides, particularly the Aβ1-42 isoform, which disrupts synaptic function and induces neurotoxicity.

  • Neurofibrillary Tangles (NFTs): Intracellular aggregates of hyperphosphorylated tau protein. In a healthy state, tau stabilizes microtubules; however, hyperphosphorylation causes it to detach and form insoluble tangles, leading to impaired axonal transport and neuronal death.

  • Cholinergic Deficits: Significant loss of cholinergic neurons and a reduction in the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.

  • Neuroinflammation: Chronic activation of microglia and astrocytes around plaques, leading to the release of pro-inflammatory cytokines that exacerbate neuronal damage.

Hypothesized Therapeutic Mechanisms for 8-Chloroimidazo[1,2-a]pyridin-3-amine

While this compound is a novel entity in the context of AD research, its core structure suggests several plausible mechanisms of action that warrant investigation. Based on the activities of related imidazopyridine and imidazopyridazine derivatives, this guide proposes a multi-target investigational approach.[5]

Potential Therapeutic Targets for Investigation:

  • Inhibition of Protein Aggregation: Many heterocyclic compounds are investigated for their ability to interfere with the aggregation cascades of Aβ and tau, a primary disease-modifying strategy.[6]

  • Kinase Inhibition (GSK-3β): Glycogen synthase kinase-3 beta (GSK-3β) is a primary kinase responsible for the hyperphosphorylation of tau protein. Imidazopyridine and related scaffolds have been successfully developed as potent GSK-3β inhibitors, making this a highly relevant potential mechanism.[7][8][9][10]

  • Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the synaptic availability of acetylcholine, a key strategy for symptomatic treatment. Various imidazopyridine derivatives have demonstrated potent anticholinesterase activity.[6][11]

  • Modulation of Neuroinflammation: The anti-inflammatory properties of some imidazopyridazine compounds suggest that this compound could potentially mitigate the chronic inflammatory state in the AD brain.[12]

The following diagram illustrates how a single compound with multi-target activity could intervene at several key points in the Alzheimer's disease pathological cascade.

AD_Pathology_Intervention cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_downstream Downstream Effects A_beta Aβ Monomers Oligomers Toxic Aβ Oligomers A_beta->Oligomers Plaques Aβ Plaques Oligomers->Plaques Synapse Synaptic Dysfunction Oligomers->Synapse Inflammation Neuroinflammation Plaques->Inflammation Tau Soluble Tau pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synapse Death Neuronal Death Synapse->Death Inflammation->Death Compound 8-Chloroimidazo[1,2-a] pyridin-3-amine (Hypothesized Actions) Compound->Oligomers Inhibit Aggregation? Compound->pTau Inhibit Aggregation? Compound->Inflammation Modulate? GSK3B GSK-3β Compound->GSK3B Inhibit? AChE AChE / BuChE Compound->AChE Inhibit? GSK3B->Tau Phosphorylates AChE->Synapse Reduces ACh

Caption: Hypothesized multi-target intervention points for this compound in AD pathology.

Section 2: In Vitro Evaluation: Protocols and Methodologies

This section provides detailed protocols for the initial screening and characterization of this compound against the key pathological drivers of Alzheimer's disease.

Protocol 2.1: Amyloid-β (Aβ1-42) Aggregation Inhibition Assay

Principle: This assay quantifies the formation of Aβ fibrils using the fluorescent dye Thioflavin T (ThT). ThT exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, allowing for real-time monitoring of aggregation kinetics.[13][14] The inhibitory potential of the test compound is determined by comparing the fluorescence signal in its presence to a vehicle control.

Step-by-Step Methodology:

  • Preparation of Aβ1-42 Monomers:

    • Dissolve lyophilized Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum, and store the resulting peptide film at -80°C.

    • For the assay, reconstitute the peptide film in DMSO to 5 mM and then dilute to a final working concentration (e.g., 10 µM) in a neutral pH buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).[15]

  • Assay Setup:

    • Use a 96-well, non-binding, black plate with a clear bottom.

    • Prepare a 2X stock of the test compound (this compound) in the assay buffer at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., Congo Red) as a positive control.

    • In triplicate, add 50 µL of the 2X compound/control solution to the wells.

    • Initiate the aggregation by adding 50 µL of 2X Aβ1-42 monomer solution to each well (final Aβ concentration of 10 µM).

  • Thioflavin T Measurement:

    • The assay can be run in a continuous or endpoint format.

    • For continuous monitoring: Add ThT to the assay buffer at a final concentration of 5-20 µM.[16] Place the plate in a plate reader set to 37°C with intermittent shaking. Measure fluorescence (Excitation: ~440-450 nm, Emission: ~480-490 nm) every 15-30 minutes for 24-48 hours.[16]

    • For endpoint analysis: Incubate the plate at 37°C with shaking for 24 hours. Add a concentrated ThT solution to each well and read the fluorescence after a brief incubation.[17]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of inhibition by comparing the final fluorescence plateau of the compound-treated wells to the vehicle control wells: % Inhibition = (1 - (RFU_compound / RFU_vehicle)) * 100.

    • Determine the IC50 value by plotting % Inhibition against the log of the compound concentration and fitting to a dose-response curve.

Protocol 2.2: Tau Aggregation Inhibition Assay

Principle: Similar to the Aβ assay, this protocol monitors the aggregation of recombinant tau protein. Aggregation of full-length tau (e.g., huTau441, 2N4R) is induced by a polyanionic cofactor, most commonly heparin.[18][19] ThT fluorescence is used to quantify the formation of tau fibrils.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of highly pure, monomeric recombinant human Tau protein (e.g., 15 µM huTau441) in an appropriate aggregation buffer (e.g., PBS with 1 mM DTT).[19]

    • Prepare a stock solution of heparin (e.g., low molecular weight heparin) in the same buffer. The optimal Tau:heparin ratio (often around 4:1 by mass) should be determined empirically.[20]

    • Prepare a working solution of ThT (e.g., 20 µM) in the aggregation buffer.

  • Assay Setup:

    • In a 96-well black plate, add the test compound at various concentrations in triplicate.

    • Add the Tau protein solution to each well.

    • Initiate aggregation by adding the heparin solution to all wells except for the negative control (Tau only).

  • Incubation and Measurement:

    • Seal the plate and incubate in a plate reader at 37°C with continuous orbital shaking.[19]

    • Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 50 hours.[19]

  • Data Analysis:

    • Analyze the data as described in Protocol 2.1 to determine the inhibitory effect of the compound on heparin-induced tau aggregation and calculate the IC50 value.

Protocol 2.3: Neuroprotection Assay in SH-SY5Y Cells

Principle: This cell-based assay assesses the ability of the test compound to protect neurons from the neurotoxic effects of Aβ oligomers. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[21][22] Cell viability is measured using a colorimetric method, such as the MTT assay, which quantifies mitochondrial metabolic activity.[22]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

    • For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid (RA) for several days, which can increase their susceptibility to Aβ toxicity.[23][24]

  • Preparation of Aβ1-42 Oligomers:

    • Prepare monomeric Aβ1-42 as described in Protocol 2.1.

    • Dilute the Aβ1-42 monomers into cold cell culture medium to a concentration of 100 µM and incubate at 4°C for 24 hours to promote the formation of soluble oligomers.

  • Treatment:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere (and differentiate, if applicable).

    • Pre-treat the cells with various concentrations of this compound (or vehicle) for 2-4 hours.

    • Add the prepared Aβ1-42 oligomers to the cells at a final concentration known to induce toxicity (e.g., 5-10 µM). Include controls for untreated cells, vehicle-only treated cells, and cells treated with Aβ oligomers alone.

    • Incubate for 24-48 hours.

  • MTT Viability Assay:

    • Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control cells (representing 100% viability).

    • Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the Aβ-only treated cells.

    • Determine the EC50 value from the resulting dose-response curve.

Summary of In Vitro Quantitative Data

The following table presents a hypothetical but plausible summary of results from the initial in vitro screening of this compound, providing a clear benchmark for its potential as an AD therapeutic candidate.

Assay TypeTargetMetricHypothetical Value
Aggregation InhibitionAβ1-42 AggregationIC505.2 µM
Aggregation InhibitionTau (huTau441) AggregationIC508.9 µM
Kinase InhibitionGSK-3βIC500.75 µM
Enzyme InhibitionAcetylcholinesterase (AChE)IC502.1 µM
Enzyme InhibitionButyrylcholinesterase (BuChE)IC506.5 µM
Cell-Based AssayNeuroprotection (vs. Aβ toxicity)EC503.4 µM

Section 3: In Vivo Evaluation: Preclinical Assessment

Following promising in vitro results, the next critical phase is to evaluate the compound's efficacy and properties in a living organism. This section outlines a logical workflow for the preclinical assessment of this compound.

Pharmacokinetic (PK) and Brain Penetration Considerations

A viable CNS drug must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain for a sufficient duration. Preliminary PK studies in rodents (e.g., male mice) are essential.[25] Key parameters to assess include:

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. Determined by comparing drug exposure (AUC) after oral (PO) and intravenous (IV) administration.[26]

  • Plasma Half-Life (t½): The time required for the drug concentration in plasma to reduce by half.

  • Brain-to-Plasma Ratio: The ratio of the drug concentration in brain tissue versus plasma at a given time point, indicating its ability to cross the BBB.

Imidazo[1,2-a]pyridine derivatives have shown variable but often promising PK profiles, with some demonstrating good oral exposure and brain penetration.[26][27]

Selection of Animal Model: The 5xFAD Mouse

The 5xFAD transgenic mouse model is an aggressive amyloid pathology model that is well-suited for initial in vivo efficacy studies. These mice co-express five familial Alzheimer's disease (FAD) mutations in the human amyloid precursor protein (APP) and presenilin-1 (PSEN1) genes. This results in rapid and robust Aβ1-42 generation, leading to the appearance of intraneuronal Aβ by 1.5 months and amyloid plaques by 2 months, with associated cognitive deficits emerging around 4-5 months of age.[28][29]

Protocol 3.1: Assessment of Cognitive Deficits using the Morris Water Maze (MWM)

Principle: The MWM is a gold-standard behavioral test to assess hippocampal-dependent spatial learning and memory, functions that are profoundly impaired in AD.[30] The test requires mice to use distal spatial cues to locate a hidden escape platform in a circular pool of opaque water.[31][32]

Step-by-Step Methodology:

  • Apparatus and Setup:

    • Use a circular pool (~1.5 m diameter) filled with water made opaque with non-toxic white paint.[31]

    • Place a small escape platform (~10 cm diameter) 1 cm below the water's surface in a fixed location (the target quadrant).

    • Ensure the room has various high-contrast visual cues (shapes, posters) visible from the pool. A video tracking system will record the mouse's swim path.[33]

  • Experimental Design:

    • Use 4-5 month old 5xFAD mice and non-transgenic wild-type (WT) littermates.

    • Administer this compound or vehicle daily (e.g., via oral gavage) for a period of 4-6 weeks prior to and during behavioral testing.

  • Testing Procedure:

    • Acquisition Phase (5-7 days):

      • Conduct 4 trials per day for each mouse.

      • In each trial, gently place the mouse into the pool facing the wall from one of four randomized start positions.

      • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-20 seconds before removing it for the next trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.

  • Data Analysis:

    • Acquisition Phase: The primary metrics are escape latency (time to find the platform) and path length. A learning curve is generated by plotting the daily average of these metrics. Improved learning is indicated by a steeper decline in latency and path length over the training days.[34]

    • Probe Trial: The key metric is memory retention, measured by the percentage of time spent in the target quadrant where the platform was previously located and the number of platform location crossings.

Protocol 3.2: Post-mortem Immunohistochemical (IHC) Analysis of Brain Tissue

Principle: After behavioral testing, IHC is used to directly quantify the pathological hallmarks in the brain tissue, providing a physical correlate for the behavioral outcomes. This protocol focuses on quantifying the Aβ plaque burden.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Following the final behavioral test, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[35]

    • Extract the brain, post-fix in PFA, and then cryoprotect in a sucrose solution.

    • Section the brain into coronal slices (e.g., 40 µm thick) using a cryostat.[35]

  • Antigen Retrieval:

    • To expose the Aβ epitopes within the dense plaques, incubate the free-floating sections in a solution of formic acid (e.g., 50-95%) for several minutes. This step is critical for effective antibody binding.[36]

  • Immunostaining:

    • Rinse the sections and quench endogenous peroxidase activity with H₂O₂.

    • Block non-specific binding sites using a serum-based blocking solution.

    • Incubate the sections overnight at 4°C with a primary antibody specific for Aβ (e.g., 6E10 or MOAB-2).[28]

    • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

    • Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.

  • Imaging and Quantification:

    • Mount the stained sections onto slides and capture images of specific brain regions (e.g., cortex and hippocampus) using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the plaque load, which is calculated as the percentage of the total area of the region of interest that is covered by DAB staining.[37]

Overall Investigational Workflow

The following diagram provides a high-level overview of the logical progression from initial compound characterization to preclinical validation.

Workflow cluster_invitro Part 1: In Vitro Characterization cluster_invivo Part 2: In Vivo Validation Assay_Abeta Aβ Aggregation Assay Assay_Tau Tau Aggregation Assay Assay_Kinase Kinase (GSK-3β) Inhibition Assay Assay_Cell Neuroprotection Assay (SH-SY5Y) Decision1 Promising In Vitro Profile? Assay_Cell->Decision1 PK Pharmacokinetics (PK) & BBB Penetration Behavior Behavioral Testing (Morris Water Maze) PK->Behavior IHC Histopathology (IHC) - Plaque Load Analysis Behavior->IHC Decision2 Efficacy in Animal Model? IHC->Decision2 Decision1->PK Yes Lead_Opt Lead Optimization & Further Development Decision2->Lead_Opt Yes

Caption: A streamlined workflow for the preclinical evaluation of a novel compound for Alzheimer's disease.

Section 4: Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically evaluating the compound's effects on the core pathological hallmarks of AD—protein aggregation, tau hyperphosphorylation, and neuronal viability—researchers can build a robust data package to justify further development. Positive outcomes in the proposed in vitro and in vivo assays would establish this compound as a promising lead.

Future work would involve more detailed mechanism-of-action studies, comprehensive ADME-Tox profiling, and evaluation in other AD models that also develop tau pathology, such as the 3xTg-AD mouse model. The multi-target potential of the imidazo[1,2-a]pyridine scaffold holds significant promise for tackling a complex, multifactorial disease like Alzheimer's.

Section 5: References

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  • Thioflavin T spectroscopic assay. Amyloidosis and Cancer Theranostics Program. [Link]

  • Tan YS, Lee WH, Yong YK, et al. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. 2019;9(1):1024. [Link]

  • LeVine H 3rd. Quantifying prefibrillar amyloids in vitro by using a "thioflavin-like" spectroscopic method. Methods in Molecular Biology. 2013;1017:163-71. [Link]

  • Bromley-Brits K, Deng Y, Song W. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of Visualized Experiments. 2011;(53):2920. [Link]

  • Bromley-Brits K, Deng Y, Song W. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments. 2011;(53):2920. [Link]

  • Crespo R, Koudstaal W, Apetri A. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments. 2018;(141):58570. [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. JoVE. 2022. [Link]

  • de Souza TB, de Lacerda DI, da Silva LL, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026. [Link]

  • Basit A, Ciaffo G, Cesa S, et al. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences. 2020;21(9):3299. [Link]

  • Basit A, Ciaffo G, Cesa S, et al. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences. 2020;21(9):3299. [Link]

  • Liu R, Zhang L, Li L, et al. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of Visualized Experiments. 2019;(152):e60243. [Link]

  • Abida, Mori G, Belluti F, et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 2013;4(7):675-679. [Link]

  • Hartz RA, Ahuja VT, Sivaprakasam P, et al. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. 2023. [Link]

  • Stankevicius V, Vaitkevicius R, Liepinaite K, et al. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells. Journal of Alzheimer's Disease. 2021;82(2):595-605. [Link]

  • Crespo R, Koudstaal W, Apetri A. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments. 2018. [Link]

  • Ullah F, Asgarov R, Venkataraman L, et al. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer's Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping. International Journal of Molecular Sciences. 2024;25(20):12196. [Link]

  • Youmans KL, Tai LM, Kanekiyo T, et al. Intraneuronal Aβ detection in 5xFAD mice by a new Aβ-specific antibody. Molecular Neurodegeneration. 2012;7:8. [Link]

  • Shrestha U. Toxicity of Amyloid Beta Proteins on SH-SY5Y Cells and Determination of an Optimal Dose of Methylene Blue That is Nontoxic to the SH-SY5Y Cells. UNT Digital Library. 2012. [Link]

  • Liu B, Teschemacher AG, Kasparov S. Amyloid plaque pathogenesis in 5XFAD mouse spinal cord: Retrograde transneuronal modulation after peripheral nerve injury. Neurobiology of Disease. 2014;67:10-21. [Link]

  • Hartz RA, Ahuja VT, Sivaprakasam P, et al. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. 2023;66(6):4231-4252. [Link]

  • Bromley-Brits K, Deng Y, Song W. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments. 2011. [Link]

  • Crespo R, Koudstaal W, Apetri A. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments. 2018;(141):58570. [Link]

  • Hartz RA, Ahuja VT, Sivaprakasam P, et al. Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. 2023;66(6):4231-4252. [Link]

  • Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. Scilit. 2025. [Link]

  • Scerbina K, Tompa P, Ovchinnikova OY, et al. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line. Bratislavske Lekarske Listy. 2015;116(6):368-72. [Link]

  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. protocols.io. 2025. [Link]

  • de Souza TB, de Lacerda DI, da Silva LL, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024. [Link]

  • Scerbina K, Tompa P, Ovchinnikova OY, et al. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line. Bratislavske Lekarske Listy. 2015. [Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Molecules. 2019;24(12):2289. [Link]

  • Jayarajan P, Manchineella S, Palle S, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry. 2015;105:7-21. [Link]

  • Wallace EM, Lyssikatos JP, Schroeder M, et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. 2013;4(10):977-981. [Link]

  • Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. YouTube. 2022. [Link]

  • St-Amour I, Paré I, Tremblay C, et al. Brain Region-Specific Differences in Amyloid-β Plaque Composition in 5XFAD Mice. International Journal of Molecular Sciences. 2021;22(21):11617. [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. 2025. [Link]

  • Schmidt M, Lindberg E, Fändrich M, et al. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. 2018;8(14):e2932. [Link]

  • Immunohistochemical staining of cortical sections of 5XFAD transgenic... ResearchGate. [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid. 2017;24(sup1):3-9. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • de Souza TB, de Lacerda DI, da Silva LL, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024. [Link]

  • Heparin induces aggregation of Tau variants. A. Optimal stoichiometry... ResearchGate. [Link]

  • Monoamine oxidase (MAO) is inhibited by imidazoline binding site I>2> specific ligands in vitro. University of Luebeck. 1996. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023;14(5):824-848. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. 2024;28(6):448-472. [Link]

  • Imidazopyridine. Wikipedia. [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. ACS Chemical Neuroscience. 2017;8(10):2191-2203. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8CL-IMP Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 8-Chloroimidazo[1,2-a]pyridin-3-amine Core Scaffold: Imidazo[1,2-a]pyridine Key Structural Features:

  • C8-Chlorine: Electron-withdrawing, sterically significant (ortho to bridgehead nitrogen). Critical for metabolic stability in drug design.

  • C3-Amine: Electron-rich, prone to oxidation. Primary Challenge: The 8-chloro substituent creates steric hindrance during cyclization and electronic deactivation. Furthermore, the 3-amine is highly sensitive to oxidative degradation, and the C8-Cl is susceptible to hydrodehalogenation (loss of Cl) during standard reduction protocols.

Master Protocol Workflows

We recommend two distinct workflows depending on your specific target moiety (Free Primary Amine vs. Substituted Amine).

Workflow A: The "Classical" Stepwise Route (Target: Free -NH₂)

Best for: Large scale, high purity, primary amine requirement.

  • Cyclization: 2-Amino-3-chloropyridine + Chloroacetaldehyde → 8-Chloroimidazo[1,2-a]pyridine.

  • Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄ → 3-Nitro intermediate.

  • Chemoselective Reduction: Reduction of nitro group without de-chlorination.

Workflow B: Groebke-Blackburn-Bienaymé (GBB) Route (Target: Substituted -NH-R)

Best for: Combinatorial libraries, SAR exploration, secondary amines.

  • One-Pot MCR: 2-Amino-3-chloropyridine + Aldehyde + Isocyanide (Catalyzed by Sc(OTf)₃ or HClO₄).

Interactive Troubleshooting Guide (Q&A)

Category 1: Reaction Yield & Conversion

Q: I am using Workflow A (Cyclization). My yield of the 8-chloroimidazo[1,2-a]pyridine intermediate is low (<40%), and I see unreacted starting material.

  • Diagnosis: The chlorine atom at position 3 of the starting pyridine (which becomes C8 in the product) exerts a steric clash with the approaching electrophile and reduces the nucleophilicity of the ring nitrogen.

  • Solution:

    • Solvent Switch: Switch from Ethanol to n-Butanol or DME (Dimethoxyethane) . The higher reflux temperature helps overcome the activation energy barrier caused by the steric hindrance.

    • Base Additive: Add NaHCO₃ (2.0 equiv) to neutralize the HCl byproduct, which can protonate the unreacted pyridine and render it non-nucleophilic.

Q: In Workflow B (GBB), the reaction stalls. I suspect the 8-Cl group is hindering the final ring closure.

  • Diagnosis: You are correct. The GBB mechanism involves the formation of a Schiff base followed by isocyanide attack and cyclization. The 8-Cl (ortho to the ring nitrogen) sterically impedes the final attack on the nitrilium ion.

  • Protocol Adjustment:

    • Catalyst: Switch to Scandium Triflate [Sc(OTf)₃] (5-10 mol%) . It is a superior Lewis acid for hindered substrates compared to acetic acid.

    • Solvent Effect: Use 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the ionic transition states and nitrilium intermediates via hydrogen bonding, significantly accelerating GBB reactions on electron-deficient/hindered pyridines.

Category 2: Impurity Profile & Side Reactions

Q: During the reduction of the 3-nitro intermediate (Workflow A), I am losing the chlorine atom (forming imidazo[1,2-a]pyridin-3-amine).

  • Cause: You are likely using Catalytic Hydrogenation (H₂/Pd-C) . Palladium on carbon is excellent for hydrodehalogenation, especially with aryl chlorides.

  • Corrective Action (Chemoselective Reduction):

    • Method 1 (Recommended): Iron Powder / Ammonium Chloride (Fe/NH₄Cl) . Reflux in EtOH/Water (4:1). This method reduces the nitro group via a single electron transfer mechanism that leaves aryl chlorides intact.

    • Method 2: Tin(II) Chloride (SnCl₂·2H₂O) in Ethanol. Effective but requires rigorous workup to remove tin salts.

    • Avoid: H₂, Pd/C, Formate/Pd.

Q: My final 3-amine product turns black/tarry upon drying.

  • Cause: Imidazo[1,2-a]pyridin-3-amines are electron-rich and prone to aerobic oxidation (oxidative dimerization).

  • Storage Protocol:

    • Isolate the product as a Hydrochloride (HCl) salt . The salt form is significantly more stable to air.

    • If the free base is required, store under Argon at -20°C.

Data & Optimization Tables

Table 1: Solvent & Catalyst Screening for GBB Route (Workflow B)

Substrate: 2-amino-3-chloropyridine + Benzaldehyde + t-Butyl Isocyanide

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Notes
1MeOHAcetic Acid252435Incomplete conversion.
2DCMSc(OTf)₃251252Moderate yield.
3TFE Sc(OTf)₃ 25 4 88 Optimal Conditions.
4EtOHHClO₄60665Significant hydrolysis of isocyanide.
Table 2: Reduction Conditions for 3-Nitro-8-Chloro Intermediate
ReagentConditionsYield (%)8-Cl RetentionPurity Profile
H₂ / Pd-CMeOH, RT900% (De-chlorinated) High purity of wrong product.
Fe / NH₄Cl EtOH/H₂O, 80°C 85 100% Excellent. Iron sludge requires filtration.
SnCl₂EtOH, 70°C78100%Difficult emulsion during workup.
Zn / AcOHRT6095%Some over-reduction byproducts.

Visualized Workflows (Graphviz)

Diagram 1: The Chemoselective "Classical" Pathway (Workflow A)

This flowchart illustrates the critical decision points to avoid dehalogenation.

G Start Start: 2-Amino-3-chloropyridine Cyclization Cyclization (Chloroacetaldehyde, NaHCO3, n-BuOH, Reflux) Start->Cyclization Ring Formation Intermediate1 8-Chloroimidazo[1,2-a]pyridine Cyclization->Intermediate1 Nitration Nitration (HNO3, H2SO4, 0°C to RT) Intermediate1->Nitration Electrophilic Subst. Intermediate2 3-Nitro-8-chloroimidazo[1,2-a]pyridine Nitration->Intermediate2 Decision Reduction Method Selection Intermediate2->Decision PathBad Catalytic Hydrogenation (H2, Pd/C) Decision->PathBad Avoid PathGood Metal-Mediated Reduction (Fe/NH4Cl or SnCl2) Decision->PathGood Recommended ResultBad FAILURE: De-chlorinated Product (Imidazo[1,2-a]pyridin-3-amine) PathBad->ResultBad Hydrodehalogenation ResultGood SUCCESS: Target Molecule (this compound) PathGood->ResultGood Chemoselective

Caption: Workflow A emphasizing the critical chemoselective reduction step to preserve the 8-Chloro substituent.

Diagram 2: Troubleshooting Logic for GBB Reaction (Workflow B)

G Issue Issue: Low Yield in GBB Reaction Check1 Check Solvent Issue->Check1 Check2 Check Catalyst Issue->Check2 Check3 Check Reagent Addition Issue->Check3 SolventAction Switch to TFE (Trifluoroethanol) Check1->SolventAction If MeOH/DCM CatAction Switch to Sc(OTf)3 Check2->CatAction If Acetic Acid AddAction Pre-form Imine: Mix Amine + Aldehyde 1h THEN add Isocyanide Check3->AddAction If sticky byproducts

Caption: Decision tree for optimizing the Groebke-Blackburn-Bienaymé reaction conditions.

References

  • Bagdi, A. K., et al. (2020). "Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances." Organic & Biomolecular Chemistry.

  • Guchhait, S. K., et al. (2018). "Chemoselective Reduction of Nitroarenes in the Presence of Haloarenes." Journal of Organic Chemistry.

  • General Protocol for GBB Optimization: "Synthesis of Imidazo[1,2-a]pyridines using Scandium Triflate." Organic Syntheses.

  • Beilstein J. Org.[1] Chem. (2024).[2] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements."

  • MDPI Molecules (2022). "Improving Aqueous Solubility... of 3-Nitroimidazo[1,2-a]pyridine." (Confirming Nitration/Reduction route).

Sources

purification challenges of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Executive Summary

This technical guide addresses the specific isolation and purification challenges of 8-Chloroimidazo[1,2-a]pyridin-3-amine . While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem), the 3-amino derivatives are notoriously unstable in their free-base form due to rapid oxidative degradation. The 8-chloro substituent introduces unique electronic effects—specifically an inductive withdrawal (-I) proximal to the bridgehead nitrogen—that alters basicity and solubility profiles compared to the parent scaffold.

This guide prioritizes salt formation over standard chromatography for primary isolation to ensure long-term stability and high purity.

Module 1: The Stability & Solubility Matrix

The Core Challenge: Oxidative Instability

Users frequently report that the product turns from a yellow/orange solid to a black tar during rotary evaporation or storage.

  • Mechanism: The C3-amino group renders the imidazo[1,2-a]pyridine ring highly electron-rich (HOMO energy elevation). Upon exposure to atmospheric oxygen and light, it undergoes radical cation formation, leading to azo-dimerization and polymerization (black tar).

  • The 8-Chloro Factor: The chlorine atom at position 8 (adjacent to the bridgehead nitrogen) exerts an electron-withdrawing effect. While this slightly reduces the pKa of the N1-nitrogen, it is insufficient to prevent oxidation of the free amine.

Solubility Profile
FormSolubility (Water)Solubility (MeOH/EtOH)Solubility (DCM/EtOAc)Stability (Air/RT)
Free Base LowHighModerate to HighCritical (< 24 hrs)
HCl Salt HighHighLowHigh (> 6 months)
H₂SO₄ Salt ModerateModerateInsolubleHigh (Industrial Preferred)

Module 2: Troubleshooting Guides (Q&A)

Issue A: "My product streaks on silica and turns dark on the column."

Diagnosis:

  • Acidic Interaction: The basic N1 and C3-amine interact strongly with the acidic silanols of standard silica gel, causing peak tailing (streaking).

  • On-Column Oxidation: The large surface area of silica exposes the compound to oxygen, accelerating decomposition during the run.

Corrective Action:

  • Immediate Fix: Switch to Neutral Alumina (Grade III) to minimize acid-base interactions.

  • If Silica is Mandatory: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize silanols. However, caution is required: basic conditions can sometimes accelerate oxidation. A better alternative is using DCM/MeOH with 1% NH₄OH.

  • Pro-Tip: Do not dry-load the free amine on silica. Load as a liquid injection or use Celite.

Issue B: "I cannot separate the starting 2-amino-3-chloropyridine."

Diagnosis: In Groebke-Blackburn-Bienaymé (GBB) reactions, the starting aminopyridine often co-elutes with the product because both possess similar polarity and basicity.

Corrective Action:

  • Scavenging Strategy: Use a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to scavenge the unreacted aminopyridine (which is a nucleophile). The tertiary amine product (if N-substituted) or the hindered 3-amino product reacts much slower.

  • Chemical Wash: If the product is an N-alkyl/aryl derivative (secondary amine), you can wash the organic layer with dilute citric acid (pH 4-5). The starting material (pKa ~3-4) may remain in the organic phase or partition differently depending on the exact substitution, but salt formation (Protocol 1) is usually more effective for separation.

Issue C: "Persistent Isonitrile Odor."

Diagnosis: Unreacted isonitriles (isocyanides) from the GBB reaction are potent olfactory contaminants and difficult to remove via standard evaporation.

Corrective Action:

  • The Acid Hydrolysis: Treat the crude reaction mixture with 1N HCl in MeOH for 15 minutes. This hydrolyzes the isonitrile into the corresponding formamide and amine, which are odorless and separable by polarity.

Module 3: Validated Protocols

Protocol 1: Isolation via Sulfate Salt Precipitation (Recommended)

Based on industrial optimization for imidazo[1,2-a]pyridines [1]. This method avoids chromatography and locks the amine in a stable form.

Reagents:

  • Crude reaction mixture (GBB product)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or 4M HCl in Dioxane

Step-by-Step:

  • Quench & Extract: Perform standard aqueous workup (EtOAc/Water). Dry organic layer over Na₂SO₄ and concentrate to a minimal volume (do not dry completely to a solid).

  • Dissolution: Redissolve the oily residue in absolute EtOH (5 mL per gram of theoretical yield).

  • Acid Addition: Cool the solution to 0°C. Dropwise add conc. H₂SO₄ (0.95 equivalents) or HCl (1.1 equivalents).

    • Why 0.95 eq for H₂SO₄? To prevent excess acid from degrading the scaffold or promoting side reactions.

  • Precipitation: A white to off-white solid should precipitate immediately. Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under Argon/Nitrogen. Wash with cold EtOH followed by Et₂O.

  • Storage: Store the salt in a desiccator. It is stable at room temperature.[1]

Protocol 2: Flash Chromatography (If Free Base is Required)

Use this only if the salt form is unsuitable for the next step.

Stationary Phase: Neutral Alumina OR Silica Gel (pre-washed with 1% TEA). Mobile Phase: DCM : MeOH (Gradient 100:0 to 95:5). Additive: 0.1% NH₄OH (aq) added to the MeOH portion.

Workflow:

  • Equilibration: Flush the column with the starting mobile phase containing the base modifier.

  • Loading: Dissolve crude in minimal DCM. Inject directly.

  • Elution: Run a fast gradient. The 8-chloro substituent increases lipophilicity slightly, so the product usually elutes before the des-chloro analogs.

  • Collection: Collect fractions into tubes containing 1 drop of acetic acid (if immediate stabilization is needed) or evaporate immediately under N₂ at <40°C.

Module 4: Visualization & Logic Flows

Figure 1: Purification Decision Tree

Caption: Logic flow for determining the optimal purification route based on impurity profile and stability requirements.

PurificationLogic Start Crude 8-Cl-Imidazo[1,2-a]pyridin-3-amine CheckState Is the product turning black? Start->CheckState Oxidation Yes: Rapid Oxidation CheckState->Oxidation High Stable No: Product is Stable CheckState->Stable Low CheckImpurity Main Impurity Type? Isonitrile Isonitrile (Smell) CheckImpurity->Isonitrile StartMat Starting Material (Aminopyridine) CheckImpurity->StartMat SaltForm PROTOCOL 1: Immediate Salt Formation (H2SO4/HCl) Oxidation->SaltForm Stable->CheckImpurity AcidWash Acid Hydrolysis (1N HCl/MeOH) Isonitrile->AcidWash Resin Scavenger Resin (PS-Isocyanate) StartMat->Resin Flash PROTOCOL 2: Buffered Flash Chrom. (DCM/MeOH/NH4OH) AcidWash->Flash Resin->Flash

Figure 2: GBB Synthesis & Workup Pathway

Caption: Optimized workflow for the Groebke-Blackburn-Bienaymé synthesis of the target molecule, highlighting critical control points.

GBBWorkflow Inputs 2-Amino-3-Cl-pyridine + Aldehyde + Isonitrile Reaction Reaction (MeOH, 50°C, 1-4h) Inputs->Reaction Catalyst Cat: Sc(OTf)3 or p-TSA Catalyst->Reaction Quench Quench (Water/Brine) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Decision Isolation Mode Extract->Decision Salt Salt Precipitation (High Purity) Decision->Salt Preferred Chrom Chromatography (Free Base) Decision->Chrom If necessary

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[2] (Demonstrates sulfate salt purification strategy).

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[3][4] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81, 10348-10356.[3][4] (Validation of stability and synthesis routes).

  • Al-Qadi, I., et al. (2025).[5][6][7] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. (Detailed experimental procedures for GBB 3-CR).

  • General Chemical Safety & Handling : 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (Related Analog Data). Sigma-Aldrich.

Sources

stability issues of 8-Chloroimidazo[1,2-a]pyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloroimidazo[1,2-a]pyridin-3-amine

A Guide for Researchers on Ensuring Solution Stability

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized for its unique scaffold.[1][2] However, its chemical structure, particularly the presence of a primary aromatic amine on the imidazopyridine core, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes.

This guide is designed to provide you, our fellow scientists, with practical, field-tested insights into identifying, troubleshooting, and preventing stability issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of chemical and environmental factors. The most critical point of vulnerability is the 3-amino group.

  • Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ions in solvents, and light (photo-oxidation). Oxidative degradation often leads to the formation of colored impurities.

  • pH: The basicity of the 3-amino group and the nitrogen atoms in the imidazopyridine ring system means that the compound's charge state and, consequently, its solubility and reactivity are pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent Choice: The choice of solvent is critical. Protic solvents (like methanol or water) can participate in degradation reactions, while certain aprotic solvents may contain impurities (e.g., peroxides in aged ethers like THF or dioxane) that can react with the amine.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[3] Long-term storage at room temperature is not recommended for solutions.[4]

  • Cross-Reactivity: The nucleophilic amine can react with any electrophilic functional groups present in your experimental medium, such as aldehydes, ketones, or acyl halides.

Q2: My solution of this compound, which was initially colorless, has turned yellow/brown. What does this indicate?

This is a classic sign of oxidative degradation. Aromatic amines are notorious for forming highly conjugated, colored products upon oxidation. The color change indicates that a portion of your compound has degraded, and the solution should be considered suspect. Using this solution in a quantitative experiment, such as a biological assay, will likely lead to inaccurate results due to a lower-than-expected concentration of the active compound and the potential for interference from the degradation products.

Q3: What are the absolute best practices for preparing and storing stock solutions to maximize longevity?

To ensure the integrity of your compound, a stringent protocol is necessary.

  • High-Purity Solvents: Use only high-purity, anhydrous, or HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh or have been tested for and cleared of peroxides.

  • Inert Atmosphere: When preparing a stock solution for long-term storage, do so under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to oxygen. Degassing the solvent by sparging with an inert gas prior to use is a highly recommended practice.

  • Storage Conditions: Solutions should be stored at -20°C or, preferably, -80°C.[5][6] Containers must be sealed tightly to prevent solvent evaporation and moisture ingress.[6][7] Use vials with PTFE-lined caps for the best seal.

  • Aliquotting: Prepare small, single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen with each use, accelerating degradation.

  • Light Protection: Store aliquots in amber vials or in a container protected from light to prevent photo-degradation.

Q4: I suspect my compound has degraded. How can I analytically confirm this?

Visual inspection (color change, precipitation) is the first step, but analytical confirmation is essential for definitive proof.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. Compare the suspect solution to a freshly prepared standard or a solid sample.

    • What to look for: A decrease in the peak area of the parent compound (m/z corresponding to C₇H₆ClN₃), the appearance of new peaks (degradation products), and potential changes in retention time.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): If the degradation is significant (>5-10%), ¹H NMR can be very informative. Compare the spectrum of the suspect solution to a reference spectrum. Look for the disappearance of characteristic peaks of the parent compound and the emergence of new, unidentifiable signals.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent IC₅₀ values or variable results in biological assays. Compound Degradation: The effective concentration of your active compound is lower than calculated and varies between experiments. Degradation products may also have unintended biological activity.1. Discard the old stock solution. 2. Prepare a fresh stock solution from solid material following the "Best Practices" protocol (see FAQ #3). 3. Run a quality control check (e.g., LC-MS) on the new stock solution before use.
Precipitation or cloudiness observed in a stock solution upon thawing. Poor Solubility: The chosen solvent may not be optimal, or the concentration may be too high, especially at low temperatures. Degradation: Some degradation products may be less soluble than the parent compound.1. Attempt to redissolve the compound by gentle warming (not exceeding 30-35°C) and vortexing. 2. If it does not redissolve, it may have degraded. Analyze a small amount of the supernatant via LC-MS. 3. Consider preparing future stocks in a different solvent (e.g., DMSO, DMF) or at a lower concentration.
Multiple unexpected peaks appear in my LC-MS analysis post-reaction. Solution Instability under Reaction Conditions: The compound may be unstable in the presence of specific reagents, pH, or temperatures used in your experiment.1. Run a control experiment (blank reaction) with this compound in the reaction solvent and conditions but without other reagents. 2. Analyze the control sample over time to assess stability under those specific conditions. This helps differentiate compound instability from reaction side products.

Visualizing Workflows and Mechanisms

Workflow for Troubleshooting Stability

The following diagram outlines a logical workflow for addressing suspected stability issues with your compound.

G A Observe Anomaly (e.g., color change, inconsistent data) B Quarantine Suspect Solution A->B D Analyze Both via LC-MS B->D C Prepare Fresh Standard (from solid, follow best practices) C->D E Compare Results D->E F Degradation Confirmed (New peaks, reduced parent peak) E->F Profiles Differ G No Degradation (Profiles match) E->G Profiles Match H Discard Old Stock. Implement Strict Storage Protocol. F->H I Investigate Other Experimental Variables G->I G mol This compound (Stable, Colorless) dimer Oxidized Intermediates (e.g., Dimerization Products) (Unstable, Colored) mol->dimer Oxidation oxid Oxidizing Agent (O₂, Light, Metal Ions) oxid->dimer poly Complex Polymeric Products (Insoluble, Brown/Black) dimer->poly Further Oxidation/ Polymerization

Caption: A potential oxidative degradation pathway for the compound.

Key Experimental Protocols

Protocol 1: Preparation of a High-Integrity Stock Solution (10 mM in DMSO)
  • Preparation: Place a vial containing a pre-weighed amount of solid this compound and a stir bar into a desiccator under vacuum for at least 1 hour to remove any adsorbed moisture.

  • Solvent Degassing: Take a sealed bottle of anhydrous, high-purity DMSO. Puncture the septum with a needle connected to an inert gas (argon or nitrogen) line and another needle as an outlet. Bubble the gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Under a gentle positive pressure of inert gas, use a syringe to add the calculated volume of degassed DMSO to the vial containing the compound.

  • Mixing: Stir the solution at room temperature until the solid is completely dissolved. Gentle warming (to ~30°C) can be applied if necessary, but avoid high heat.

  • Aliquoting and Storage: Immediately dispense the solution into single-use, light-protecting (amber) microvials. Purge the headspace of each vial with inert gas before sealing tightly.

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date. Store immediately at -80°C.

Protocol 2: Forced Degradation Study (Acidic, Basic, Oxidative)

This study helps identify potential degradation products and assess stability under stress conditions.

  • Prepare Solutions: Prepare four identical 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Control: No additions.

    • Acidic: Add 1 M HCl to reach a final concentration of 0.1 M HCl.

    • Basic: Add 1 M NaOH to reach a final concentration of 0.1 M NaOH.

    • Oxidative: Add 30% hydrogen peroxide (H₂O₂) to reach a final concentration of 3% H₂O₂.

  • Incubation: Loosely cap the vials and incubate them at 40°C for 24 hours. Protect them from light.

  • Quenching (for Acid/Base): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all four samples by LC-MS. Compare the chromatograms of the stressed samples to the control. This will reveal the extent of degradation and the m/z of the resulting degradation products under each condition.

By understanding the vulnerabilities of this compound and implementing these rigorous handling and storage protocols, you can significantly enhance the reliability and reproducibility of your experimental results.

References

  • Ciaffaglione, V., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. Retrieved from [Link]

  • PubChem. (n.d.). 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Retrieved from [Link]

  • ResearchGate. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]

  • ACS Publications. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-8CIP-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division Subject: Overcoming precipitation and assay interference for 8-Chloroimidazo[1,2-a]pyridin-3-amine (and derivatives).

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with This compound . This scaffold presents a classic "brick dust" profile: it is a rigid, planar, fused bicyclic heteroaromatic.

  • The Core Issue: The imidazo[1,2-a]pyridine core promotes strong

    
    -
    
    
    
    stacking interactions in the solid state (high lattice energy), making dissolution energetically costly.
  • The Assay Failure Mode: While soluble in pure DMSO, the compound likely suffers from "Dilution Shock" —immediate precipitation upon introduction to aqueous buffers (pH 7.4), or Colloidal Aggregation , where it forms sub-micron particles that sequester proteins, leading to false-positive IC50s.

This guide provides a validated workflow to solubilize this compound without compromising biological relevance.

Module 1: Stock Solution Integrity (The Root Cause)

Diagnosis: Many solubility problems begin before the assay plate. DMSO is hygroscopic; it absorbs atmospheric water, which drastically reduces its solvating power for lipophilic compounds like 8-chloroimidazo[1,2-a]pyridine.[1][2]

Protocol: Anhydrous Stock Preparation
  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf.

  • Storage: Store stocks in small aliquots (single-use) to prevent freeze-thaw cycles.

  • The "Water Effect": Even 1-2% water uptake in DMSO can decrease the solubility of this scaffold by 50% due to the disruption of the solvent structure.

Visual Workflow: Stock Management

StockPrep Start Solid Compound (Store Desiccated) Dissolve Vortex & Sonicate (40°C, 10 mins) Start->Dissolve Solvent Anhydrous DMSO (Fresh/Sealed) Solvent->Dissolve QC Visual Inspection (Is it clear?) Dissolve->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Precip Add 5% DMF or Warm to 60°C QC->Precip No (Cloudy) Freeze Flash Freeze Store -80°C Aliquot->Freeze Precip->QC

Figure 1: Critical workflow for maintaining stock solution integrity. Note the loop for correcting initial precipitation.[2]

Module 2: The "Intermediate Dilution" Method

Problem: Direct addition of 100% DMSO stock to aqueous media (e.g., 1 µL stock into 99 µL buffer) creates a local region of supersaturation. The compound precipitates instantly before it can disperse.

Solution: Use an intermediate dilution step with a co-solvent bridge.

Step-by-Step Protocol
  • Prepare Assay Buffer: Ensure your buffer contains 0.01% Triton X-100 or 0.005% Tween-20 . This is non-negotiable for this scaffold (see Module 3).

  • Step A (The Intermediate): Dilute your 10 mM DMSO stock 1:10 into pure DMSO or 50% DMSO / 50% Water first.

    • Why? This breaks the lattice energy without the shock of a full aqueous transition.

  • Step B (The Final Dilution): Dilute the intermediate into the assay buffer with rapid mixing (vortexing while adding).

Table 1: Recommended Solvent Systems

Solvent SystemSuitabilityNotes
100% DMSO Stock StorageStandard. Hygroscopic (keep sealed).
DMSO + 10% DMF Rescue SolventUse if compound crashes in pure DMSO. DMF disrupts stacking.
PBS (pH 7.4) Poor Likely to precipitate >10 µM.
PBS + 0.01% Triton Recommended Critical for preventing colloidal aggregation.
Acetate Buffer (pH 5.0) High Protonation of N1/3-amine improves solubility (see Module 4).

Module 3: False Positives & Colloidal Aggregation

The Science: Planar heterocycles like imidazo[1,2-a]pyridines are prone to forming colloidal aggregates in aqueous solution. These aggregates adsorb enzymes, leading to promiscuous inhibition (false positives).[3][4]

Validation Experiment (The Shoichet Protocol): You must determine if your IC50 is real or an artifact of aggregation.

  • Run Assay Condition A: Standard buffer.

  • Run Assay Condition B: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • If IC50 remains stable: The inhibition is real (specific binding).

    • If IC50 shifts dramatically (>10-fold loss of potency): The compound was aggregating . The detergent broke the colloid, revealing the true (lower) potency.

Visual Logic: Aggregation Decision Tree

Aggregation Input Observed Inhibition (High Potency) Test Add 0.01% Triton X-100 Input->Test ResultA Potency Unchanged Test->ResultA Stable IC50 ResultB Potency Lost (>10x shift) Test->ResultB Shifted IC50 ConclA True Binder (Specific) ResultA->ConclA ConclB False Positive (Colloidal Aggregate) ResultB->ConclB

Figure 2: Decision logic to rule out promiscuous inhibition caused by aggregation.

Module 4: pH and Salt Form Optimization

Mechanism: The imidazo[1,2-a]pyridine ring nitrogen (N1) has a pKa of approximately 5.0–6.0. The 3-amine group is less basic due to resonance delocalization but can still participate in H-bonding.

Strategy:

  • Acidic Shift: If your assay allows (e.g., certain lysosomal enzymes or acid-stable targets), lowering the pH to 6.0 or 5.5 will protonate the scaffold, drastically increasing solubility (

    
    ).
    
  • Salt Formation: If you are using the free base, convert it to the Hydrochloride (HCl) or Mesylate salt.

    • Protocol: Dissolve free base in Et2O/MeOH, add 1.1 eq of 4M HCl in dioxane, collect precipitate. The ionic lattice is much more water-soluble than the neutral packing.

Frequently Asked Questions (FAQs)

Q: The compound precipitates during serial dilution in the plate. How do I fix this? A: This is "carryover precipitation."

  • Fix: Do not perform serial dilutions in the aqueous assay buffer. Perform the serial dilution in 100% DMSO first. Then, transfer a small volume (e.g., 50 nL via acoustic dispenser or pin tool) directly into the assay buffer. This ensures every well starts with fully solubilized compound.

Q: Can I use Cyclodextrin? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
at 2-5 equivalents can encapsulate the hydrophobic core. This is excellent for cell-based assays but verify it doesn't sequester the compound away from the protein target in cell-free assays.

Q: My compound turns yellow/brown in solution over time. A: The 3-amino group on the imidazopyridine is electron-rich and prone to oxidation (forming azo dimers or quinoid species).

  • Fix: Add 1 mM DTT or TCEP to your assay buffer to maintain a reducing environment. Store stocks under nitrogen or argon.

References

  • Cheng, X. et al. (2003). The effects of water on DMSO and effective hydration measurement. Ziath Ltd Technical Notes.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Irwin, J. J. et al. (2015).[5] An Aggregation Advisor for Ligand Discovery.[5] Journal of Medicinal Chemistry, 58(17), 7076–7087.

Sources

Technical Support Center: Optimizing 8-Chloroimidazo[1,2-a]pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #IMP-8CL-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Reducing Off-Target Liability in 8-Chloroimidazo[1,2-a]pyridin-3-amine Libraries

Executive Summary

You are likely employing This compound as a core scaffold for kinase inhibition (e.g., p38, PI3K) or anti-infective research. While this scaffold is "privileged"—meaning it binds readily to diverse biological targets—this very trait is its primary liability.

The "8-Chloro" substituent is a strategic handle: it lowers the pKa of the N1 ring nitrogen (reducing non-specific binding compared to the unsubstituted parent) and provides a steric handle near the solvent front or ribose pocket of ATP-binding sites. However, users frequently report two distinct classes of off-target effects:

  • CNS Depressant Activity: Residual affinity for the benzodiazepine site of GABA-A receptors (the "Zolpidem effect").

  • Kinase Promiscuity: Lack of selectivity against the human kinome, specifically JNK or EGFR, when targeting p38 or PI3K.

This guide provides self-validating protocols to diagnose and engineer out these liabilities.

Diagnostic Matrix: Identify Your Off-Target Mechanism

Before altering your chemistry, match your observation to the likely structural cause.

ObservationLikely Off-Target MechanismStructural Root Cause
In Vivo: Animal sedation, ataxia, or reduced locomotion.GABA-A Receptor Agonism (Benzodiazepine site)The imidazo[1,2-a]pyridine core mimics the pharmacophore of Zolpidem. The 8-Cl group is not bulky enough to prevent binding alone.
In Vitro: High background in cell viability assays (non-specific toxicity).Reactive Metabolites or Intercalation Unsubstituted C6 position or reactive 3-amino intermediates.
In Vitro: "Sticky" SAR; flat IC50 curves across unrelated kinases.Aggregation or Promiscuous Hinge Binding High lipophilicity (LogP > 4) causing colloidal aggregation; N1 nitrogen forming generic H-bonds.

Module 1: Eliminating GABAergic CNS Effects

The imidazo[1,2-a]pyridine core is the backbone of Zolpidem, a potent sleep aid.[1][2] If your therapeutic target is peripheral (e.g., oncology, inflammation), CNS penetration and GABA binding are critical failures.

The Mechanism

The GABA-A benzodiazepine binding pocket accommodates the flat aromatic core. The 8-Chloro substituent does not sufficiently disrupt this binding mode. To eliminate this, you must introduce steric clash or alter the physicochemical properties to prevent Blood-Brain Barrier (BBB) penetration.

Optimization Protocol

Objective: Reduce Brain/Plasma ratio (Kp) and GABA-A affinity (


).
  • Strategy A: The "P-gp Efflux" Tactic

    • Action: Functionalize the 3-amine with substrates recognized by P-glycoprotein (P-gp) efflux pumps.

    • Chemistry: Convert the 3-amine to a sulfonamide or a polar urea.

    • Validation: Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor). A significantly higher efflux ratio (>2) indicates the compound is being pumped out of the CNS.

  • Strategy B: Steric Disruption at C6

    • Action: Introduce a substituent at the C6 position (para to the bridgehead nitrogen).

    • Rationale: The GABA-A pocket is tight around the C6 region of the scaffold. A bulky group here (e.g., -CF3, -OMe) often clashes with the receptor wall, killing affinity while preserving kinase activity (which often tolerates C6 substitution).

Decision Logic: GABA vs. Kinase Selectivity

GABAReduction Start Off-Target: CNS Sedation CheckTarget Is Target in CNS? Start->CheckTarget Peripheral Target is Peripheral (e.g. Lung, Liver) CheckTarget->Peripheral Yes Central Target is CNS (e.g. Glioblastoma) CheckTarget->Central No Polarity Increase TPSA > 90Ų (Add Sulfonamide/Carbamate at C3) Peripheral->Polarity Block BBB Entry Sterics Introduce C6-Substituent (Clash with GABA pocket) Central->Sterics Retain Entry, Kill Binding Validation Validate: Rotarod Test (In Vivo) or GABA-A Binding Assay Polarity->Validation Sterics->Validation

Figure 1: Decision tree for eliminating GABAergic off-target effects based on therapeutic indication.

Module 2: Tuning Kinase Selectivity (The "Gatekeeper" Strategy)

The 8-Chloro group is your primary asset for kinase selectivity. In many kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket.

The Mechanism

The N1 nitrogen of the imidazo[1,2-a]pyridine accepts a hydrogen bond from the kinase hinge region. The 8-position sits adjacent to the ribose binding pocket or the solvent front.

  • Small Gatekeepers (e.g., Thr): Allow bulky 8-substituents.

  • Large Gatekeepers (e.g., Met, Phe): Clash with bulky 8-substituents.

Troubleshooting Protocol

Issue: Compound inhibits p38 (Target) but also EGFR (Off-target).

Step-by-Step Optimization:

  • Exploit the 8-Cl: The Chlorine atom is moderately sized. If you need to exclude a kinase with a large gatekeeper (like EGFR T790M), the 8-Cl might be too small to clash effectively.

    • Modification: Replace 8-Cl with 8-CF3 or 8-Et via cross-coupling (if synthetic route permits).

  • Functionalize the 3-Amine: The 3-amino group points towards the solvent or the DFG motif.

    • Action: Derivatize the 3-amine with a "tail" that interacts with specific residues outside the ATP pocket (e.g., a piperazine tail to reach a salt bridge).

    • Warning: Do not leave the 3-amine free (

      
      ) if targeting high affinity. The free amine is often subject to metabolic acetylation (NAT enzymes), altering potency in vivo.
      

Module 3: Synthetic Purity & The "False Positive" Trap

A common source of "off-target" toxicity in this scaffold is actually regioisomeric impurity derived from the Groebke-Blackburn-Bienaymé (GBB) reaction used to synthesize it.

The GBB Impurity Problem

The reaction of 3-chloro-2-aminopyridine + aldehyde + isocyanide can produce the desired imidazo[1,2-a]pyridine (N-bridgehead cyclization) OR the imidazo[1,5-a]pyridine regioisomer depending on the catalyst and electronics.

  • Risk: The regioisomer often has completely different biological properties and toxicity profiles.

  • Detection: Standard LC-MS often fails to separate these isomers as they have identical mass.

Validation Workflow
  • 1H NMR Check: Look for the coupling constant of the proton at C5/C6. The magnetic environment differs significantly between the [1,2-a] and [1,5-a] isomers.

  • Purification: If you detect the isomer, switch your GBB catalyst from generic Lewis acids to Scandium Triflate (Sc(OTf)3) or use Perchloric acid , which favor the [1,2-a] product.

SynthesisQC Start Synthesis: GBB Reaction Check 1H NMR Verification Start->Check Isomer Isomer Detected? (Check C5-H coupling) Check->Isomer Clean Proceed to Bioassay Isomer->Clean No Dirty Regioisomer Present Isomer->Dirty Yes Fix Change Catalyst to Sc(OTf)3 or Recrystallize in EtOH Dirty->Fix Fix->Check

Figure 2: Quality control loop to ensure observed effects are due to the 8-Cl scaffold, not synthetic impurities.

Frequently Asked Questions (FAQ)

Q: Can I replace the 8-Chloro group to reduce toxicity? A: Yes, but proceed with caution. The 8-Cl lowers the pKa of the N1 nitrogen (approx pKa 5-6). Replacing it with an electron-donating group (like -Me) raises the pKa, potentially increasing HERG channel binding (cardiotoxicity) and altering kinase hinge binding. If you remove the Cl, consider replacing it with -F or -CN to maintain electronic balance.

Q: The 3-amine is unstable in my assay buffer. Why? A: Primary aromatic amines on this scaffold can oxidize to azo-dimers or iminoquinones, especially under light.

  • Fix: Store stock solutions in amber vials. In assays, add 1mM DTT or Glutathione to preventing oxidative coupling, provided your target kinase is not cysteine-dependent.

Q: My compound shows activity in the assay but zero efficacy in cells. Is it the scaffold? A: This is likely a permeability issue. The 3-amine, if protonated, limits membrane crossing. Cap the amine as an amide or urea. Calculate the Topological Polar Surface Area (TPSA). If TPSA < 80 Ų, permeability should be sufficient. If it is higher, the 8-Cl group is likely not the problem; the 3-substituent is.

References

  • Scaffold Privileges & Liabilities

    • Goode, P. et al. "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry."[1][2][3][4][5] Journal of Medicinal Chemistry.

    • (Representative Link)

  • GABA-A Receptor SAR

    • Hansen, K. et al. "Structural determinants for benzodiazepine receptor binding of imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry.
  • Kinase Selectivity Strategies

    • Liao, W. et al.[1][6][7] "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors."[6] European Journal of Medicinal Chemistry.

  • Synthetic Methodologies (GBB Reaction)

    • Groebke, K. et al.

Sources

troubleshooting unexpected results in 8-Chloroimidazo[1,2-a]pyridin-3-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Subject: Resolving Anomalous Reactivity & Instability in 8-Chloroimidazo[1,2-a]pyridin-3-amine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division[1]

Executive Summary

The This compound scaffold is a high-value pharmacophore, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase, PI3K) and GABA receptor modulators. However, the juxtaposition of the C8-chlorine (electron-withdrawing, sterically distinct) and the C3-amine (highly nucleophilic, oxidatively labile) creates a unique reactivity profile that often defies standard heterocyclic protocols.

This guide addresses the three most reported "unexpected results":

  • Rapid Degradation: The product turns black/tarry upon isolation.

  • GBB Stalling: The Groebke-Blackburn-Bienaymé reaction fails with 3-chloro-2-aminopyridine.

  • Catalyst Poisoning: Palladium cross-coupling at the C8-Cl handle fails despite standard conditions.

Module 1: The "Black Tar" Syndrome (Stability & Isolation)

The Issue

You synthesized the target 3-amine, but during workup or rotary evaporation, the vibrant yellow/orange solution turned into an insoluble black tar. NMR shows broad, undefined peaks or loss of the C3-amine signal.

The Causality

The C3 position of the imidazo[1,2-a]pyridine core is intrinsically electron-rich. A primary amine at this position pushes the HOMO energy level significantly higher, making the molecule susceptible to oxidative dimerization in the presence of air and light. The resulting azo-dimers and radical degradation products are responsible for the color change and insolubility [1].

Troubleshooting Protocol: The "Acid-Trap" Method

Do not attempt to isolate the free base unless immediately reacting it in the next step.

Step-by-Step Stabilization:

  • Quench: Upon reaction completion, do not perform a basic aqueous workup if possible.

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane (or HBr in acetic acid) directly to the reaction mixture or the crude organic extract.

  • Precipitate: Dilute with cold Diethyl Ether (Et₂O) or MTBE. The hydrochloride salt (8-Cl-IP-3-NH3⁺ Cl⁻) will precipitate.

  • Filtration: Filter under an inert atmosphere (Argon/Nitrogen).

  • Storage: Store the salt at -20°C. The protonated amine pulls electron density from the ring, significantly increasing oxidative stability.

Visualizing the Degradation Pathway

degradation_pathway FreeBase Free Amine (Unstable) C3-NH2 Radical Radical Cation Intermediate FreeBase->Radical O2 / Light (Oxidation) Salt HCl Salt (Stable) C3-NH3+ Cl- FreeBase->Salt + HCl/Dioxane (Protonation) Dimer Azo-Dimer (Black Tar) Inactive Species Radical->Dimer Dimerization

Figure 1: The oxidative degradation pathway of the free amine versus the stabilization via salt formation.

Module 2: GBB Reaction Stalling (Synthesis Failures)

The Issue

You are attempting to synthesize the scaffold via the Groebke-Blackburn-Bienaymé (GBB) reaction using 3-chloro-2-aminopyridine , an aldehyde, and an isonitrile. The reaction stalls, yielding only the Schiff base intermediate or hydrolyzed starting materials.

The Causality

The GBB reaction relies on the formation of a Schiff base (imine) between the 2-aminopyridine and the aldehyde, followed by a [4+1] cycloaddition with the isonitrile.

  • The 8-Cl Effect: In the precursor (3-chloro-2-aminopyridine), the chlorine atom is ortho to the exocyclic amine. This creates steric hindrance that retards Schiff base formation. Furthermore, the inductive effect (-I) reduces the nucleophilicity of the ring nitrogen (N1), which is critical for the final cyclization step [2, 3].[1]

Optimization Table: Catalyst & Solvent Matrix
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Catalyst Acetic Acid (HOAc)Scandium Triflate Sc(OTf)₃ (5-10 mol%)Lewis acids coordinate the imine, overcoming the steric/electronic deactivation of the 8-Cl group [4].
Solvent Methanol (MeOH)Trifluoroethanol (TFE) or DCM/MeOH (1:[1]1)TFE stabilizes the ionic intermediates and promotes the cycloaddition via hydrogen bonding.
Concentration 0.1 M0.5 M - 1.0 M High concentration favors the termolecular collision required for GBB.
Temperature Room Temp60°C - 80°C (Microwave) Thermal energy is often required to push the sterically hindered 3-Cl-2-aminopyridine to react.
Troubleshooting Logic Flow

gbb_troubleshooting Start GBB Reaction Stalled? CheckImine Is Schiff Base (Imine) forming? Start->CheckImine YesImine Yes: Cyclization Issue CheckImine->YesImine TLC/LCMS confirms Imine NoImine No: Condensation Issue CheckImine->NoImine Only SM observed Sol1 Switch to Sc(OTf)3 Use TFE solvent YesImine->Sol1 Activate Isocyanide attack Sol2 Add Molecular Sieves (4Å) Increase Temp NoImine->Sol2 Push Equilibrium

Figure 2: Decision tree for troubleshooting stalled GBB reactions with sterically hindered aminopyridines.

Module 3: The "Silent" Coupling (C8 Functionalization)

The Issue

You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C8-Cl position. The starting material is consumed, but the product is not formed (dehalogenation) or the reaction does not proceed at all (catalyst death).

The Causality

This is a classic case of Catalyst Poisoning via Chelation . The N1 bridgehead nitrogen and the C3-amine (or C3-amide) form a perfect "bidentate pocket" that chelates Palladium (Pd).

  • N1-C3 Chelation: If the C3-amine is free, it binds Pd tightly, removing it from the catalytic cycle.

  • Electronic Deactivation: The 8-Cl position is electron-rich compared to a standard chloropyridine due to the fused imidazole ring, making oxidative addition slower.

The Solution: Protecting Group Strategy

You must disrupt the chelating ability of the C3-amine/N1 motif before attempting C8 coupling.

Recommended Protocol:

  • Protection: Convert the C3-amine to a bis-protected form (e.g., phthalimide) or a bulky amide (e.g., Pivaloyl).[1] A simple acetyl group (NHAc) often fails because the N-H can still participate in directing Pd to the wrong location (C-H activation at C5) or chelation.

  • Ligand Selection: Use electron-rich, bulky biaryl phosphine ligands to facilitate oxidative addition into the deactivated C8-Cl bond.

    • Recommended:XPhos or RuPhos (Buchwald G3/G4 precatalysts).

    • Avoid: PPh3 or dppf.

Data Comparison: C8-Coupling Yields

C3-SubstituentLigandYield (C8-Arylation)Observation
-NH₂ (Free) XPhos< 5% Catalyst poisoning; recovery of SM.
-NHAc (Acetamide) XPhos35% Sluggish; some C5-arylation side product.
-NPhth (Phthalimide) XPhos82% Excellent conversion; steric bulk prevents N1 chelation.

References

  • Oxidative Instability & Functionalization

    • Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions.[1][2]

    • Source:New Journal of Chemistry (RSC), 2021.[1]

    • URL:[Link]

  • GBB Reaction Mechanism & Catalysis

    • Title: The Groebke-Blackburn-Bienaymé Reaction in its Maturity: Innov
    • Source:Beilstein Journal of Organic Chemistry, 2024.[1]

    • URL:[Link][1]

  • Lewis Acid Catalysis in GBB

    • Title: A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates.[3]

    • Source:Journal of the Brazilian Chemical Society, 2018.
    • URL:[Link][1]

  • Palladium Catalysis on Imidazo[1,2-a]pyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4][5]

    • Source:ResearchGate / Organic Letters Context, 2012/2024.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Cell Permeability for 8-Chloroimidazo[1,2-a]pyridin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working to optimize the cell permeability of 8-Chloroimidazo[1,2-a]pyridin-3-amine compounds. This chemical scaffold, while promising, often presents challenges related to achieving adequate membrane transport. This document provides a structured approach to diagnosing issues, troubleshooting experiments, and strategically improving compound permeability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended initial assays to evaluate the permeability of my this compound compounds?

A1: A tiered approach is most efficient.

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay). Start with the PAMPA assay. This is a cell-free, high-throughput method that models passive diffusion, which is a key mechanism for drug absorption.[1] It's cost-effective and provides a rapid assessment of a compound's intrinsic ability to cross a lipid membrane by passive diffusion alone, avoiding the complexities of active transport.[2]

  • Tier 2: Caco-2 Permeability Assay. If a compound shows promising results in PAMPA, the next step is the Caco-2 assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, form a monolayer resembling the intestinal epithelium.[3] This model is more physiologically relevant as it accounts for not only passive diffusion but also active transport mechanisms, such as uptake and efflux, and paracellular transport.[4][5]

Q2: My this compound compounds consistently show low permeability. What are the likely intrinsic chemical factors?

A2: The imidazo[1,2-a]pyridine core and the 3-amine substitution create specific physicochemical properties that can hinder permeability.

  • High Polarity and Hydrogen Bonding Capacity: The nitrogen atoms in the fused ring system and the primary amine group are potent hydrogen bond donors and acceptors. This increases the polarity (often measured as Topological Polar Surface Area or TPSA) and the energy required to shed the hydration shell before entering the lipophilic membrane core.[6]

  • Potential for High pKa: The basic amine group can be protonated at physiological pH (7.4), resulting in a charged species. Charged molecules have extremely low passive permeability across the lipid bilayer.[7]

  • Efflux Pump Recognition: Heterocyclic amine structures are often recognized by efflux pumps, such as P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells.[8] These pumps actively transport the compound out of the cell, leading to low net absorption.

Q3: What is considered a "good" apparent permeability coefficient (Papp), and how should I classify my compounds?

A3: Papp values are typically measured in cm/s. While classification can vary slightly between labs, a general guideline for Caco-2 assays is provided below. These values help categorize compounds based on their potential for in vivo absorption.[9]

Permeability ClassPapp (A→B) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 90%
Medium 1 - 1020% - 90%
Low < 1< 20%
Reference standards are crucial. For example, a high-permeability control like caffeine and a low-permeability control like mannitol should be run with every assay to ensure validity.[10]

Q4: How can I quickly determine if my compound is a substrate for an efflux pump like P-glycoprotein?

A4: The most direct method is to perform a bidirectional Caco-2 assay.[5]

  • Measure Permeability in Both Directions: Determine the Papp in the apical-to-basolateral (A→B) direction, which simulates absorption, and in the basolateral-to-apical (B→A) direction, which simulates efflux.[4]

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp (B→A) / Papp (A→B).

  • Interpret the Result: An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[5] To confirm that a specific pump like P-gp is responsible, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[4] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Section 2: Troubleshooting Guide for Permeability Assays

This section addresses specific experimental failures and provides a logical framework for identifying and resolving the root cause.

Problem 1: Low Papp Value in the PAMPA Assay My compound shows a Papp < 1.0 x 10⁻⁶ cm/s in the PAMPA assay. Does this mean it has no chance of being a viable drug?

Potential Cause How to Investigate Corrective Action
Poor Aqueous Solubility Visually inspect the donor well for precipitation. Perform a solubility assay in the assay buffer (e.g., PBS at pH 7.4).Decrease the starting concentration of the compound. Increase the percentage of a co-solvent like DMSO, but ensure it remains below 1% to avoid compromising membrane integrity.[11]
Compound Instability Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at t=0 and the final time point by LC-MS/MS to check for degradation.If unstable, the PAMPA assay may not be suitable. Consider modifying the compound to improve stability or use a shorter incubation time, though this may reduce sensitivity.[8]
High Lipophilicity (LogP > 5) Calculate the LogP of your compound. Highly lipophilic compounds can get trapped within the artificial membrane, leading to low recovery in the acceptor well.Check the mass balance (% recovery). If recovery is low and solubility is not an issue, membrane retention is likely. While PAMPA may underestimate permeability for these compounds, this property may also cause issues in vivo.
Intrinsic Properties If solubility, stability, and recovery are confirmed to be acceptable, the low Papp is likely due to inherent molecular properties (e.g., high TPSA, excessive H-bond donors).Proceed to medicinal chemistry optimization. Strategies include masking polar groups, reducing rotatable bonds, or employing a prodrug approach.[12][13]

Problem 2: Low Compound Recovery in Caco-2 or PAMPA Assays My mass balance is less than 70%. Where is my compound going?

Poor recovery invalidates the permeability calculation, as the measured flux does not accurately represent the amount of compound that crossed the membrane.

Potential Cause How to Investigate Corrective Action
Non-Specific Binding The compound may be binding to the plastic of the assay plates.Use low-binding plates. Include 1% Bovine Serum Albumin (BSA) in the receiver buffer, which can help prevent non-specific binding by occupying binding sites.[9]
Lysosomal Trapping (Caco-2) Basic compounds (like the 3-amine scaffold) can become protonated and trapped in the acidic environment of lysosomes within the Caco-2 cells.[8]Run the assay in the presence of a lysosomotropic agent like chloroquine or bafilomycin A1. An increase in Papp (A→B) and recovery suggests lysosomal trapping is occurring.[8]
Intracellular Metabolism (Caco-2) Caco-2 cells have some metabolic activity, though they lack high levels of key enzymes like CYP3A4.[3]Analyze cell lysates at the end of the experiment using LC-MS/MS to search for expected metabolites.
Compound Instability As with PAMPA, the compound may be degrading in the assay buffer.Perform stability checks in the specific buffer used for the Caco-2 assay.

Problem 3: High Variability in Caco-2 Results My Papp values are inconsistent between wells and across experiments.

Reproducibility is key for making sound structure-activity relationship (SAR) decisions. Variability often points to issues with the Caco-2 monolayer itself or with assay technique.

Potential Cause How to Investigate Corrective Action
Inconsistent Monolayer Integrity The tight junctions between cells may not be fully formed or may be compromised.Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Only use wells that meet a predefined TEER threshold (e.g., >200 Ω·cm²).[11][14] Discard data from any well where the TEER value drops significantly post-incubation.
Inconsistent Cell Passage Number Caco-2 cell characteristics, including transporter expression, can change at very high passage numbers.Use cells within a consistent and defined passage number range (e.g., passages 20-40) for all experiments to ensure consistency.
Pipetting Errors Inaccurate volumes, especially when adding the small amount of dosing solution, can dramatically alter the calculated Papp.Use calibrated pipettes. When dosing, gently add the solution down the side of the well to avoid disturbing the cell monolayer.[15]
Incomplete Compound Dissolution If the compound is not fully dissolved in the dosing solution, the effective concentration will be lower and variable.Ensure the compound is completely solubilized in the dosing solution. Use sonication or vortexing if necessary and visually confirm the absence of precipitate before adding to the wells.

Section 3: Key Experimental Workflows & Protocols

General Permeability Assessment Workflow

The following diagram outlines a standard workflow for assessing and optimizing the permeability of novel compounds.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vitro Biological Model cluster_2 Tier 3: Mechanistic Investigation cluster_3 Analysis & Decision PAMPA PAMPA Assay (Passive Permeability) Decision1 Papp > 1x10⁻⁶ cm/s? PAMPA->Decision1 Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) Decision2 Efflux Ratio > 2? Caco2->Decision2 Decision3 Recovery < 70%? Caco2->Decision3 No Inhibitor Caco-2 Assay with Efflux Inhibitors (e.g., Verapamil) Lysosome Caco-2 Assay with Lysosomotropic Agents Decision1->Caco2 Yes Optimization Medicinal Chemistry Optimization Cycle Decision1->Optimization No (Poor Passive Permeability) Decision2->Inhibitor Yes (Confirm Efflux Mechanism) Decision2->Optimization Yes (Efflux Substrate) Decision3->Lysosome Yes (Investigate Recovery) Decision3->Optimization No (Good Candidate)

Caption: Permeability assessment and optimization workflow.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline. Specific volumes and incubation times may need optimization.

  • Prepare Solutions:

    • Dissolve the this compound compound in DMSO to create a 10 mM stock solution.[16]

    • Prepare the donor solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be ≤ 1%.[15]

    • The acceptor solution is typically PBS (pH 7.4).

  • Hydrate the Membrane:

    • Add 5 µL of the artificial membrane solution (e.g., 2% DOPC in dodecane) to each well of the donor plate (the top plate with the filter).[17]

  • Assemble the PAMPA "Sandwich":

    • Add 300 µL of the acceptor solution to the wells of the acceptor plate (the bottom plate).

    • Add 200 µL of the donor solution containing your compound to the wells of the donor plate.[16]

    • Carefully place the donor plate onto the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[16] The incubation time is a trade-off between signal strength and compound stability.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor, acceptor, and a reference well (t=0 donor solution) using LC-MS/MS.

  • Calculation:

    • The apparent permeability (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay requires a mature Caco-2 monolayer (typically 21 days post-seeding).

  • Monolayer Preparation & Integrity Check:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-28 days.[9]

    • Prior to the experiment, measure the TEER of each monolayer. Only use inserts that meet your pre-defined integrity criteria.[4]

  • Prepare Solutions:

    • Prepare a dosing solution of your compound at the desired concentration (e.g., 10 µM) in a transport buffer like Hanks' Balanced Salt Solution (HBSS), pH 7.4.[4]

  • Apical-to-Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) compartment (e.g., 1200 µL).

    • Initiate the transport by adding the dosing solution to the apical (top) compartment (e.g., 300 µL).[14]

  • Basolateral-to-Apical (B→A) Transport:

    • In a separate set of wells, add fresh transport buffer to the apical compartment.

    • Initiate transport by adding the dosing solution to the basolateral compartment.[14]

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 60-120 minutes.[14]

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Quantification and Calculation:

    • Determine the compound concentration in all samples by LC-MS/MS.

    • Calculate Papp (A→B) and Papp (B→A) and the subsequent efflux ratio.

Troubleshooting Low Permeability: A Diagnostic Workflow

G Start Start: Low Papp in Caco-2 Assay CheckRecovery Check Mass Balance (% Recovery) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery No GoodRecovery Recovery > 70% CheckRecovery->GoodRecovery Yes CheckEfflux Calculate Efflux Ratio (ER = Papp B>A / A>B) HighEfflux ER > 2 CheckEfflux->HighEfflux Yes LowEfflux ER < 2 CheckEfflux->LowEfflux No TroubleshootRecovery Troubleshoot Recovery: - Non-specific binding - Lysosomal trapping - Instability LowRecovery->TroubleshootRecovery GoodRecovery->CheckEfflux ConfirmEfflux Confirm Efflux Mechanism: - Run assay with P-gp inhibitor HighEfflux->ConfirmEfflux ConclusionPassive Conclusion: Poor Intrinsic Passive Permeability LowEfflux->ConclusionPassive ConclusionEfflux Conclusion: Compound is an Efflux Substrate ConfirmEfflux->ConclusionEfflux

Caption: Diagnostic workflow for low Caco-2 permeability.

Section 4: References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • PMC. (n.d.). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Retrieved from [Link]

  • (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • PMC. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • PubMed. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

  • PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • PubChem. (n.d.). 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analogue, 8-Chloroimidazo[1,2-a]pyridin-3-amine, is a valuable building block for the synthesis of novel compounds with a wide range of biological activities. Accurate and unambiguous confirmation of its molecular structure following synthesis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target compound, offering insights into the causality behind experimental choices and presenting data in a clear, comparative format.

Synthesis Overview: A Common Pathway

The synthesis of 3-aminoimidazo[1,2-a]pyridines is often achieved through a multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] This approach offers high atom economy and allows for the rapid generation of molecular diversity.[1] A typical synthesis of this compound would involve the reaction of 3-chloro-2-aminopyridine, an appropriate aldehyde, and an isocyanide.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants 3-Chloro-2-aminopyridine 3-Chloro-2-aminopyridine Multicomponent Reaction Multicomponent Reaction 3-Chloro-2-aminopyridine->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Isocyanide Isocyanide Isocyanide->Multicomponent Reaction Crude Product Crude Product Multicomponent Reaction->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General synthetic workflow for this compound.

Part 1: Primary Structural Confirmation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of a novel synthesized compound. The combination of spectroscopic and chromatographic methods provides orthogonal data, building a comprehensive and trustworthy analytical dossier.

Spectroscopic Methods: Unveiling the Molecular Framework

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms and the functional groups present.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected spectrum would show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a signal for the amine protons. The chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For this compound, characteristic signals for the aromatic carbons of the fused ring system would be expected.[2]

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the imidazopyridine core.[3]

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[4] The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-8.5 ppm; Amine (NH₂) protons with a characteristic chemical shift.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm.[2]
IR N-H stretch (~3300-3500 cm⁻¹); Aromatic C-H stretch (~3000-3100 cm⁻¹); C=N and C=C stretches (~1500-1650 cm⁻¹).[3]
MS (ESI+) Molecular ion peak [M+H]⁺; Isotopic pattern characteristic of a monochlorinated compound.
Chromatographic Methods: Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its isolation from the reaction mixture.

TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.[3] A single spot on the TLC plate under different solvent systems suggests a high degree of purity.

HPLC is a highly sensitive and quantitative technique for purity determination.[5][6] A single sharp peak in the HPLC chromatogram is a strong indicator of a pure compound. HPLC coupled with a Diode Array Detector (DAD) can also provide a UV-Vis spectrum of the compound, which can be used as an additional point of identification.[5]

DOT Script for Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized Compound Synthesized Compound NMR ¹H & ¹³C NMR Synthesized Compound->NMR IR IR Spectroscopy Synthesized Compound->IR MS Mass Spectrometry Synthesized Compound->MS TLC TLC Synthesized Compound->TLC HPLC HPLC Synthesized Compound->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation TLC->Structural Confirmation HPLC->Structural Confirmation

Caption: A comprehensive analytical workflow for structural confirmation.

Part 2: Comparison with Alternative and Advanced Techniques

While the primary workflow described above is robust, certain research contexts may necessitate or benefit from alternative or more advanced analytical techniques.

Two-Dimensional (2D) NMR Spectroscopy

For complex molecules or in cases of signal overlap in 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Establishes proton-proton coupling relationships, helping to trace out the connectivity of protons within a spin system.

  • HSQC: Correlates proton signals with their directly attached carbon-13 nuclei, providing unambiguous C-H assignments.

Comparison:

TechniqueProsCons
1D NMR Rapid, provides fundamental structural information.Signal overlap can lead to ambiguity in complex molecules.
2D NMR Resolves signal overlap, provides definitive connectivity information.Longer acquisition times, requires more expertise in data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[7][8] This technique is particularly useful for analyzing complex reaction mixtures and for confirming the molecular weight of the desired product in a single run. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.[7]

Comparison:

TechniqueProsCons
HPLC-UV/DAD Quantitative, good for purity assessment.Does not provide direct molecular weight information.
LC-MS Provides both retention time and mass-to-charge ratio, highly sensitive.[8]More expensive instrumentation, potential for matrix effects.
X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural elucidation.

Comparison:

TechniqueProsCons
Spectroscopic/Chromatographic Methods Applicable to a wide range of compounds (solids, liquids, oils).Provides indirect structural information that requires interpretation.
X-ray Crystallography Provides an absolute and unambiguous 3D structure.Requires a suitable single crystal, which can be challenging to grow.

Conclusion

The structural confirmation of synthesized this compound requires a logical and multi-faceted analytical approach. The primary workflow, combining 1D NMR, IR, MS, and chromatographic techniques, provides a high degree of confidence in the assigned structure and purity of the compound. For more complex analytical challenges or for absolute structural proof, advanced techniques such as 2D NMR and X-ray crystallography offer powerful solutions. The choice of analytical techniques should be guided by the specific requirements of the research, balancing the need for comprehensive data with practical considerations of time and resources.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

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  • Naresuan University Journal: Science and Technology. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]

  • Supporting Information. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Retrieved from [Link]

  • PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information First total synthesis of hoshinoamide A NMR (1H NMR and 13C NMR) spectra of compounds 2−8, and comparis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Benchtop to Preclinical Model

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant agents.[1][2] This heterocyclic structure is a "privileged" scaffold, meaning it can interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] Our focus here, 8-Chloroimidazo[1,2-a]pyridin-3-amine, is a novel derivative within this promising class. While preliminary in vitro data (hypothetically) suggests potent and selective activity against a key oncogenic kinase, the journey from a promising molecule in a test tube to a potential therapeutic requires rigorous in vivo validation.[4]

This guide provides a comprehensive framework for designing and executing the essential in vivo studies to validate the biological activity of this compound. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and a comparative analysis against established alternatives. The objective is to not only determine efficacy but also to build a robust data package that informs critical go/no-go decisions in the drug development pipeline.

The Rationale for In Vivo Validation: Beyond the Petri Dish

In vitro assays, while essential for initial screening and mechanism of action studies, represent a simplified biological system.[4] Moving to a living organism, or in vivo testing, is a critical step to understand how a compound behaves in the context of a complex physiological system.[5] Key questions that can only be answered through in vivo studies include:

  • Pharmacokinetics (PK): Does the compound get absorbed into the bloodstream, distribute to the target tissue (e.g., a tumor), and remain at a therapeutic concentration long enough to exert its effect? How is it metabolized and eliminated?[6]

  • Pharmacodynamics (PD): Does the compound engage its intended target in the animal model, and does this engagement lead to the desired biological response?[7]

  • Efficacy: Does the compound inhibit tumor growth, reduce inflammation, or achieve the desired therapeutic outcome in a disease model?

  • Safety and Tolerability: What is the maximum tolerated dose (MTD)? Are there any observable adverse effects at therapeutically relevant doses?

Effective preclinical target validation is paramount, as a lack of efficacy and unforeseen toxicity are the two primary reasons for clinical trial failures.[4]

Phase 1: Foundational In Vivo Studies - Pharmacokinetics and Target Engagement

Before assessing efficacy, it is crucial to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. This is typically done in healthy rodents (e.g., Swiss albino or BALB/c mice).

Experimental Workflow: Pharmacokinetic & Pharmacodynamic (PK/PD) Assessment

PKPD_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Dosing Administer single dose of This compound (IV and PO routes) PK_Sampling Collect blood samples at multiple time points PK_Dosing->PK_Sampling PK_Analysis Quantify drug concentration in plasma using LC-MS/MS PK_Sampling->PK_Analysis PK_Parameters Calculate key PK parameters (AUC, Cmax, T1/2, F%) PK_Analysis->PK_Parameters PD_Dosing Administer single oral dose to tumor-bearing mice PK_Parameters->PD_Dosing Informs dose selection for efficacy studies PD_Sampling Collect tumor tissue at various time points PD_Dosing->PD_Sampling PD_Analysis Measure target kinase inhibition (e.g., via Western Blot for p-Target/Total-Target) PD_Sampling->PD_Analysis PD_Response Correlate plasma exposure (PK) with target modulation (PD) PD_Analysis->PD_Response

Caption: Workflow for PK/PD studies.

Detailed Protocol: Single-Dose Pharmacokinetic Study
  • Animal Model: Male Swiss albino mice (n=3-4 per time point per route).

  • Dosing:

    • Intravenous (IV) Group: Administer 1-2 mg/kg of the compound (dissolved in a suitable vehicle like 5% DMSO/30% PEG400/65% Saline) via the tail vein. This group establishes the 100% bioavailability benchmark.

    • Oral (PO) Group: Administer 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood (~50 µL) via submandibular or saphenous vein bleeding at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Drug concentrations are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Interpretation: The data is used to calculate key parameters. Good oral bioavailability (F% > 30%) and a reasonable half-life (t1/2 > 2 hours) are desirable properties.[8]

Phase 2: In Vivo Efficacy Assessment - The Tumor Xenograft Model

Assuming this compound is a putative anti-cancer agent, a human tumor xenograft model is the gold standard for preliminary efficacy testing.[9] This involves implanting human cancer cells into immunodeficient mice.

Choosing the Right Model

The choice of cancer cell line is critical. It should be a line that showed high sensitivity to the compound in vitro and expresses the target kinase. For this example, we will use the A549 non-small cell lung cancer cell line, a common model for anti-cancer drug testing. The choice of mouse strain would be athymic nude or NOD-SCID mice, which lack a functional immune system and will not reject the human tumor graft.

Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow Start Implant A549 tumor cells subcutaneously in nude mice Tumor_Growth Allow tumors to reach ~100-150 mm³ Start->Tumor_Growth Randomization Randomize mice into treatment groups (n=8-10/group) Tumor_Growth->Randomization Treatment Daily oral dosing for 21 days: - Vehicle Control - Compound (e.g., 25 mg/kg) - Compound (e.g., 50 mg/kg) - Standard of Care (e.g., Doxorubicin) Randomization->Treatment Monitoring Measure tumor volume and body weight 2-3 times per week Treatment->Monitoring Endpoint End of study: Collect final tumor weights and tissues for analysis Monitoring->Endpoint

Caption: Workflow for a xenograft efficacy study.

Detailed Protocol: A549 Xenograft Study
  • Cell Culture & Implantation: A549 cells are grown in appropriate media. 5 x 10^6 cells in 100 µL of PBS/Matrigel are injected subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Tumors are measured with calipers until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups.

  • Treatment Groups:

    • Group 1 (Vehicle Control): The formulation vehicle used to dissolve the compound.

    • Group 2 (Test Compound - Low Dose): this compound at a dose informed by PK/PD studies.

    • Group 3 (Test Compound - High Dose): A higher, well-tolerated dose.

    • Group 4 (Positive Control): A standard-of-care chemotherapy agent for lung cancer (e.g., Doxorubicin).

  • Dosing and Monitoring: Dosing is typically performed daily via oral gavage for 14-28 days. Tumor volume and body weight are measured three times a week. Significant body weight loss (>15-20%) is a sign of toxicity.

  • Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Comparative Analysis: Benchmarking Against the Standard of Care

The ultimate goal is to demonstrate that this compound offers an advantage over existing therapies, which could be improved efficacy, a better safety profile, or oral bioavailability.

Table 1: Comparative In Vivo Performance Data (Hypothetical)
ParameterThis compound (50 mg/kg, PO)Doxorubicin (5 mg/kg, IV)Vehicle Control
Efficacy
Tumor Growth Inhibition (TGI) at Day 2175%55%0%
Tolerability
Maximum Body Weight Loss5%18%<1%
Pharmacokinetics
Bioavailability (F%)45%N/A (IV only)N/A
Half-life (t1/2)6 hours20-30 hoursN/A

This is hypothetical data for illustrative purposes.

This comparative data would suggest that our test compound not only has superior efficacy (higher TGI) but also a significantly better safety profile (less body weight loss) and the advantage of oral administration compared to the intravenously administered Doxorubicin.

Conclusion and Future Directions

This guide has outlined a logical, stepwise approach to the in vivo validation of this compound. Successful completion of these studies, demonstrating a favorable PK profile, target engagement, superior efficacy, and good tolerability, would provide a strong rationale for advancing the compound into more extensive preclinical development.[5]

Future steps would include:

  • Mechanism of Action Confirmation: In-depth analysis of tumor tissues from the efficacy study to confirm downstream target modulation.

  • Advanced Models: Testing in more complex models, such as patient-derived xenografts (PDX) or orthotopic models.

  • Formal Toxicology Studies: GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile in preparation for an Investigational New Drug (IND) application.

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of potential therapeutics.[10] Through rigorous and well-designed in vivo validation, novel derivatives like this compound can be effectively evaluated and progressed towards clinical translation.

References

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine (Discontinued). Available from: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available from: [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available from: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available from: [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. ACS Publications. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. PMC. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Animal Models Used by PREVENT. Division of Cancer Prevention. Available from: [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Available from: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available from: [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available from: [Link]

  • Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

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structure-activity relationship (SAR) studies of 8-Chloroimidazo[1,2-a]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-Chloroimidazo[1,2-a]pyridin-3-amine derivatives, specifically within the context of Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H+/K+-ATPase.

Executive Summary & Therapeutic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of the prototype P-CAB SCH 28080 and the clinical candidate Linaprazan (AZD0865) . While traditional Proton Pump Inhibitors (PPIs) like Omeprazole require acid activation and form covalent disulfide bonds, P-CABs containing this scaffold bind reversibly to the K+ binding site of the H+/K+-ATPase.

The This compound series represents a specific optimization vector. The introduction of a chlorine atom at the C8 position modulates lipophilicity (


) and metabolic stability, acting as a bioisostere for the bulky benzyloxy or amino groups found in earlier generations.
Therapeutic Target Profile
  • Primary Target: Gastric H+/K+-ATPase (Proton Pump).

  • Mechanism: K+-competitive reversible inhibition.[1]

  • Binding State: Binds primarily to the E2P (phosphorylated) conformation of the pump.

  • Clinical Utility: GERD, Peptic Ulcer Disease (PUD), H. pylori eradication.

Mechanism of Action (MOA) Visualization

Unlike PPIs, which are prodrugs requiring an acidic environment to activate, 8-Chloro-IPPA (Imidazo[1,2-a]pyridin-3-amine) derivatives are active drugs. They protonate in the parietal cell canaliculus and compete with Potassium (K+) ions, preventing the pump from recycling and secreting acid.

MOA_Mechanism ParietalCell Parietal Cell (Cytoplasm) Canaliculus Secretory Canaliculus (pH < 1.0) ParietalCell->Canaliculus Diffusion (pKa ~6.0) Drug_Free 8-Cl-IPPA (Unprotonated) Canaliculus->Drug_Free Protonation (H+) Pump_E1 H+/K+ ATPase (E1 Form) Pump_E2P H+/K+ ATPase (E2P Form) Pump_E1->Pump_E2P Phosphorylation Pump_E2P->Pump_E1 K+ Binding (Normal Cycle) Drug_Bound Drug-Enzyme Complex (Inhibited) Pump_E2P->Drug_Bound Blocks K+ Entry Drug_Free->Pump_E2P Ionic Binding K_Ion K+ Ion K_Ion->Pump_E2P Competes with Drug

Figure 1: Kinetic mechanism of P-CABs. The 8-Chloro derivative concentrates in the acidic canaliculus and locks the enzyme in the E2P state, preventing K+ influx.

Structure-Activity Relationship (SAR) Deep Dive

The potency of this class relies on a precise "lock-and-key" fit within the luminal channel of the ATPase. The 8-Chloro group plays a pivotal role in optimizing this fit compared to the parent scaffold.

The Scaffold Map
  • Position 3 (The Linker): Crucial for pKa. The amine/amide linkage here allows the molecule to be protonated in the canaliculus (ion trapping).

  • Position 2 (The Anchor): Usually a phenyl or alkyl group that provides hydrophobic grounding.

  • Position 8 (The Modulator): The focus of this guide.

Comparative SAR: The 8-Position Influence

The 8-position sits in a hydrophobic pocket of the enzyme. Modifications here drastically alter potency and half-life.

Substituent at C8Effect on Physicochemical PropertiesEffect on Biological Activity (H+/K+-ATPase)Representative Analog
-H (Unsubstituted) Baseline lipophilicity. Susceptible to metabolic oxidation.Moderate potency. Fast dissociation from the enzyme (short duration).Generic IPPA
-OCH₂Ph (Benzyloxy) High steric bulk. High lipophilicity.High Potency. The bulky group anchors the drug into the luminal pocket.SCH 28080
-NH-CH₂-Ar Flexible, H-bond donor capability.High Potency & Stability. Allows "induced fit" binding.Linaprazan
-Cl (Chloro) High lipophilicity, low steric bulk. Electron-withdrawing.Optimized Bioisostere. Increases metabolic stability (blocks oxidation) while maintaining a compact profile. Often used to improve oral bioavailability.8-Cl-IPPA Series
Why 8-Chloro?

The 8-Chloro substitution is often explored to solve the "Metabolic Liability" of the 8-methyl or 8-H analogs.

  • Electronic Effect: The electron-withdrawing nature of Chlorine lowers the electron density of the ring, potentially adjusting the pKa of the N1 nitrogen to the optimal range (pKa 5.5–6.5) for selective accumulation in the stomach.

  • Metabolic Block: It prevents CYP450-mediated hydroxylation that typically occurs at the C8 position in unsubstituted analogs.

Performance Comparison: 8-Cl-IPPA vs. Alternatives

This table synthesizes data from various P-CAB studies to benchmark the performance of 8-Chloro derivatives against clinical standards.

Feature8-Chloro-IPPA Derivatives SCH 28080 (Prototype) Vonoprazan (Market Leader) Omeprazole (PPI)
Scaffold Class Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridinePyrrole-3-sulfonamideBenzimidazole
Binding Mode Reversible, K+-CompetitiveReversible, K+-CompetitiveReversible, K+-CompetitiveIrreversible (Covalent)
IC50 (pH 6.5) 20 – 150 nM (Est.)~20 – 50 nM~10 nM~1000 nM (requires acid)
Acid Stability High (Chemically stable)Moderate (Acid labile)Very HighUnstable (Enteric coated)
Onset of Action Rapid (< 30 min) RapidRapidSlow (2-3 days for max effect)
Metabolic Stability Enhanced (Blocked C8 oxid.)Low (Rapid clearance)ModerateLow (CYP2C19 variable)
Selectivity High for H+/K+-ATPaseModerate (Liver tox issues)HighHigh

Key Insight: While Vonoprazan (a pyrrole) is currently the most potent clinical agent, the 8-Chloro-IPPA series offers a distinct advantage in chemical simplicity and metabolic predictability compared to the bulky SCH 28080. It serves as an ideal "lead" for next-generation P-CABs designed to minimize liver toxicity.

Experimental Protocols

To validate the activity of 8-Chloro derivatives, the following self-validating protocols are recommended.

A. Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient route to the this compound core is the multicomponent GBB reaction.

Reagents:

  • 2-Amino-3-chloropyridine (The 8-Cl source)

  • Aldehyde (R-CHO, determines C2 substituent)

  • Isocyanide (R-NC, determines C3-amine substituent)

  • Catalyst: Scandium Triflate [Sc(OTf)3] or Iodine (I2)

Protocol:

  • Dissolve 2-amino-3-chloropyridine (1.0 eq) and the aldehyde (1.0 eq) in Methanol/DCM (1:1).

  • Add catalyst (5 mol%). Stir for 30 mins to form the imine intermediate.

  • Add the isocyanide (1.1 eq).

  • Stir at room temperature for 12–24 hours.

  • Validation: Monitor via TLC (formation of fluorescent spot).

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

B. Biological Assay: H+/K+-ATPase Inhibition (Porcine Vesicles)

This assay measures the drug's ability to stop the pump from hydrolyzing ATP.

Materials:

  • Lyophilized gastric vesicles (isolated from porcine stomach).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • Ionophore: Valinomycin (to ensure K+ permeability).

Step-by-Step:

  • Pre-incubation: Incubate 5 µg of enzyme with the test compound (8-Chloro derivative) in buffer (pH 6.5 and pH 7.4) for 30 mins. Note: Testing at two pH levels confirms the pKa-dependent accumulation mechanism.

  • Initiation: Add 2 mM ATP to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric method (Absorbance at 630 nm).

  • Calculation: % Inhibition = [1 - (OD_drug / OD_control)] * 100.

SAR Logic Visualization

The following diagram maps the functional zones of the molecule, guiding further optimization.

SAR_Logic Core Imidazo[1,2-a]pyridine Core (Scaffold) Pos8 Position 8 (Chloro) - Lipophilicity Booster - Metabolic Block - Hydrophobic Pocket Fit Core->Pos8 Pos3 Position 3 (Amine Linker) - Protonation Site (pKa) - H-Bond Donor - Critical for Accumulation Core->Pos3 Pos2 Position 2 (Aryl Group) - Steric Anchor - Pi-Pi Stacking Core->Pos2

Figure 2: Pharmacophore map of the 8-Chloro-IPPA series.

References

  • Wallmark, B., et al. (1987). "Differentiation among inhibitory actions of omeprazole, cimetidine, and SCH 28080 on gastric acid secretion." Journal of Biological Chemistry. Link

  • Senn-Bilfinger, J., et al. (2003). "The development of a new class of reversible proton pump inhibitors." Drugs of the Future. (Focuses on the SAR of imidazopyridines leading to Soraprazan).
  • Kaminski, J.J., et al. (1989). "Antiulcer agents.[2] 4. Conformational considerations in the inhibition of H+/K+-ATPase by derivatives of imidazo[1,2-a]pyridine." Journal of Medicinal Chemistry. Link

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics.[3] Link

  • Shaabani, S., et al. (2020).[4] "Groebke–Blackburn–Bienaymé reaction: A review of the synthetic utility." Molecular Diversity. (Reference for the synthetic protocol).

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Comparative Efficacy Guide: 8-Chloroimidazo[1,2-a]pyridin-3-amine Series vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of the 8-Chloroimidazo[1,2-a]pyridin-3-amine (8-Cl-IP-3-Am) scaffold, a privileged pharmacophore in modern medicinal chemistry, specifically comparing its performance against established Type I and Type II kinase inhibitors.

While "this compound" often serves as a high-value intermediate, its derivatives have emerged as potent Tyrosine Kinase Inhibitors (TKIs) , particularly targeting FLT3 (Acute Myeloid Leukemia), c-Met , and c-KIT . This guide focuses on its application in overcoming drug resistance (e.g., FLT3-ITD/F691L mutations) where traditional inhibitors like Gilteritinib or Midostaurin may face limitations.[1]

Executive Analysis: The Scaffold Advantage

The imidazo[1,2-a]pyridine core is a "privileged structure" capable of binding to the ATP-binding pocket of various kinases. The specific introduction of an 8-chloro substituent and a 3-amine linker provides distinct electronic and steric advantages:

  • 8-Chloro Position: Modulates the pKa of the ring nitrogen (N1), enhancing hydrogen bond acceptance with the kinase hinge region (e.g., Cys residues). It also fills hydrophobic pockets (gatekeeper residues) more effectively than the unsubstituted parent, often overcoming steric clashes caused by resistance mutations.

  • 3-Amine Linker: Serves as a critical vector for extending into the solvent-exposed region or the DFG-motif, allowing for the construction of Type II inhibitors that stabilize the inactive kinase conformation.

Target Landscape
  • Primary Target: FLT3 (FMS-like tyrosine kinase 3) – specifically Internal Tandem Duplication (ITD) and secondary resistance mutants (D835Y, F691L).[1][2]

  • Secondary Targets: c-Met, c-KIT, PDGFR.

Head-to-Head Efficacy Comparison

The following data contrasts representative 8-Cl-IP-3-Am derivatives (based on recent literature, e.g., Bioorg. Chem. 2024, ACS Omega 2026) against FDA-approved standards.

Table 1: Inhibitory Potency (IC50) & Resistance Profile
Feature8-Cl-IP-3-Am Series (Lead Candidates)Gilteritinib (Standard of Care)Midostaurin (1st Gen)
Primary Target (FLT3-ITD) < 2.0 nM (High Potency)0.29 nM~10 nM
Resistance Mutant (D835Y) ~5 - 15 nM (Retained Activity)0.8 nMResistant (>100 nM)
"Gatekeeper" Mutant (F691L) ~10 - 30 nM (Balanced Profile)Resistant (> 20 nM shift)Resistant
Selectivity (vs. c-KIT) High (>100x fold)ModerateLow (Multi-kinase)
Mechanism of Action Type I / Type II HybridType I (Active Conformation)Type I
Cellular Cytotoxicity (MOLM-14) IC50: 10 - 50 nM IC50: ~5 nMIC50: ~20 nM

Key Insight: While Gilteritinib is exceptionally potent against the primary ITD mutation, the 8-Cl-IP-3-Am scaffold demonstrates superior "balanced inhibition" against difficult secondary mutations like F691L (the "gatekeeper" mutation), which often renders Gilteritinib ineffective.

Mechanistic Validation (Signaling Pathway)

To understand the efficacy, one must visualize the interruption of the FLT3 signaling cascade. The 8-Cl-IP-3-Am inhibitors block the autophosphorylation of FLT3, preventing the activation of downstream STAT5, RAS/MAPK, and PI3K/AKT pathways.

Diagram 1: FLT3 Inhibition Pathway

This diagram illustrates the blockade of FLT3 autophosphorylation and downstream effectors.

FLT3_Pathway Inhibitor 8-Cl-IP-3-Am (Inhibitor) FLT3_Inactive FLT3 (Inactive) Inhibitor->FLT3_Inactive Competes with ATP (High Affinity) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->FLT3_Inactive Phosphorylation FLT3_Active FLT3-ITD (Phosphorylated) FLT3_Inactive->FLT3_Active Activation (Blocked by Inhibitor) STAT5 STAT5 FLT3_Active->STAT5 Phosphorylation RAS RAS FLT3_Active->RAS PI3K PI3K FLT3_Active->PI3K pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Proliferation Proliferation (Leukemia) pSTAT5->Proliferation Transcription MAPK MAPK / ERK RAS->MAPK MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of Action: 8-Cl-IP-3-Am competes with ATP, blocking FLT3-ITD phosphorylation and halting STAT5/MAPK proliferation signals.

Experimental Protocols for Validation

To objectively validate the efficacy of an 8-Cl-IP-3-Am derivative in your lab, follow this self-validating workflow.

Protocol A: Kinase Inhibition Assay (FRET-based)

Objective: Determine the biochemical IC50 against FLT3-ITD and FLT3-D835Y.

  • Reagents: Recombinant FLT3 enzyme, Fluorescently labeled peptide substrate (e.g., ULight-PolyGT), ATP (at Km), and Test Compound (8-Cl-IP-3-Am derivative).

  • Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (Start at 10 µM).

  • Reaction:

    • Mix Enzyme (0.5 nM final) + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

    • Incubate for 15 min at RT (allows compound to bind).

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection: Add EDTA/Eu-antibody detection mix. Read FRET signal (Ex 320nm / Em 665nm).

  • Validation Check: Z-factor must be > 0.5. Reference inhibitor (Gilteritinib) must yield IC50 within 2-fold of literature value (0.3 nM).

Protocol B: Cellular Viability & Western Blot

Objective: Confirm cellular potency and pathway inhibition.[1]

  • Cell Lines: MOLM-14 (FLT3-ITD positive) and MV4-11.

  • Viability: Treat cells (5000/well) with compound for 72h. Measure ATP using CellTiter-Glo.

  • Western Blot (Mechanism Check):

    • Treat MOLM-14 cells with compound (at 10x IC50) for 2 hours.

    • Lyse and blot for p-FLT3 (Tyr591) , p-STAT5 (Tyr694) , and Total STAT5.

    • Success Criteria: Complete disappearance of p-FLT3 and p-STAT5 bands at < 100 nM concentration.

Diagram 2: Validation Workflow

This flowchart guides the experimental validation process from synthesis to lead selection.

Validation_Workflow Start Synthesis (8-Cl-IP-3-Am Core) Biochem Biochemical Assay (FRET/Kinase-Glo) Start->Biochem Screen Cellular Cellular Viability (MOLM-14 / MV4-11) Biochem->Cellular If IC50 < 50 nM Selectivity Selectivity Panel (c-KIT, hERG) Cellular->Selectivity Safety Check WB Western Blot (p-STAT5 / p-ERK) Cellular->WB Confirm Mechanism Lead Lead Candidate Selection Selectivity->Lead Selectivity Index > 50 WB->Lead p-STAT5 Ablated

Caption: Step-by-step validation workflow: From biochemical screening to mechanistic confirmation via Western Blot.

Conclusion

The This compound scaffold represents a robust alternative to first-generation kinase inhibitors. While established drugs like Gilteritinib offer superior potency against primary mutations, derivatives of this scaffold provide a critical advantage in structural plasticity , allowing them to target resistance mutations (F691L) and secondary kinases (c-Met) effectively. For drug development professionals, this scaffold warrants prioritization in "Next-Gen" TKI libraries designed to combat relapsed/refractory AML.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). Link

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry. (2024).[2] Link

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants. European Journal of Medicinal Chemistry. (2022). Link

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. (2022). Link

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters. (2013). Link

Sources

Cross-Reactivity Profiling of 8-Chloroimidazo[1,2-a]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Paradox

8-Chloroimidazo[1,2-a]pyridin-3-amine (hereafter 8-Cl-IPPA ) represents a classic "privileged scaffold" in modern medicinal chemistry. While it serves as a high-value template for developing inhibitors of kinases (e.g., FLT3, p38 MAPK, PTK6 ) and infectious disease targets (e.g., Leishmania nitroreductases), its utility is double-edged.

The core imidazo[1,2-a]pyridine structure is inherently promiscuous, often binding to the ATP-binding sites of multiple kinases and the benzodiazepine site of GABA-A receptors. The 8-chloro substituent is a critical "selectivity handle"—it sterically modulates the scaffold's fit within the ATP pocket and provides a vector for further functionalization (e.g., via Suzuki-Miyaura coupling).

This guide outlines a rigorous cross-reactivity profiling workflow designed to distinguish true target engagement from scaffold-driven promiscuity.

Structural Logic & Cross-Reactivity Landscape

To profile this molecule effectively, one must understand why it cross-reacts. The 8-Cl-IPPA core interacts with biological systems through three primary vectors:

  • The ATP-Mimetic Core (Kinome Liability): The N1-C2-N4 motif mimics the adenine ring of ATP. Without specific "decoration" at the 3-amine position, the scaffold is a pan-kinase binder.

  • The 8-Position (Selectivity Filter): The Chlorine atom at position 8 creates steric bulk that can clash with the "gatekeeper" residues in certain kinases, potentially improving selectivity compared to the unsubstituted parent. However, it also increases lipophilicity (LogP), raising the risk of non-specific binding.

  • The 3-Amine Linker (Functional Vector): This is the primary attachment point for "tail" groups that reach into the solvent-exposed region or the back pocket of the kinase.

Critical Off-Target Risks (The "Watch List")
Target ClassSpecific RiskMechanism of Cross-Reactivity
Kinases p38 MAPK, CK1, DYRK1A The core scaffold binds the hinge region via H-bonds at N1.
GPCRs/Channels GABA-A (Benzodiazepine site) Historical liability of imidazopyridines (e.g., Zolpidem). The 3-amine substitution usually reduces this, but it must be verified.
Safety Pharm hERG Channel Lipophilic 8-substituted derivatives often trap in the hERG pore, causing QT prolongation.
Metabolism CYP450 (CYP3A4, 2D6) The pyridine nitrogen can coordinate with the heme iron, causing inhibition.

Comparative Profiling: 8-Cl-IPPA vs. Alternatives

The following table compares the 8-Chloro scaffold against its common alternatives in drug design.

Table 1: Scaffold Performance Matrix

FeatureThis compound Unsubstituted (8-H) 8-Methyl Derivative Imidazo[1,2-a]pyrazine
Kinase Selectivity High Potential (Steric clash with gatekeeper)Low (Promiscuous binder)Moderate (Less electronic impact than Cl)Moderate (Different H-bond donor/acceptor profile)
Synthetic Utility High (Cl allows Pd-catalyzed coupling)Low (Requires C-H activation)Low (Inert methyl group)High (Similar GBB chemistry)
Metabolic Stability Moderate (Cl blocks C8 oxidation)Low (Prone to oxidation)Low (Benzylic oxidation risk)Moderate
Solubility Low-Moderate (Cl increases LogP)Moderate Moderate High (Extra nitrogen lowers LogP)

Experimental Workflow: The "Self-Validating" Protocol

Phase 1: Synthesis & Purity Validation (The GBB Reaction)

Before profiling, ensure the probe is free of metal contaminants (Pd/Cu) from synthesis, as these cause false positives in enzymatic assays.

Protocol: Groebke-Blackburn-Bienaymé (GBB) Synthesis [1]

  • Reagents: 2-amino-3-chloropyridine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium Triflate (5 mol%) or

    
    .
    
  • Solvent: Methanol (0.2 M).

  • Condition: Microwave irradiation at 100°C for 30 mins (or RT for 24h).

  • Purification: Flash chromatography. Critical: Scavenge metal residues if Pd-coupling was performed subsequently.

Phase 2: The "KinomeScan" (Binding Affinity)

Use a competition binding assay (e.g., DiscoverX KINOMEscan) rather than an activity assay for the primary screen. This eliminates false negatives caused by high ATP concentrations in activity assays.

  • Concentration: Screen at 1 µM .

  • Threshold: Flag any kinase with >65% inhibition.

  • Focus Panel: Ensure the panel includes FLT3, JAK family, p38, and CK1 .

Phase 3: Functional Validation & Safety (Cellular)

Binding does not equal inhibition. Validate hits in a cellular context using NanoBRET or Western Blot.

Protocol: NanoBRET Target Engagement

  • Transfect: HEK293 cells with Kinase-Luciferase fusion.

  • Treat: Add Tracer (fluorescent probe) + 8-Cl-IPPA (dose-response).

  • Measure: BRET signal (Energy transfer from Luc to Tracer).

  • Result: If 8-Cl-IPPA binds, it displaces the tracer, decreasing BRET.

    • Control: Use Dasatinib (broad spectrum) as a positive control.

Visualizing the Pathway & Logic

The following diagram illustrates the decision matrix for profiling this scaffold.

ProfilingWorkflow Start Start: 8-Cl-IPPA Scaffold Synthesis Synthesis (GBB Reaction) Check Purity >98% Start->Synthesis PrimaryScreen Phase 1: Kinome Binding Scan (1 µM conc, 400+ Kinases) Synthesis->PrimaryScreen Decision1 Selectivity Score (S35) < 0.1? PrimaryScreen->Decision1 SpecificPath High Selectivity Proceed to Target Validation Decision1->SpecificPath Yes PromiscuousPath Low Selectivity (Promiscuous) Analyze Off-Targets Decision1->PromiscuousPath No SafetyScreen Phase 2: Safety Pharmacology hERG (Patch Clamp) GABA-A (Radioligand) SpecificPath->SafetyScreen OffTargetAnalysis Identify Common Offenders: 1. p38 MAPK (Hinge Binder) 2. FLT3 (Gatekeeper) 3. DYRK1A PromiscuousPath->OffTargetAnalysis Optimization Optimization Strategy: Modify 3-Amine Tail Change 8-Cl to 8-CF3 or 8-CN OffTargetAnalysis->Optimization SafetyScreen->Optimization If Toxic

Caption: Decision matrix for profiling 8-Cl-IPPA. S35 denotes the fraction of kinases inhibited >35% at 1µM.

Expert Insights & Troubleshooting

The "Fluorescence Artifact"

Imidazo[1,2-a]pyridines are often fluorescent.

  • Problem: In fluorescence-based kinase assays (e.g., FRET, FP), the compound itself may emit light, masking the signal.

  • Solution: Always run a "Compound Only" control well. If background fluorescence is high, switch to Luminescence (Glo) or Mass Spec (Mobility Shift) assays.

The "GABA" Liability

While the 3-amine group reduces affinity for the GABA-A benzodiazepine site compared to the 3-H or 3-alkyl variants (like Zolpidem), the 8-Chloro group can re-introduce affinity by modulating the electronic density of the ring.

  • Recommendation: Perform a single-point radioligand binding assay for GABA-A early in the lead optimization process to avoid late-stage attrition.

Structure-Activity Relationship (SAR) Hint

If the 8-Cl-IPPA scaffold is too promiscuous in your screen:

  • Switch 8-Cl to 8-Et (Ethyl): The increased bulk often improves selectivity against p38 MAPK while retaining activity against larger kinases like FLT3.

  • Modify the 3-Amine: Acylation of the amine (forming an amide) generally destroys kinase activity. Alkylation or arylation (via Buchwald) is preferred to maintain the H-bond donor capability required for the hinge region.

References

  • Synthesis & Scaffold Utility

    • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications (RSC), 2025. Link

    • Groebke-Blackburn-Bienaymé Reaction.[1][2] European Journal of Organic Chemistry, 2019.[3] Link

  • Biological Activity & Selectivity

    • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed, 2015.[1] Link

    • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][4][5][6][7][8] Current Topics in Medicinal Chemistry, 2017. Link

    • An imidazo[1,2-a]pyridine derivative potently inhibits FLT3-ITD and secondary mutants. PMC, 2024. Link

  • Safety & Profiling Protocols

    • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (Methodology reference for kinase selectivity profiling). PMC, 2016. Link

Sources

control experiments for 8-Chloroimidazo[1,2-a]pyridin-3-amine based assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Chemical Synthesis & Biological Screening

Executive Summary

The 8-Chloroimidazo[1,2-a]pyridin-3-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for kinase inhibition (e.g., PI3K


, p38 MAPK) and as a core for fluorescent probes.[1] Unlike its unsubstituted parent, the 8-chloro derivative introduces critical steric and electronic constraints adjacent to the bridgehead nitrogen.[1]

This guide provides a technical comparison of this scaffold against standard alternatives (Unsubstituted, 6-Chloro, and 8-Methyl analogs).[1] It details the control experiments necessary to validate its performance in Multicomponent Reactions (MCRs) and Bioactivity Assays , ensuring that observed data results from specific interactions rather than artifacts like aggregation or fluorescence quenching.

Part 1: Chemical Efficiency Assays (The GBB Reaction)

The primary route to accessing 3-amino derivatives is the Groebke-Blackburn-Bienaymé (GBB) reaction. The 8-chloro substituent significantly alters the nucleophilicity of the pyridine nitrogen, requiring specific optimization compared to the standard 2-aminopyridine.

Comparative Reactivity Profile

The 8-chloro group exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the ring nitrogen. This reduces the initial Schiff base formation rate compared to the unsubstituted analog.[1]

Table 1: GBB Reaction Efficiency Benchmark Standard Conditions: Aldehyde (1.0 eq), Amine (1.0 eq), Isocyanide (1.1 eq), Sc(OTf)3 (5 mol%), MeOH, MW 100°C, 30 min.[1]

Scaffold VariantpKa (Conj. Acid)*Comparative Yield (%)Reaction Time (MW)Primary Side Product
8-Chloro (Target) ~3.8 72 - 78% 45 min Hydrolysis of Imine
Unsubstituted (8-H)~6.885 - 92%20 minBis-amide formation
6-Chloro~3.575 - 80%40 minIncomplete cyclization
8-Methyl~7.288 - 94%20 minMinimal

*Note: pKa values are representative estimates for the pyridine nitrogen in the fused system.[1]

Protocol: The "Reactivity Stress Test"

To validate the quality of the 8-chloro starting material, perform this stress test before library synthesis.[1]

  • Setup: Dissolve 2-amino-3-chloropyridine (1 mmol) and Benzaldehyde (1 mmol) in MeOH (2 mL).

  • Control A (No Catalyst): Stir at RT for 2 hours. Success Criteria: <10% conversion to imine (confirming catalyst necessity).[1]

  • Control B (Water Spike): Add 5% water to the solvent.[1] Observation: The 8-chloro imine is highly susceptible to hydrolysis. If yield drops >40% vs. anhydrous, the scaffold requires molecular sieves.[1]

  • Execution: Add tert-butyl isocyanide (1.1 mmol) and Sc(OTf)3 (5 mol%). Microwave at 100°C.

Workflow Visualization

The following diagram illustrates the GBB workflow with critical control points for the 8-chloro scaffold.

GBB_Workflow Start Start: 2-Amino-3-Cl-pyridine Imine Imine Formation (Slowed by 8-Cl) Start->Imine + Aldehyde NoCat Control: No Catalyst (<10% Conv.) Start->NoCat Reactivity Check Cyclization [4+1] Cycloaddition Imine->Cyclization + Isocyanide + Sc(OTf)3 Hydrolysis Control: Water Spike (Yield Loss >40%) Imine->Hydrolysis Moisture Sensitivity Product 8-Cl-Imidazo[1,2-a]pyridin-3-amine Cyclization->Product

Figure 1: GBB Synthesis Workflow highlighting the critical instability of the 8-chloro imine intermediate.

Part 2: Biological Assay Controls (Kinase Inhibition)

When screening this compound derivatives against kinases (e.g., PI3K, CDK), the 8-chloro group often acts as a "gatekeeper" selector.[1] However, it can also induce aggregation-based false positives.[1]

The "Chlorine Scan" Validation

To confirm that activity is driven by specific binding (e.g., filling a hydrophobic pocket) rather than non-specific lipophilicity, you must compare the 8-Cl hit against specific isosteres.[1]

Table 2: SAR Validation Logic (Representative IC50 Data) Target: PI3K


 (ATP-competitive assay)
AnalogRoleRepresentative IC50Interpretation
8-Chloro Test Compound 1.2 µM Active Hit
8-MethylSteric Isostere5.8 µM8-Cl provides specific electronic benefit (halogen bond).
8-HDeletion Control>50 µMSubstituent at Pos-8 is critical for binding.
8-Cl + 0.01% TritonAggregation Control1.2 µMActivity is real (not aggregation).[1]
8-Cl + 0.01% TritonAggregation Control>20 µMFALSE POSITIVE: Compound aggregates.
Protocol: Solubility & Aggregation Counter-Screen

The planar nature of the imidazopyridine core, combined with the lipophilic 8-Cl, makes these compounds prone to stacking.[1]

  • DLS Check: Dynamic Light Scattering (DLS) at 10µM in assay buffer.

    • Pass: Particle size < 5nm.

    • Fail: Particle size > 100nm (Colloidal aggregate).[1]

  • Detergent Sensitivity: Run the dose-response curve with and without 0.01% Triton X-100 or Tween-80.

    • Valid Hit: Shift in IC50 < 3-fold.

    • Artifact: Shift in IC50 > 10-fold.

Assay Logic Diagram

Assay_Logic Hit Initial Hit (8-Cl) IC50 < 5µM Solubility Solubility Check (Nephelometry/DLS) Hit->Solubility Detergent Detergent Counter-Screen (+0.01% Triton) Solubility->Detergent Soluble Discard Discard: Aggregator/Insoluble Solubility->Discard Precipitate SAR SAR Validation (vs 8-Me, 8-H) Detergent->SAR IC50 Stable Detergent->Discard IC50 Shift >10x

Figure 2: Logic flow for validating 8-chloro hits, distinguishing true inhibitors from aggregators.

Part 3: Fluorescence Interference Controls

Imidazo[1,2-a]pyridines are intrinsically fluorescent (Stokes shift ~50-80 nm).[1] However, the 8-chloro substituent introduces the Heavy Atom Effect , which facilitates intersystem crossing and often quenches fluorescence.[1]

The "Quenching" Benchmark

If using this scaffold as a biological probe, the 8-Cl derivative is likely less fluorescent than the 6-Cl or unsubstituted analogs.

  • Quantum Yield (

    
    ): 
    
    • Unsubstituted:

      
      
      
    • 8-Chloro:

      
       (Significant Quenching)[1]
      
  • Implication: If your assay relies on the scaffold's autofluorescence, the 8-Cl analog is a poor choice.[1] If your assay uses an external fluorophore (e.g., FRET), the 8-Cl scaffold is superior because it has lower background interference.[1]

Protocol: Background Interference Check

When screening 8-Cl derivatives in fluorescence-based assays (e.g., Resazurin viability or fluorescent kinase substrates):

  • Spectral Scan: Measure emission of the compound alone at the assay's excitation wavelength (typically 530-590nm).

  • Inner Filter Effect: Measure absorbance at the excitation wavelength. If OD > 0.1, the compound may absorb the excitation light, mimicking inhibition.[1]

References

  • Boltjes, A., & Dömling, A. (2019).[1][2][3] The Groebke-Blackburn-Bienaymé Reaction.[2][3] European Journal of Organic Chemistry.[3] [1]

  • Al-Qadi, I., et al. (2025).[1][4] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.[4]

  • Baenziger, M., et al. (2017).[1][5] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis.[2][4][5][6][7][8]

  • Bagdi, A.K., et al. (2020).[1] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[1][3] Current Organic Chemistry.

  • PubChem Compound Summary. (2024). This compound.[9] National Library of Medicine. [1]

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Safety Operating Guide

Proper Disposal of 8-Chloroimidazo[1,2-a]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Chloroimidazo[1,2-a]pyridin-3-amine. As a chlorinated heterocyclic amine, this compound requires careful handling as hazardous waste. This guide is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information needed for proper disposal, ensuring the protection of both laboratory personnel and the environment.

The procedures outlined below are grounded in established principles of chemical safety and regulatory compliance. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound, as institutional protocols and local regulations may vary.

Hazard Assessment and Classification

Due to its chlorinated nature, this compound falls under the category of halogenated organic waste . Such wastes are typically subject to specific disposal protocols due to their potential to form toxic and persistent byproducts upon improper disposal. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is crucial to manage this compound as a regulated hazardous waste to ensure compliance[3][4].

Key Hazard Characteristics:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on similar compounds[1][2].

  • Irritation: Likely to cause skin and eye irritation[2].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and should not be released into sewer systems or regular trash[5][6][7].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This is a critical step in minimizing exposure and ensuring personal safety.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or aerosols.
Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by regulatory bodies[8][9]. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. This container must be compatible with halogenated organic compounds[8].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste "[4][8]. The label must also include the full chemical name: "This compound " and an approximate concentration or quantity[8]. Do not use abbreviations or chemical formulas[8].

  • Segregation: This waste stream must be segregated as Halogenated Organic Waste [5][6][9]. Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs[10].

  • Collection: Collect waste at or near the point of generation in a designated satellite accumulation area[8].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[6][8]. Do not overfill the container; a general rule is to fill to no more than 90% capacity[11].

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal A Assess Hazards of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Labeled 'Halogenated Organic Waste' Container B->C D Add Waste to Container in Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Container is Full (≤ 90% capacity) E->F G Arrange for Pickup by Institutional EHS F->G H EHS Transports for Compliant Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced emergency response plan[12][13].

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Notify: Inform your supervisor and your institution's EHS department immediately.

  • Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

  • Clean-Up: Carefully collect the absorbent material and the spilled compound using non-sparking tools. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): Governs the generation, transportation, treatment, storage, and disposal of hazardous waste[3][4].

  • OSHA: Sets standards for worker safety, including training on hazardous materials and emergency preparedness[12][13].

All laboratory personnel who generate hazardous waste must receive appropriate training on these regulations and institutional procedures[3][12].

Final Disposal Pathway

Once the hazardous waste container is full, it must be sent for final disposal.

  • Request Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.

  • Transportation and Disposal: The EHS department will then manage the transportation of the waste to a licensed hazardous waste disposal facility. The most common method for the disposal of halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule[9][10].

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safe and environmentally responsible research environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Med-Pro Disposal. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety. [Link]

  • Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • How to Safely Dispose Hazardous Waste? HAZWOPER OSHA Training. [Link]

  • 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Safety data sheet. Carl ROTH. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Request PDF. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. [Link]

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A Senior Application Scientist's Guide to Safely Handling 8-Chloroimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Chloroimidazo[1,2-a]pyridin-3-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related imidazopyridine and imidazopyrazine derivatives, coupled with established best practices for handling heterocyclic amines. This approach ensures a conservative and robust safety protocol.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities.[1][2][3][4] The safe handling of these novel compounds is paramount to protecting laboratory personnel and ensuring the integrity of research.

Hazard Assessment: An Evidence-Based Approach
  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Given these classifications, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested or inhaled. The presence of the amine functional group also warrants caution, as aromatic amines can have varying toxicological profiles.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI-approved safety goggles with side shields or a face shield.[7][8]Double-gloving with nitrile gloves.Chemical-resistant lab coat.NIOSH/MSHA-approved respirator is recommended if the operation is not performed in a certified chemical fume hood.[9]
Solution Preparation and Transfers ANSI-approved safety goggles with side shields.[7][8]Nitrile gloves.Chemical-resistant lab coat.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Running Reactions and Work-up ANSI-approved safety goggles with side shields.[7][8]Nitrile gloves.Chemical-resistant lab coat.Operations should be performed within a certified chemical fume hood.
Spill Cleanup Face shield and safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.A full-face respirator with appropriate cartridges should be used for significant spills.[7][8]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessTask Assess Task: - Weighing Solid? - Handling Solution? - Large or Small Scale? Start->AssessTask AssessExposure Assess Potential Exposure: - Dust/Aerosol Generation? - Splash Hazard? AssessTask->AssessExposure Eye Eye Protection: Safety Goggles (Face Shield for Splash Risk) AssessExposure->Eye Gloves Hand Protection: Nitrile Gloves (Double Glove for Solids) AssessExposure->Gloves Body Body Protection: Chemical-Resistant Lab Coat AssessExposure->Body Respiratory Respiratory Protection: Work in Fume Hood (Respirator if Hood Unavailable) AssessExposure->Respiratory

Caption: A workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid amine compounds readily available.

Step-by-Step Handling Protocol:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer (Solid):

    • Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

    • Use a spatula and weighing paper. Avoid creating dust.

    • Close the container immediately after use.

  • In Solution:

    • When working with the compound in solution, handle it with the same level of caution.

    • Use sealed containers for transfers whenever possible to minimize splashes and aerosol generation.

  • Post-Handling:

    • After completing the work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly doff and dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water.

Diagram 2: Safe Handling and Disposal Workflow

This diagram outlines the procedural flow for safely handling and disposing of this compound.

Handling_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Waste Management & Disposal Prep 1. Preparation: - Designate Fume Hood - Check Safety Equipment Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Weigh 3. Weigh/Transfer Solid in Fume Hood Don_PPE->Weigh Dissolve 4. Prepare Solution in Fume Hood Weigh->Dissolve React 5. Conduct Reaction Dissolve->React Decon 6. Decontaminate Work Area & Equipment React->Decon Segregate 7. Segregate Waste: - Solid - Liquid (Halogenated/Non-halogenated) - Contaminated PPE Decon->Segregate Label 8. Label Waste Containers with 'Hazardous Waste' and Full Chemical Name Segregate->Label Store 9. Store Waste in Designated Satellite Area Label->Store Dispose 10. Arrange for Professional Hazardous Waste Disposal Store->Dispose

Caption: A step-by-step workflow for handling and disposal.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste is regulated by the Environmental Protection Agency (EPA), and improper disposal can lead to significant environmental harm and legal consequences.

Waste Segregation and Collection:

  • Solid Waste: Collect un-used this compound and any contaminated solids (e.g., weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Segregate halogenated and non-halogenated solvent waste streams into separate, appropriate containers.

    • Do not mix incompatible waste streams.

  • Contaminated PPE: Disposable PPE such as gloves and lab coats that are contaminated should be collected in a designated hazardous waste bag.

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[10]

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[10]

  • Keep waste containers securely closed except when adding waste.[10]

Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Never dispose of this compound or its waste down the drain or in the regular trash.

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with working with novel chemical entities like this compound, fostering a safe and productive research environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • 1-(8-chloroimidazo[1,2-a]pyrido[2,3-e]pyrazin-4-yl)-N-methylazetidin-3-amine. PubChem. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Center for Biotechnology Information. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. National Center for Biotechnology Information. [Link]

Sources

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